molecular formula C22H32ClN3O7 B000288 Prucalopride Succinate CAS No. 179474-85-2

Prucalopride Succinate

Número de catálogo: B000288
Número CAS: 179474-85-2
Peso molecular: 486.0 g/mol
Clave InChI: QZRSNVSQLGRAID-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Prucalopride succinate is a dihydrobenzofurancarboxamide derivative and a potent, selective serotonin (5-HT4) receptor agonist developed for gastrointestinal research . This compound acts as a high-affinity, highly-selective agonist for the 5-HT4 receptor, which plays a critical role in regulating colonic peristalsis and overall gastrointestinal motility . Its high selectivity (>150-fold versus other receptors) minimizes interaction with hERG potassium channels and other serotonin receptor subtypes, such as 5-HT1 and 5-HT3, making it a valuable tool for studying gut physiology with a reduced risk of off-target effects that complicated earlier prokinetic agents . Mechanism of Action & Research Value this compound enhances colonic motility by selectively activating 5-HT4 receptors in the enteric nervous system . This activation triggers the release of acetylcholine and other neurotransmitters, leading to the stimulation of the peristaltic reflex . In research models, it has been shown to increase the frequency of high-amplitude propagated contractions in the colon, which are crucial for mass movement and defecation . It accelerates gastrointestinal and colonic transit, making it an essential compound for investigating the pathophysiology and potential treatment approaches for chronic constipation, slow-transit disorders, and other functional GI conditions . Key Pharmacological Properties - Target : Selective 5-hydroxytryptamine receptor 4 (5-HT4) agonist . - Bioavailability : Over 90% after oral administration . - Metabolism : Not extensively metabolized; does not interact with cytochrome P450 enzymes, indicating a low potential for drug-drug interactions in research models . - Elimination Half-Life : Approximately 18-30 hours . - Primary Excretion : Mainly excreted unchanged in the urine (approximately 60%) . Disclaimer : This product is intended for Research Use Only (RUO). It is strictly not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide;butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O3.C4H6O4/c1-24-9-2-6-22-7-3-12(4-8-22)21-18(23)14-11-15(19)16(20)13-5-10-25-17(13)14;5-3(6)1-2-4(7)8/h11-12H,2-10,20H2,1H3,(H,21,23);1-2H2,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRSNVSQLGRAID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CCC(CC1)NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32ClN3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701027749
Record name Prucalopride succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179474-85-2
Record name Prucalopride succinate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179474852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prucalopride succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINO-5-CHLORO-N-[1-(3-METHOXYPROPYL)PIPERIDIN-4-YL]-2,3-DIHYDRO-1-BENZOFURAN-7-CARBOXAMIDE SUCCINATE (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRUCALOPRIDE SUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V2G75E1CK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Prokinetic and Neurotrophic Actions of Prucalopride Succinate on Enteric Neurons: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prucalopride (B966) succinate, a high-affinity, selective serotonin (B10506) 5-HT₄ receptor agonist, represents a significant advancement in the management of gastrointestinal motility disorders. Its primary mechanism of action resides within the enteric nervous system (ENS), the intrinsic neuronal network of the gut. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms by which prucalopride modulates enteric neuron function, leading to its prokinetic and emerging neurotrophic effects. We will detail the downstream signaling cascades, present quantitative data from key studies, outline experimental protocols for investigating its activity, and visualize the involved pathways.

Introduction: The Enteric Nervous System and 5-HT₄ Receptor Function

The enteric nervous system is a complex network of neurons and glia organized into the myenteric and submucosal plexuses, capable of autonomously regulating gastrointestinal motility, secretion, and blood flow. Serotonin (5-hydroxytryptamine, 5-HT) is a crucial signaling molecule within the gut, acting on a variety of receptor subtypes to modulate ENS activity. The 5-HT₄ receptor, a Gs protein-coupled receptor, is prominently expressed on enteric neurons, including cholinergic and non-adrenergic, non-cholinergic (NANC) neurons[1]. Activation of these receptors is generally excitatory, leading to enhanced neurotransmitter release and increased propulsive motor activity[2][3].

Prucalopride is a first-in-class benzofuran (B130515) derivative with high selectivity and affinity for the 5-HT₄ receptor, distinguishing it from previous generations of 5-HT₄ agonists that exhibited off-target effects[4]. This high selectivity contributes to its favorable safety profile[4].

Molecular Mechanism of Action

The primary mechanism of action of prucalopride on enteric neurons is initiated by its binding to and activation of 5-HT₄ receptors located on the presynaptic terminals of these neurons[5]. This interaction triggers a cascade of intracellular events that ultimately culminates in enhanced neurotransmitter release, most notably acetylcholine (B1216132) (ACh)[5][6].

Receptor Binding Affinity and Selectivity

Prucalopride exhibits a high affinity for human 5-HT₄ receptor isoforms. Its selectivity for the 5-HT₄ receptor over other serotonin receptor subtypes and other G protein-coupled receptors is a key feature of its pharmacological profile.

Receptor/Target Species Parameter Value Reference
5-HT₄ₐ ReceptorHumanpKi8.6[7]
5-HT₄b ReceptorHumanpKi8.1[7]
5-HT₃ ReceptorHumanpKi< 6.0[7]
hERG Channel-pIC₅₀< 5.0[7]
Downstream Signaling Pathway

The activation of the 5-HT₄ receptor by prucalopride initiates a well-defined intracellular signaling cascade:

  • G-Protein Activation: As a Gs protein-coupled receptor, the binding of prucalopride induces a conformational change in the 5-HT₄ receptor, leading to the activation of the associated heterotrimeric Gs protein. This involves the exchange of GDP for GTP on the α-subunit of the Gs protein (Gαs).

  • Adenylyl Cyclase Activation: The activated Gαs-GTP complex then binds to and activates adenylyl cyclase, a membrane-bound enzyme.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), leading to an increase in intracellular cAMP concentration[3].

  • Protein Kinase A (PKA) Activation: cAMP acts as a second messenger, binding to the regulatory subunits of Protein Kinase A (PKA) and causing their dissociation from the catalytic subunits. This frees the catalytic subunits to phosphorylate downstream target proteins[3].

  • Modulation of Neurotransmitter Release: While the precise downstream targets of PKA in enteric neurons that mediate the effects of prucalopride are still under investigation, it is hypothesized that PKA phosphorylates key proteins involved in neurotransmitter release, such as ion channels or components of the synaptic vesicle fusion machinery. This phosphorylation event is believed to increase the probability of neurotransmitter release upon neuronal depolarization.

  • Regulation by Phosphodiesterases (PDEs): The intracellular levels of cAMP are tightly regulated by phosphodiesterases (PDEs), which catalyze the breakdown of cAMP to AMP. Studies have shown that the signaling pathway of the 5-HT₄ receptor in cholinergic neurons is controlled by PDE4[8]. Inhibition of PDE4 can enhance the facilitating effect of prucalopride on acetylcholine release[8].

Signaling Pathway of Prucalopride in Enteric Neurons

Prucalopride_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Prucalopride Prucalopride Receptor 5-HT4 Receptor Prucalopride->Receptor Binds Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PDE4 PDE4 cAMP->PDE4 Hydrolyzed by PKA_active Active PKA PKA_inactive->PKA_active Targets Downstream Targets (e.g., Ion Channels, Synaptic Proteins) PKA_active->Targets Phosphorylates AMP AMP PDE4->AMP Vesicle Synaptic Vesicle (Acetylcholine) Targets->Vesicle Facilitates Fusion Release Enhanced Acetylcholine Release Vesicle->Release

Caption: Prucalopride activates the 5-HT₄ receptor, leading to a cAMP/PKA-mediated signaling cascade that enhances acetylcholine release from enteric neurons.

Effects on Enteric Neuron Function and Gastrointestinal Motility

The activation of the 5-HT₄ receptor signaling pathway by prucalopride has profound effects on the function of enteric neurons and, consequently, on gastrointestinal motility.

Facilitation of Cholinergic and NANC Neurotransmission

Prucalopride enhances both cholinergic and excitatory non-adrenergic, non-cholinergic (NANC) neurotransmission in the enteric nervous system[1]. The facilitation of cholinergic neurotransmission, leading to increased acetylcholine release, is a primary driver of its prokinetic effects[6]. This results in increased smooth muscle contraction and accelerated gastrointestinal transit.

Prokinetic Effects

Numerous preclinical and clinical studies have demonstrated the prokinetic effects of prucalopride throughout the gastrointestinal tract.

Study Type Model Prucalopride Dose Effect Reference
In vivoFasted Rats1 and 2 mg/kg (IV)Significant increase in gastrointestinal propulsion rate at 2 and 4 hours.[1]
In vivoGuinea Pigs (Postoperative Ileus)10 mg/kg (oral)Significant increase in fecal pellet output, indicating accelerated colonic motility.[9]
Clinical TrialHealthy Volunteers2 mg/daySignificant increase in mean number of weekly stools and shortening of mean colonic transit time.[10]
Clinical TrialPatients with Chronic Constipation2 mg/dayReduction in colonic transit time by an average of 12 hours.[11]

Neurotrophic and Neuroprotective Effects

Emerging evidence suggests that beyond its prokinetic properties, prucalopride exerts neurotrophic and neuroprotective effects on enteric neurons.

Promotion of Neuronal Survival and Neurogenesis

Studies have shown that activation of the 5-HT₄ receptor can promote the survival of enteric neurons and may even stimulate neurogenesis from enteric neural stem cells[12]. Prucalopride has been demonstrated to protect human enteric neurons from oxidative stress-induced apoptosis[13].

Study Type Model Prucalopride Concentration Effect Reference
In vitroHuman SH-SY5Y cells (oxidative stress model)1 nMIncreased neuronal survival from 33.3% to 73.5%.[13]
In vitroHuman enteric neurospheres (oxidative stress model)1 nMSignificant reduction in pro-apoptotic caspase-3 and caspase-9 activation.[13]

The neuroprotective effects of prucalopride are also mediated through the 5-HT₄ receptor, as they are blocked by 5-HT₄ receptor antagonists[13]. The downstream signaling pathways involved in these neurotrophic effects are an active area of research but are thought to involve the activation of cAMP response element-binding protein (CREB).

Experimental Workflow for Assessing Prucalopride's Neuroprotective Effects

Neuroprotection_Workflow cluster_culture Cell Culture cluster_treatment Treatment Groups cluster_assay Assay cluster_analysis Data Analysis Culture Culture Human Enteric Neurospheres/Neurons Control Control (Vehicle) Culture->Control H2O2 H2O2 (Oxidative Stress) Culture->H2O2 Pru_H2O2 Prucalopride + H2O2 Culture->Pru_H2O2 Pru_Ant_H2O2 Prucalopride + 5-HT4 Antagonist + H2O2 Culture->Pru_Ant_H2O2 Survival Neuronal Survival Assay (e.g., Sulforhodamine B) Control->Survival Apoptosis Apoptosis Assay (e.g., Caspase-3/9 activation) Control->Apoptosis H2O2->Survival H2O2->Apoptosis Pru_H2O2->Survival Pru_H2O2->Apoptosis Pru_Ant_H2O2->Survival Pru_Ant_H2O2->Apoptosis Analysis Quantify and Compare Neuronal Survival and Apoptosis between Groups Survival->Analysis Apoptosis->Analysis

Caption: A typical experimental workflow to investigate the neuroprotective effects of prucalopride on enteric neurons under oxidative stress.

Detailed Experimental Protocols

In Vitro Organ Bath for Assessing Prucalopride's Effect on Colonic Motility

This protocol is adapted from studies investigating the contractile response of guinea pig colonic tissue to prucalopride.

1. Tissue Preparation:

  • Humanely euthanize a guinea pig.
  • Isolate a segment of the distal colon and place it in Krebs-Ringer bicarbonate solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.1), continuously gassed with 95% O₂ and 5% CO₂.
  • Carefully remove the mucosa and submucosa to obtain a preparation of the longitudinal muscle with the myenteric plexus (LMMP) attached.
  • Cut the LMMP into strips (approximately 1 cm long and 0.2 cm wide).

2. Organ Bath Setup:

  • Suspend the tissue strips in a 10 mL organ bath containing Krebs-Ringer solution at 37°C and gassed with 95% O₂ and 5% CO₂.
  • Attach one end of the tissue strip to a fixed hook and the other end to an isometric force transducer connected to a data acquisition system.
  • Apply a resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with regular washing every 15 minutes.

3. Experimental Procedure:

  • Induce submaximal cholinergic contractions using electrical field stimulation (EFS) with appropriate parameters (e.g., 40 V, 0.5 ms (B15284909) pulse duration, 4 Hz for 10 s).
  • Once a stable baseline of submaximal contractions is achieved, add prucalopride to the organ bath in a cumulative concentration-response manner (e.g., 10⁻⁹ to 10⁻⁵ M).
  • Record the increase in the amplitude of the EFS-induced contractions.

4. Data Analysis:

  • Express the contractile response to prucalopride as a percentage of the maximal contraction induced by a reference agonist (e.g., carbachol).
  • Construct a concentration-response curve and calculate the EC₅₀ value for prucalopride.

Acetylcholine Release Assay from Myenteric Plexus

This protocol is based on methods used to measure neurotransmitter release from isolated myenteric plexus preparations.

1. Tissue Preparation:

  • Prepare LMMP strips from guinea pig ileum or colon as described in the organ bath protocol.
  • Incubate the tissue strips in Krebs-Ringer solution containing [³H]-choline (e.g., 1 µCi/mL) for 60 minutes to allow for the uptake and conversion of radiolabeled choline (B1196258) into [³H]-acetylcholine.

2. Superfusion and Stimulation:

  • Transfer the radiolabeled tissue strips to a superfusion chamber and continuously perfuse with Krebs-Ringer solution at a constant flow rate (e.g., 1 mL/min).
  • Collect the superfusate in fractions (e.g., every 2 minutes).
  • After a washout period to establish a stable baseline of [³H] release, stimulate the tissue with two periods of electrical field stimulation (S1 and S2) of equal duration and intensity, separated by a washout period.

3. Drug Application:

  • Introduce prucalopride into the superfusion medium before the second stimulation period (S2).

4. Measurement of Radioactivity:

  • Determine the radioactivity in each collected fraction using liquid scintillation counting.

5. Data Analysis:

  • Calculate the fractional release of tritium (B154650) for each sample.
  • Express the effect of prucalopride as the ratio of the tritium released during S2 to that released during S1 (S2/S1 ratio). An increase in the S2/S1 ratio in the presence of prucalopride indicates enhanced acetylcholine release.

Conclusion and Future Directions

Prucalopride succinate's mechanism of action on enteric neurons is centered on its selective activation of 5-HT₄ receptors, leading to a Gs-cAMP-PKA signaling cascade that facilitates the release of acetylcholine and other prokinetic neurotransmitters. This targeted action effectively enhances gastrointestinal motility. Furthermore, the emerging evidence of its neuroprotective and potentially neurogenic properties opens new avenues for therapeutic applications in motility disorders associated with neuronal degeneration.

Future research should focus on elucidating the specific downstream targets of PKA in enteric neurons that are phosphorylated following 5-HT₄ receptor activation. A more precise quantification of the dose-dependent effects of prucalopride on the electrophysiological properties of enteric neurons and on acetylcholine release will further refine our understanding of its mechanism of action. Such studies will be invaluable for the development of next-generation prokinetic agents with improved efficacy and broader therapeutic applications.

References

Synthesis and Chemical Characterization of Prucalopride Succinate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of prucalopride (B966) succinate (B1194679), a selective high-affinity serotonin (B10506) (5-HT4) receptor agonist. The document details the synthetic pathways, experimental protocols for characterization, and presents quantitative data in a structured format for ease of reference.

Introduction

Prucalopride succinate is the succinate salt of prucalopride, a dihydro-benzofuran-carboxamide derivative with potent prokinetic activity.[1] It is indicated for the symptomatic treatment of chronic constipation in adults in whom laxatives fail to provide adequate relief.[2] The chemical name for this compound is 4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide;butanedioic acid.[3] This guide outlines the chemical synthesis and the analytical methodologies employed for its characterization, ensuring its quality, purity, and identity.

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be achieved through various routes. The most common and industrially viable method involves the condensation of two key intermediates: 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid and 1-(3-methoxypropyl)-4-piperidinamine (B103848), followed by salt formation with succinic acid.

Synthesis of Key Intermediates

2.1.1. Synthesis of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid

A common route for the synthesis of this intermediate begins with methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate. The process involves cyclization, chlorination, and subsequent hydrolysis.

  • Step 1: Cyclization: Methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate undergoes cyclization in the presence of triphenylphosphine (B44618) and diethyl azodicarboxylate to yield methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate.[1][4]

  • Step 2: Chlorination: The resulting dihydrobenzofuran derivative is then chlorinated using N-chlorosuccinimide (NCS) to introduce a chlorine atom at the 5-position, affording methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate.[1][4]

  • Step 3: Hydrolysis: Finally, the acetyl and methyl ester protecting groups are removed by hydrolysis under alkaline conditions, followed by acidification to yield 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.[1][4]

2.1.2. Synthesis of 1-(3-methoxypropyl)-4-piperidinamine

This intermediate can be synthesized starting from 4-aminopiperidine (B84694).

An alternative approach involves the reductive amination of 1-(3-methoxypropyl)piperidin-4-one (B175049) with a suitable amine source.

Final Condensation and Salt Formation
  • Step 1: Amide Coupling: 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid and 1-(3-methoxypropyl)-4-piperidinamine are coupled using a suitable coupling agent, such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or ethyl chloroformate, in an appropriate solvent like dichloromethane (B109758) or acetonitrile (B52724) to form prucalopride free base.[6][7]

  • Step 2: Salt Formation: The prucalopride free base is then treated with succinic acid in a suitable solvent system, such as a mixture of isopropanol, ethanol, and water, to precipitate this compound.[6] The resulting solid is then filtered, washed, and dried.

Below is a DOT script representation of the primary synthesis pathway.

Synthesis_of_Prucalopride_Succinate cluster_intermediate1 Synthesis of Intermediate 1 cluster_intermediate2 Synthesis of Intermediate 2 cluster_final Final Synthesis I1_start Methyl 4-(acetylamino)-2-hydroxy- 3-(2-hydroxyethyl)benzoate I1_step1 Cyclization (PPh3, DEAD) I1_start->I1_step1 I1_step2 Chlorination (NCS) I1_step1->I1_step2 I1_step3 Hydrolysis I1_step2->I1_step3 I1_product 4-amino-5-chloro-2,3-dihydro- benzofuran-7-carboxylic acid I1_step3->I1_product Final_step1 Amide Coupling (CDI or Ethyl Chloroformate) I1_product->Final_step1 I2_start 4-Aminopiperidine I2_step1 N-Alkylation (1-bromo-3-methoxypropane) I2_start->I2_step1 I2_product 1-(3-methoxypropyl)- 4-piperidinamine I2_step1->I2_product I2_product->Final_step1 Final_step2 Salt Formation (Succinic Acid) Final_step1->Final_step2 Final_product This compound Final_step2->Final_product Characterization_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis and Reporting Sample This compound (Bulk Drug or Formulation) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution IR IR Spectroscopy (Functional Groups) Sample->IR MeltingPoint Melting Point (Identification, Purity) Sample->MeltingPoint HPLC HPLC (Purity, Assay, Impurities) Dissolution->HPLC UV_Vis UV-Vis Spectroscopy (Identification, Quantification) Dissolution->UV_Vis MS Mass Spectrometry (Molecular Weight, Structure) Dissolution->MS NMR NMR Spectroscopy (Structural Confirmation) Dissolution->NMR Data_Analysis Data Interpretation and Comparison with Standards HPLC->Data_Analysis UV_Vis->Data_Analysis MS->Data_Analysis NMR->Data_Analysis IR->Data_Analysis MeltingPoint->Data_Analysis Report Certificate of Analysis (CoA) Generation Data_Analysis->Report

References

An In-Depth Technical Guide to the In Vivo Pharmacokinetic and Pharmacodynamic Profile of Prucalopride Succinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prucalopride (B966) is a high-affinity, selective serotonin (B10506) 5-HT4 receptor agonist, the first in the dihydro-benzofuran-carboxamide class.[1][2] It is indicated for the symptomatic treatment of chronic idiopathic constipation (CIC) in adults for whom laxatives do not provide adequate relief.[3][4] Unlike previous 5-HT4 agonists such as cisapride (B12094) and tegaserod, which were withdrawn or restricted due to off-target cardiovascular effects, prucalopride's high selectivity for the 5-HT4 receptor confers a favorable safety profile.[2][5] This guide provides a comprehensive technical overview of the in vivo pharmacokinetic (PK) and pharmacodynamic (PD) properties of prucalopride, supported by quantitative data, experimental methodologies, and pathway visualizations.

Pharmacodynamic Profile

Mechanism of Action

Prucalopride exerts its prokinetic effects by selectively agonizing the 5-HT4 receptors located on enteric neurons.[2][3] This activation enhances the release of acetylcholine, a key neurotransmitter that stimulates peristalsis and propulsive contractions throughout the gastrointestinal (GI) tract.[3] Specifically, it has been shown to increase the number and amplitude of high-amplitude propagating contractions (HAPCs) in the colon, which are critical for mass movements and defecation.[6]

5-HT4 Receptor Signaling Pathway

Activation of the Gs-protein coupled 5-HT4 receptor by prucalopride initiates a downstream signaling cascade. This process involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[7] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various intracellular targets, ultimately resulting in enhanced neurotransmitter release and smooth muscle contraction.

G Prucalopride-Induced 5-HT4 Receptor Signaling Pathway cluster_membrane Cell Membrane Prucalopride Prucalopride Receptor 5-HT4 Receptor (GPCR) Prucalopride->Receptor Binds G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Effect Modulation of Ion Channels & Neurotransmitter (ACh) Release PKA->Effect Phosphorylates Result Increased GI Motility (Peristalsis) Effect->Result Leads to

Prucalopride's primary signaling cascade.
Receptor Selectivity and Potency

Prucalopride's clinical utility is defined by its high selectivity for the 5-HT4 receptor, with an affinity that is over 150 times greater than for other receptors, including other serotonin receptor subtypes and the hERG channel, minimizing the risk of cardiovascular side effects.[1][5][8]

ParameterReceptor SubtypeValueSpecies
Binding Affinity (Ki) Human 5-HT4A2.5 nM[8][9][10]Human
Human 5-HT4B8.0 nM[8][9][10]Human
Human D41.6 - 2.4 µM[8]Human
Human 5-HT2B2.2 µM[8]Human
Mouse 5-HT33.5 - 3.8 µM[8]Mouse
Functional Potency (pEC50) N/A7.48 (Contraction)[2]Guinea Pig (Colon)
N/A7.8 (Relaxation)[9]Rat (Esophagus)
Table 1: Prucalopride Receptor Binding Affinity and Functional Potency.
In Vivo Pharmacodynamic Effects

Clinical and preclinical studies have demonstrated prucalopride's significant effects on gastrointestinal transit. In patients with chronic constipation, a 2 mg daily dose has been shown to accelerate gastric, small bowel, and colonic transit.[11] An integrated analysis of studies in CIC patients showed that a 2 mg dose of prucalopride reduced the mean colonic transit time by 12 hours from a baseline of 65 hours.[6]

Pharmacokinetic Profile

Prucalopride exhibits a predictable pharmacokinetic profile characterized by rapid absorption, extensive distribution, minimal metabolism, and predominantly renal excretion.[1]

Absorption

Prucalopride is rapidly absorbed following oral administration, with peak plasma concentrations (Cmax) typically reached within 2 to 3 hours.[12][13] Its absolute bioavailability is reported to be over 90%, and absorption is not significantly affected by food.[14]

Distribution

The drug is extensively distributed throughout the body, with a large volume of distribution.[4] The mean blood-to-plasma concentration ratio of 1.9 suggests significant uptake into blood cells.[15][16] Plasma protein binding is low, at approximately 30%.[14]

Metabolism

Metabolism is a minor elimination pathway for prucalopride.[1] In vitro studies show that human liver metabolism is very slow.[1] The primary metabolite, R107504, is formed via O-demethylation and subsequent oxidation.[14] Overall, metabolites account for a very small fraction of the administered dose.[14]

Excretion

The primary route of elimination is renal excretion.[16] Approximately 60% of an orally administered dose is excreted unchanged in the urine.[1] Renal clearance of prucalopride exceeds the normal glomerular filtration rate, indicating that elimination involves both passive filtration and active tubular secretion.[15][16] The terminal half-life is approximately 24-30 hours, allowing for once-daily dosing.[1][6]

Quantitative Pharmacokinetic Data (Human Studies)

The following tables summarize key pharmacokinetic parameters for prucalopride in healthy adult volunteers.

ParameterSingle Dose (2 mg)Steady State (2 mg, once daily)
Tmax (median) 2 - 3 hours[12][13]2 hours[17]
Cmax (mean) 4.92 ng/mL[12][17]7.0 - 8.09 ng/mL[6][12][17]
AUC0-∞ (mean) 89.3 - 96.5 ng·h/mL[12][14]N/A
AUC0-24h (mean) N/A103.6 - 109 ng·h/mL[6][12]
Terminal Half-life (t½) ~24 - 30 hours[1][6]~24 hours[6]
Cmin (mean) N/A2.21 - 2.5 ng/mL[6][17]
Table 2: Key Pharmacokinetic Parameters of Prucalopride in Healthy Adults.
ParameterDescription
Bioavailability >90%[14]
Plasma Protein Binding ~30%[14]
Renal Excretion (unchanged) ~60% of dose[1]
Fecal Excretion (unchanged) >6% of dose[1]
Accumulation Ratio 1.9 to 2.3[4][6]
Steady State Attainment 3 - 4 days[1][6]
Table 3: Additional Pharmacokinetic Properties of Prucalopride.

Experimental Protocols

Protocol 1: Human Pharmacokinetic Study (Single and Multiple Dose)
  • Objective: To determine the pharmacokinetic profile of prucalopride after single and repeated oral doses.

  • Design: A typical study is an open-label, single-center trial.[12][17]

    • Single-Dose Phase: Fasted healthy subjects receive a single oral dose of 2 mg prucalopride succinate (B1194679).

    • Washout Period: A washout period of at least 7 days follows.

    • Multiple-Dose Phase: Subjects receive the same dose once daily for a set period (e.g., 7 days) to assess steady-state kinetics.[12][17]

  • Blood Sampling: Serial blood samples are collected at predefined time points post-dose (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours) for both phases.[18]

  • Bioanalysis: Plasma concentrations of prucalopride are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[17][18]

  • Data Analysis: PK parameters (Cmax, Tmax, AUC, t½) are calculated from the plasma concentration-time data using non-compartmental analysis software (e.g., WinNonlin).[17][19]

Protocol 2: In Vivo Gastrointestinal Transit Study (Scintigraphy)
  • Objective: To measure the effect of prucalopride on gastric emptying, small bowel, and colonic transit times.

  • Design: A randomized, double-blind, placebo-controlled, crossover study.[20]

    • Subjects: Patients with diagnosed delayed transit (e.g., gastroparesis or chronic constipation).[11][20]

    • Treatment: Patients receive prucalopride (e.g., 2 mg daily) or a matching placebo for a defined period (e.g., 4 weeks).[20]

    • Washout: A washout period (e.g., 2 weeks) separates the treatment arms.[20]

  • Methodology:

    • Test Meal: Subjects consume a standardized meal labeled with a radioisotope (e.g., Technetium-99m).[21]

    • Imaging: A gamma camera captures serial images of the abdomen at specified intervals to track the movement of the radiolabeled meal through the GI tract.

    • Data Analysis: The geometric center of the radioisotope is calculated over time to determine gastric emptying half-time (GE T½) and transit through the small bowel and different regions of the colon.[5]

G Workflow for a Crossover Gastric Emptying Study cluster_screening Phase 1: Screening & Baseline cluster_arm1 Phase 2: Treatment Arm 1 (4 Weeks) cluster_washout Phase 3: Washout (2 Weeks) cluster_arm2 Phase 4: Crossover Arm 2 (4 Weeks) Screen Patient Screening & Informed Consent Baseline Baseline Symptom Assessment (e.g., GCSI) Screen->Baseline Randomize Randomization Baseline->Randomize Treat1 Administer Prucalopride or Placebo Randomize->Treat1 Assess1 End-of-Treatment Assessment: 1. Symptom Scores (GCSI) 2. Gastric Emptying Test Treat1->Assess1 Washout Washout Period (No Study Drug) Assess1->Washout Analysis Data Analysis (Compare Prucalopride vs. Placebo) Assess1->Analysis Treat2 Administer Crossover Drug (Placebo or Prucalopride) Washout->Treat2 Assess2 Final Assessment: 1. Symptom Scores (GCSI) 2. Gastric Emptying Test Treat2->Assess2 Assess2->Analysis

Typical workflow for a clinical trial assessing prucalopride's prokinetic effects.

Conclusion

Prucalopride succinate possesses a well-defined pharmacokinetic and pharmacodynamic profile that underpins its efficacy and safety in the treatment of chronic idiopathic constipation. Its high selectivity and affinity for the 5-HT4 receptor translate into potent, targeted prokinetic activity throughout the gastrointestinal tract.[2][5] The predictable pharmacokinetics, characterized by rapid absorption, minimal metabolism, and a half-life supporting once-daily dosing, further contribute to its utility as a therapeutic agent.[1][6] The methodologies outlined provide a robust framework for the continued investigation and characterization of this and similar compounds in drug development.

References

Investigating Off-Target Effects of Prucalopride Succinate at High Concentrations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prucalopride (B966) succinate (B1194679) is a high-affinity, selective serotonin (B10506) 5-HT4 receptor agonist widely recognized for its efficacy in treating chronic idiopathic constipation.[1][2][3] Its therapeutic action is primarily mediated through the activation of 5-HT4 receptors in the gastrointestinal tract, which stimulates peristalsis.[3][4] However, understanding the pharmacological profile of any drug candidate necessitates a thorough investigation of its potential off-target effects, especially at concentrations exceeding the therapeutic range. This guide provides a comprehensive technical overview of the known off-target interactions of prucalopride succinate at high concentrations, details the experimental protocols used to determine these effects, and visualizes the relevant biological pathways and experimental workflows.

Introduction

The development of selective receptor agonists has been a significant advancement in pharmacology, aiming to maximize therapeutic efficacy while minimizing adverse effects. Prucalopride was developed with high selectivity for the 5-HT4 receptor to avoid the cardiovascular side effects associated with earlier, less selective 5-HT4 agonists like cisapride, which interacted with hERG potassium channels.[2][5][6][7][8] Despite its high selectivity, in vitro studies have explored the binding affinity of prucalopride across a wide range of other receptors and ion channels at supratherapeutic concentrations. This document synthesizes the available data on these off-target interactions, providing a critical resource for researchers in pharmacology and drug development.

Off-Target Binding Profile of Prucalopride

Comprehensive in vitro receptor-ligand binding studies have demonstrated that prucalopride's affinity for other receptors is significantly lower than for the 5-HT4 receptor.[1][9] The binding affinity of prucalopride and its metabolites for non-5-HT4 receptors is reported to be 150 to over 10,000 times lower.[9]

Quantitative Analysis of Off-Target Binding

The following tables summarize the quantitative data from various in vitro binding assays, presenting the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) for prucalopride at various non-target receptors and ion channels.

Receptor/Ion ChannelSpecies/SystemLigandKi (nM)Fold Selectivity vs. 5-HT4a (Ki=2.5 nM)Reference
Primary Target
5-HT4a ReceptorHuman-2.51[9][10][11]
5-HT4b ReceptorHuman-83.2[9][11]
Off-Target Interactions
Dopamine (B1211576) D2 Receptor--1600-2400640-960[9]
5-HT2B ReceptorHuman-2200880[9]
5-HT3 ReceptorMouse-3500-38001400-1520[9]

Table 1: Receptor Binding Affinity (Ki) of Prucalopride for On-Target and Off-Target Receptors.

ChannelSpecies/SystemIC50 (µM)Therapeutic Plasma Concentration (approx.)Safety MarginReference
hERG K+ ChannelHEK 293 Cells4.1 - 5.7~20 nM (0.02 µM)>200x[12][13]

Table 2: Inhibitory Concentration (IC50) of Prucalopride for the hERG Potassium Channel.

Signaling Pathways

On-Target 5-HT4 Receptor Signaling

Prucalopride is an agonist at the 5-HT4 receptor, which is a G-protein coupled receptor (GPCR) positively coupled to adenylyl cyclase via the Gs alpha subunit.[5] Activation of this pathway leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn modulates the release of neurotransmitters such as acetylcholine (B1216132) in the enteric nervous system, leading to enhanced gastrointestinal motility.[5]

5-HT4_Receptor_Signaling cluster_membrane Cell Membrane Prucalopride Prucalopride Receptor 5-HT4 Receptor Prucalopride->Receptor Binds G_Protein Gs Protein (α, β, γ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB ACh_Release Acetylcholine Release PKA->ACh_Release Motility Increased GI Motility ACh_Release->Motility

On-target 5-HT4 receptor signaling cascade.
Potential Off-Target Signaling

At high concentrations, prucalopride may interact with other receptors, such as the dopamine D2 receptor, which is typically coupled to a Gi alpha subunit, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels. However, given the significantly lower affinity of prucalopride for the D2 receptor, this effect is not considered clinically relevant at therapeutic doses.

Experimental Protocols

The investigation of off-target effects relies on a suite of standardized in vitro assays.

Radioligand Binding Assay (Competition Assay)

This assay is a cornerstone for determining the binding affinity (Ki) of a test compound for a specific receptor.[14][15][16]

Objective: To determine the affinity of prucalopride for various off-target receptors by measuring its ability to compete with a known high-affinity radioligand.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates.

  • Incubation: A fixed concentration of a specific radioligand (e.g., [3H]-spiperone for D2 receptors) is incubated with the membrane preparation in the presence of varying concentrations of prucalopride.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of prucalopride that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Prep Prepare Receptor Membranes Start->Prep Incubate Incubate Membranes with Radioligand & Prucalopride Prep->Incubate Filter Separate Bound from Unbound Ligand (Filtration) Incubate->Filter Count Quantify Radioactivity (Scintillation Counting) Filter->Count Analyze Calculate IC50 and Ki Count->Analyze End End Analyze->End

Workflow for a competition radioligand binding assay.
Functional Assays

Functional assays are crucial for determining whether the binding of a compound to a receptor results in a biological response (agonist, antagonist, or inverse agonist activity).

This assay measures the impact of a compound on the intracellular concentration of cAMP, a key second messenger for many GPCRs.[17]

Objective: To assess the functional activity of prucalopride at 5-HT4 and potential off-target GPCRs by measuring changes in intracellular cAMP levels.

General Protocol:

  • Cell Culture: Cells expressing the receptor of interest are cultured in microplates.

  • Pre-treatment: Cells are often pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Compound Addition: Varying concentrations of prucalopride are added to the cells. For antagonist testing, a known agonist is also added.

  • Incubation: The cells are incubated to allow for a cellular response.

  • Cell Lysis: The cells are lysed to release intracellular cAMP.

  • cAMP Detection: The concentration of cAMP is measured using a competitive immunoassay (e.g., ELISA) or a reporter gene assay (e.g., GloSensor™ cAMP Assay).[18]

  • Data Analysis: Concentration-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).

This electrophysiological technique is the "gold standard" for assessing a drug's potential to block the hERG potassium channel, a critical factor in cardiac safety assessment.[19]

Objective: To determine the inhibitory effect of prucalopride on the hERG potassium channel current.

General Protocol:

  • Cell Preparation: A single cell expressing hERG channels (e.g., HEK 293 cells) is isolated.

  • Patching: A glass micropipette with a very small tip is sealed onto the surface of the cell membrane.

  • Whole-Cell Configuration: The membrane patch within the pipette is ruptured to allow electrical access to the entire cell.

  • Voltage Clamp: The membrane potential is controlled, and specific voltage protocols are applied to elicit hERG channel currents.

  • Compound Application: Prucalopride at various concentrations is applied to the cell.

  • Current Measurement: The hERG channel current is measured before and after the application of prucalopride.

  • Data Analysis: The concentration-dependent inhibition of the hERG current is used to determine the IC50 value.[12]

Discussion of Findings

The extensive in vitro data confirms that prucalopride is a highly selective 5-HT4 receptor agonist.[1][9] While interactions with other receptors and channels, such as the dopamine D2 receptor and the hERG potassium channel, are observed at high concentrations, the safety margin is substantial.[9][12][13] The IC50 for hERG channel blockade is more than 200 times the therapeutic plasma concentration, suggesting a low risk of proarrhythmic effects at clinical doses.[5][12]

The observed off-target effects in non-clinical animal studies at supratherapeutic doses, such as palpebral ptosis in rodents and sedation in dogs, may be attributable to interactions with central nervous system receptors, although prucalopride has very low brain penetration.[1][9]

Conclusion

This compound exhibits a favorable off-target profile, with a high degree of selectivity for the 5-HT4 receptor. The off-target interactions identified in vitro occur at concentrations significantly higher than those achieved during therapeutic use, indicating a low potential for clinically relevant off-target effects. The methodologies described in this guide represent the standard for characterizing the selectivity and safety profile of drug candidates and underscore the importance of comprehensive in vitro screening in modern drug development. This in-depth understanding of prucalopride's pharmacology supports its safe and effective use in the treatment of chronic idiopathic constipation.

References

The Prokinetic Effects of Prucalopride Succinate on Gastrointestinal Motility: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of prucalopride (B966) succinate (B1194679) on gastrointestinal (GI) motility. Prucalopride, a high-affinity, selective serotonin (B10506) type 4 (5-HT4) receptor agonist, has demonstrated significant prokinetic activity throughout the GI tract.[1][2] This document synthesizes quantitative data from key clinical trials, details the experimental protocols used to assess its efficacy, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

Prucalopride exerts its prokinetic effects by selectively binding to and activating 5-HT4 receptors located on presynaptic cholinergic enteric neurons within the myenteric plexus of the gastrointestinal tract.[3][4] This activation enhances the release of the excitatory neurotransmitter acetylcholine (B1216132) (ACh).[4][5] Increased ACh levels stimulate muscarinic receptors on smooth muscle cells, leading to increased contractility of the longitudinal muscles and coordinated peristaltic waves that propel luminal contents forward.[4][6] Prucalopride's high selectivity for the 5-HT4 receptor minimizes off-target effects, contributing to a favorable safety profile compared to less selective prokinetic agents.[7][8]

cluster_neuron Presynaptic Cholinergic Neuron cluster_muscle Smooth Muscle Cell Prucalopride Prucalopride Succinate HTR4 5-HT4 Receptor Prucalopride->HTR4 Binds to AC Adenylyl Cyclase HTR4->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ACh_vesicle Acetylcholine Vesicle PKA->ACh_vesicle Promotes fusion of ACh_release ACh Release ACh_receptor Muscarinic Receptor ACh_release->ACh_receptor ACh binds to Contraction Muscle Contraction & Increased Motility ACh_receptor->Contraction Initiates start Patient Preparation (Fasting) meal Ingestion of Radiolabeled Meal (e.g., 99mTc-egg) start->meal imaging Sequential Gamma Camera Imaging (0, 1, 2, 4, 24, 48, 72 hrs) meal->imaging analysis Data Analysis imaging->analysis ge Gastric Emptying (T1/2) analysis->ge sbt Small Bowel Transit Time analysis->sbt ct Colonic Transit (Geometric Center) analysis->ct end Results ge->end sbt->end ct->end start Ingestion of Capsule with Radio-Opaque Markers restrictions Maintain Normal Diet, Avoid Laxatives start->restrictions xray Abdominal X-ray (e.g., Day 5) restrictions->xray analysis Marker Counting & Localization (Right, Left, Rectosigmoid) xray->analysis calculation Calculation of Colonic Transit Time analysis->calculation end Diagnosis of Transit Pattern calculation->end start Patient Preparation (Bowel Prep, Fasting) ingestion Ingestion of Video Capsule start->ingestion recording Image Recording via External Data Recorder ingestion->recording review Physician Review of Video recording->review gtt Measure Gastric Transit Time (Ingestion to Pylorus) review->gtt sbtt Measure Small Bowel Transit Time (Pylorus to Cecum) review->sbtt end Transit Time Results & Mucosal Evaluation gtt->end sbtt->end

References

Potential Neuroprotective Effects of Prucalopride Succinate in Neurodegenerative Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prucalopride (B966) succinate (B1194679), a high-affinity selective serotonin (B10506) 5-HT4 receptor agonist, is currently approved for the treatment of chronic constipation. Emerging preclinical evidence suggests that beyond its prokinetic effects, prucalopride may exert significant neuroprotective and cognitive-enhancing properties in models of neurodegenerative diseases, including Parkinson's and Alzheimer's disease. This technical guide provides an in-depth overview of the current research, detailing the experimental findings, methodologies, and proposed mechanisms of action. Quantitative data are summarized in structured tables for comparative analysis, and key experimental protocols are described in detail. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of the potential therapeutic applications of prucalopride succinate in neurodegeneration.

Introduction

Neurodegenerative diseases such as Parkinson's disease (PD) and Alzheimer's disease (AD) are characterized by the progressive loss of specific neuronal populations, leading to severe motor and cognitive impairments. Current therapeutic strategies primarily offer symptomatic relief without halting the underlying neurodegenerative processes. The serotonin 5-HT4 receptor has emerged as a promising target for neuroprotection and cognitive enhancement.[1][2] Prucalopride, as a selective 5-HT4 receptor agonist, has been investigated for its potential to mitigate neurodegeneration in various experimental models.[3][4] This document synthesizes the key findings and methodologies from these seminal studies.

Evidence of Neuroprotection in Parkinson's Disease Models

Prucalopride has demonstrated notable neuroprotective effects in the widely used 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model of Parkinson's disease. This model recapitulates key pathological features of PD, including the loss of dopaminergic neurons in the substantia nigra and subsequent motor deficits.

Quantitative Data Summary
Experimental ModelTreatment GroupOutcome MeasureResultReference
MPTP-induced PD micePrucalopride (i.p.)Dopamine (B1211576) Levels (Striatum)Increased[3]
MPTP-induced PD micePrucalopride (i.p.)Dopamine Turnover (Striatum)Decreased[3]
MPTP-induced PD micePrucalopride (i.p.)Motor Deficits (e.g., pole test)Improved performance[3]
MPTP-induced PD micePrucalopride (i.p.)Intestinal Barrier ImpairmentAmeliorated[3]
MPTP-induced PD micePrucalopride (i.p.)IL-6 ReleaseIncreased[3]
Experimental Protocols

2.2.1. MPTP-Induced Parkinson's Disease Mouse Model

  • Animals: Male C57BL/6 mice are commonly used due to their susceptibility to MPTP.[5]

  • MPTP Administration: MPTP is administered via intraperitoneal (i.p.) injection. A common regimen involves multiple injections (e.g., 20-30 mg/kg) over a short period to induce significant dopaminergic neurodegeneration.[3][6]

  • Prucalopride Treatment: this compound is dissolved in saline and administered intraperitoneally. Treatment can commence before or after MPTP administration to assess prophylactic or therapeutic effects, respectively.[3]

  • Behavioral Assessment: Motor function is evaluated using tests such as the pole test (to assess bradykinesia) and the rotarod test (to assess motor coordination and balance).[3]

  • Neurochemical Analysis: Following the behavioral assessments, brain tissue (specifically the striatum and substantia nigra) is collected for neurochemical analysis. Dopamine and its metabolites are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.[3]

  • Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify the extent of neuronal loss in the substantia nigra.[3]

2.2.2. Measurement of Dopamine Levels

  • Tissue Preparation: Striatal tissue is dissected and homogenized in a solution containing an internal standard.

  • HPLC Analysis: The homogenate is centrifuged, and the supernatant is injected into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.

  • Quantification: The concentration of dopamine is determined by comparing the peak area of the sample to that of a standard curve.[3]

Experimental Workflow Diagram

MPTP_Workflow cluster_animal_prep Animal Preparation cluster_induction PD Induction & Treatment cluster_assessment Assessment A Male C57BL/6 Mice B MPTP Administration (i.p.) A->B C Prucalopride Administration (i.p.) B->C D Behavioral Testing (Pole Test, Rotarod) C->D E Neurochemical Analysis (HPLC) D->E F Immunohistochemistry (TH Staining) E->F

MPTP model experimental workflow.

Evidence of Neuroprotection Against Oxidative Stress

Oxidative stress is a key pathological mechanism in many neurodegenerative diseases. Prucalopride has been shown to protect neurons from oxidative damage in in vitro models.

Quantitative Data Summary
Experimental ModelTreatment GroupOutcome MeasureResultReference
SH-SY5Y cells + H₂O₂Prucalopride (1 nM)Neuronal SurvivalIncreased to 73.5 ± 0.1% (vs. 33.3 ± 0.1% with H₂O₂)[7]
SH-SY5Y cells + H₂O₂Prucalopride (1 nM)Caspase-3 ActivationSignificantly reduced[7]
SH-SY5Y cells + H₂O₂Prucalopride (1 nM)Caspase-9 ActivationSignificantly reduced[7]
Human enteric neurospheres + H₂O₂Prucalopride (1 nM)Neuronal SurvivalIncreased[7]
Experimental Protocols

3.2.1. In Vitro Oxidative Stress Model

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media.[7]

  • Prucalopride Pre-treatment: Cells are pre-treated with prucalopride (e.g., 1 nM) for a specified period before the induction of oxidative stress.[7]

  • Induction of Oxidative Stress: Hydrogen peroxide (H₂O₂) is added to the cell culture medium to induce oxidative stress and cell death.[7]

  • Cell Viability Assay: Cell viability is assessed using methods such as the Sulforhodamine B (SRB) assay or MTT assay.[7]

  • Apoptosis Assays: The activation of key apoptotic enzymes, such as caspase-3 and caspase-9, is measured using commercially available kits to quantify apoptosis.[7]

  • Specificity Confirmation: The 5-HT4 receptor antagonist GR113808 can be co-administered with prucalopride to confirm that the observed neuroprotective effects are mediated through the 5-HT4 receptor.[7]

Proposed Signaling Pathway

Oxidative_Stress_Pathway Prucalopride Prucalopride HTR4 5-HT4 Receptor Prucalopride->HTR4 AC Adenylate Cyclase HTR4->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Neuroprotective_Genes Neuroprotective Genes CREB->Neuroprotective_Genes Upregulates Cell_Survival Neuronal Survival Neuroprotective_Genes->Cell_Survival Promotes Caspase Caspase-3/9 Activation Neuroprotective_Genes->Caspase Inhibits H2O2 H₂O₂ Oxidative_Stress Oxidative Stress H2O2->Oxidative_Stress Oxidative_Stress->Caspase Induces Apoptosis Apoptosis Caspase->Apoptosis

Proposed prucalopride neuroprotective signaling.

Evidence of Cognitive Enhancement in Alzheimer's Disease Models

Prucalopride has also been investigated for its potential to improve cognitive function in models relevant to Alzheimer's disease. The mechanism is thought to involve the modulation of amyloid precursor protein (APP) processing.

Quantitative Data Summary
Experimental ModelTreatment GroupOutcome MeasureResultReference
Scopolamine-induced memory deficit micePrucalopride (5 mg/kg) + Donepezil (0.75 mg/kg)Morris Water Maze PerformanceCompletely counteracted scopolamine-induced amnesia[8]
Scopolamine-induced memory deficit micePrucalopride (5 mg/kg)sAPPα Levels (Cortex)Tendency to increase[8]
SH-SY5Y cellsPrucalopride (1 µM)sAPPα SecretionInduced[9][10]
Experimental Protocols

4.2.1. Scopolamine-Induced Memory Deficit Model

  • Animals: C57Bl/6j mice are commonly used.[8]

  • Memory Impairment: Scopolamine, a muscarinic receptor antagonist, is administered to induce a transient memory deficit.[8]

  • Morris Water Maze Task: This task is used to assess spatial learning and memory. Mice are trained to find a hidden platform in a pool of opaque water. The time taken to find the platform (escape latency) and the time spent in the target quadrant during a probe trial (platform removed) are measured.[8]

  • Drug Treatment: Prucalopride, alone or in combination with other cognitive enhancers like donepezil, is administered before the probe test.[8]

  • Biochemical Analysis: Brain tissue (cortex and hippocampus) is collected to measure the levels of soluble amyloid precursor protein-alpha (sAPPα) by Western blotting.[8]

4.2.2. sAPPα Secretion Assay in SH-SY5Y Cells

  • Cell Culture and Transfection: SH-SY5Y cells are transfected with a construct encoding for APP.[9][10]

  • Drug Treatment: Cells are treated with prucalopride, and the cell culture supernatant is collected.[9][10]

  • sAPPα Measurement: The levels of sAPPα in the supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA) or by measuring the activity of a reporter protein fused to APP.[9][10]

  • Mechanism Investigation: To dissect the signaling pathway, inhibitors of various downstream targets (e.g., G proteins, kinases) can be used. RNA interference (siRNA) can be employed to knockdown specific proteins, such as ADAM family metalloproteinases, to identify the α-secretase responsible for sAPPα cleavage.[9][10]

sAPPα Processing Pathway

sAPPalpha_Pathway Prucalopride Prucalopride HTR4 5-HT4 Receptor Prucalopride->HTR4 G_Protein G Protein Signaling HTR4->G_Protein Activates Alpha_Secretase α-Secretase (e.g., ADAM10) G_Protein->Alpha_Secretase Activates APP Amyloid Precursor Protein (APP) Alpha_Secretase->APP Beta_Gamma_Secretase β/γ-Secretase Alpha_Secretase->Beta_Gamma_Secretase Competes with sAPPalpha sAPPα (Neuroprotective) APP->sAPPalpha Cleavage by α-Secretase Abeta Aβ (Amyloidogenic) APP->Abeta Cleavage by β/γ-Secretase Beta_Gamma_Secretase->APP

Prucalopride's influence on APP processing.

Conclusion and Future Directions

The preclinical data presented in this guide strongly suggest that this compound possesses neuroprotective properties that extend beyond its known effects on gastrointestinal motility. In models of Parkinson's disease, it demonstrates the ability to protect dopaminergic neurons and improve motor function. In the context of Alzheimer's disease, it shows potential for cognitive enhancement by promoting the non-amyloidogenic processing of APP. The underlying mechanism for these effects appears to be the activation of the 5-HT4 receptor and its downstream signaling pathways, including the cAMP/PKA/CREB cascade.

Further research is warranted to fully elucidate the molecular mechanisms of prucalopride-mediated neuroprotection and to explore its therapeutic potential in a broader range of neurodegenerative conditions. Clinical trials are the necessary next step to translate these promising preclinical findings into novel therapeutic strategies for patients suffering from these devastating diseases.

References

In-Depth Technical Guide to Prucalopride Succinate: Molecular Structure, Chemical Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prucalopride (B966) succinate (B1194679) is a high-affinity, selective serotonin (B10506) 5-HT₄ receptor agonist with potent prokinetic activity. It is the succinate salt of prucalopride, a dihydro-benzofuran-carboxamide derivative. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, characterization, and mechanism of action, intended for professionals in pharmaceutical research and development.

Molecular Structure and Chemical Properties

Prucalopride succinate is chemically designated as 4-amino-5-chloro-2,3-dihydro-N-[1-(3-methoxypropyl)-4-piperidinyl]-7-benzofurancarboxamide succinate. The presence of the succinate salt improves the aqueous solubility and overall physicochemical properties of the active prucalopride base.

Table 1: Physicochemical and Identification Properties of this compound

PropertyValueReferences
IUPAC Name 4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide;butanedioic acid[1]
CAS Number 179474-85-2[1]
Molecular Formula C₂₂H₃₂ClN₃O₇[2]
Molecular Weight 485.96 g/mol [2]
Appearance White to off-white solid[2]
Melting Point >196 °C (with decomposition)[1]
Solubility Soluble in water[3]
pKa (Strongest Basic) 8.98 (Predicted)

Synthesis and Characterization

The synthesis of this compound involves a multi-step process, culminating in the formation of the active prucalopride base, followed by salt formation with succinic acid.

Synthesis of Prucalopride Base

A common synthetic route involves the condensation of 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid with 1-(3-methoxypropyl)-4-piperidinamine.

Experimental Protocol: Synthesis of Prucalopride

  • Activation of Carboxylic Acid: To a cooled (0-5°C) mixture of 4-amino-5-chloro-2,3-dihydro-benzofuran-7-carboxylic acid (50 g) in dichloromethane (B109758) (175 ml), slowly add triethylamine (B128534) (23.6 g) and ethyl chloroformate (27.9 g). Stir the mixture for 10 minutes.

  • Amide Coupling: Raise the temperature to 25-30°C and stir for 1 hour. Cool the mixture back to 0-5°C.

  • Slowly add a solution of 1-(3-methoxypropyl)piperidin-4-amine (48.3 g) in dichloromethane (250 ml) to the reaction mixture at 0-5°C and stir for 1 hour.

  • Work-up: Raise the temperature to 25-35°C and add water (500 ml). Separate the organic layer.

  • Purification: The crude prucalopride can be purified by recrystallization from a mixture of cyclohexane (B81311) and ethyl acetate (B1210297) to yield the pure base.[4]

Formation of this compound

The final step is the formation of the succinate salt to enhance the stability and bioavailability of the compound.

Experimental Protocol: Synthesis of this compound

  • Dissolution: Add prucalopride base (70 g) to isopropanol (B130326) (210 ml) at 25-35°C and stir for 10 minutes. Heat the mixture to 50-55°C and stir for an additional 15 minutes.

  • Filtration: Filter the warm solution through a hyflow bed to remove any particulates.

  • Salt Formation: To the filtrate, add a solution of succinic acid (22.4 g) in a mixture of ethanol (B145695) (52.5 ml) and water (122.5 ml) at 25-30°C. Stir for 15 minutes.

  • Crystallization: Cool the mixture to 25-35°C and continue stirring for 2 hours to allow for precipitation.

  • Isolation: Filter the precipitated solid, wash with isopropanol, and dry to obtain this compound.[4]

Characterization

The structural integrity and purity of this compound are confirmed using various analytical techniques.

Table 2: Analytical Characterization Methods for this compound

TechniqueDescription
¹H NMR Confirms the chemical structure. A representative analysis is performed using a 400 MHz NMR spectrometer with a deuterated solvent like DMSO-d₆. The spectrum is compared with a reference standard to ensure conformity.
¹³C NMR Provides detailed information about the carbon framework of the molecule, further confirming the structure.
FT-IR Identifies the functional groups present in the molecule through their characteristic vibrational frequencies.
HPLC A robust method for determining the purity of this compound. A typical method uses a C18 column with a mobile phase of phosphate (B84403) buffer and methanol (B129727) at a detection wavelength of 225 nm.
LC-MS Used to confirm the molecular weight and fragmentation pattern of the molecule, providing further structural confirmation and identification of any impurities. A certificate of analysis for a similar compound shows purity is often determined by LCMS.[2]

Mechanism of Action and Signaling Pathway

Prucalopride is a selective, high-affinity agonist of the 5-HT₄ receptor. Activation of this G-protein coupled receptor initiates a downstream signaling cascade that ultimately enhances gastrointestinal motility.

The binding of prucalopride to the 5-HT₄ receptor, which is coupled to a Gs alpha subunit, stimulates adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP) levels. While cAMP can activate Protein Kinase A (PKA), studies have shown that the 5-HT₄ receptor-mediated activation of the Extracellular signal-Regulated Kinase (ERK) pathway is largely independent of PKA. Instead, this pathway is dependent on the activation of Src, a non-receptor tyrosine kinase.[5][6] The activation of the Src-ERK pathway is a key component of the cellular response to prucalopride.[7]

Prucalopride_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Prucalopride This compound Receptor 5-HT4 Receptor Prucalopride->Receptor Binds Gs Gs Receptor->Gs Activates Src Src Receptor->Src Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP pSrc p-Src Src->pSrc Phosphorylates ERK ERK1/2 pSrc->ERK Activates pERK p-ERK1/2 ERK->pERK Phosphorylates Cellular_Response Enhanced Motility pERK->Cellular_Response Leads to

Prucalopride signaling via 5-HT4 receptor.

Experimental Workflows

Quality Control of this compound API

A robust quality control workflow is essential to ensure the identity, purity, and quality of the Active Pharmaceutical Ingredient (API).

QC_Workflow cluster_sampling 1. Sampling & Initial Checks cluster_identification 2. Identification cluster_purity 3. Purity & Impurity Profiling cluster_final 4. Final Release RawMaterial Raw Material/API Batch Appearance Appearance & Description RawMaterial->Appearance Solubility Solubility Test Appearance->Solubility FTIR FT-IR Spectroscopy Solubility->FTIR HPLC_ID HPLC (Retention Time) Solubility->HPLC_ID HPLC_Purity HPLC Assay/Purity FTIR->HPLC_Purity HPLC_ID->HPLC_Purity LCMS LC-MS (Impurity Identification) HPLC_Purity->LCMS ResidualSolvents GC (Residual Solvents) LCMS->ResidualSolvents CoA Certificate of Analysis Generation ResidualSolvents->CoA Release Batch Release CoA->Release

Quality control workflow for this compound API.

Experimental Protocol: HPLC Method for Purity Determination

  • Column: C18 (e.g., KROMASIL 150)[8]

  • Mobile Phase: A mixture of Potassium dihydrogen orthophosphate buffer (pH 3.7) and Methanol (60:40 v/v)[8]

  • Flow Rate: 1.0 mL/min[8]

  • Detection: UV at 225 nm[8]

  • Injection Volume: 20 µL[8]

  • Procedure: A standard solution of this compound is prepared and injected to determine the retention time. The sample solution is then injected, and the peak area of prucalopride is compared to the total area of all peaks to calculate purity.

Conclusion

This compound is a well-characterized selective 5-HT₄ receptor agonist with a clear mechanism of action. Its synthesis is achievable through established organic chemistry routes, and its quality can be rigorously controlled using standard analytical techniques. This technical guide provides foundational information for researchers and developers working with this important prokinetic agent. Further research into its downstream signaling pathways and potential off-target effects will continue to refine our understanding of this therapeutic molecule.

References

The Long-Term Physiological Effects of Prucalopride Succinate on the Gut Microbiome: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prucalopride (B966) succinate (B1194679), a high-affinity 5-HT4 receptor agonist, is an established prokinetic agent for the treatment of chronic idiopathic constipation. Its primary mechanism of action involves the stimulation of peristalsis and colonic motility. While the clinical efficacy and safety of prucalopride in improving bowel function are well-documented, its long-term physiological effects on the gut microbiome are not yet fully understood. This technical guide synthesizes the current, albeit limited, evidence from preclinical studies and extrapolates potential long-term impacts based on its mechanism of action. Emerging research suggests that prucalopride may influence microbial diversity and composition, warranting further investigation into the intricate interplay between this therapeutic agent and the gut microbial ecosystem. This document aims to provide a comprehensive overview for researchers, scientists, and drug development professionals, highlighting key findings, experimental methodologies, and future research directions.

Introduction

The gut microbiome, a complex ecosystem of microorganisms residing in the gastrointestinal tract, plays a pivotal role in host physiology, including metabolism, immunity, and gut motility. Alterations in the composition and function of the gut microbiota, termed dysbiosis, have been implicated in various gastrointestinal disorders, including chronic constipation. Prucalopride succinate is a selective 5-HT4 receptor agonist that enhances gut motility and is used to treat chronic constipation[1][2][3]. Given the bidirectional relationship between gut motility and the microbiome, understanding the long-term effects of prucalopride on this microbial community is of significant interest. This guide reviews the available evidence and discusses potential long-term physiological consequences.

Mechanism of Action of this compound

Prucalopride's primary effect is the stimulation of 5-HT4 receptors located on enteric neurons[2][4]. This activation leads to the release of acetylcholine, a neurotransmitter that promotes colonic peristalsis and high-amplitude propagating contractions (HAPCs), thereby increasing bowel motility and alleviating symptoms of constipation[2]. Unlike previous prokinetic agents, prucalopride exhibits high selectivity for the 5-HT4 receptor, which contributes to a favorable cardiovascular safety profile[1][4].

Preclinical Evidence of Prucalopride's Effects on the Gut Microbiome

To date, long-term clinical studies in humans specifically investigating the effects of prucalopride on the gut microbiome are lacking. However, a preclinical study in a loperamide-induced constipation mouse model provides initial insights.

A 2022 study compared the effects of an engineered 5-HT-producing gut probiotic with prucalopride on gut motility and the microbiome[5]. The findings related to prucalopride are summarized below.

Quantitative Data from Preclinical Study
ParameterControl Group (Loperamide-induced Constipation)Prucalopride Treatment GroupKey FindingReference
Alpha Diversity (Shannon Index) HigherSignificantly LowerPrucalopride treatment significantly reduced gut microbiota alpha diversity.[5]
Alpha Diversity (Simpson Index) HigherSignificantly LowerPrucalopride treatment significantly reduced gut microbiota alpha diversity.[5]
Microbiota Homeostasis StableDisruptedPrucalopride treatment disrupted microbiota homeostasis.[5]
Experimental Protocol: Loperamide-Induced Constipation Mouse Model
  • Animal Model: Male C57BL/6J mice.

  • Induction of Constipation: Loperamide (B1203769) hydrochloride (10 mg/kg) was administered by oral gavage twice daily for three days to induce constipation.

  • Treatment Groups:

    • Control group: Received loperamide and vehicle.

    • Prucalopride group: Received loperamide and prucalopride (3 mg/kg) by oral gavage daily for two weeks.

  • Microbiome Analysis: Fecal samples were collected at the end of the treatment period. Bacterial DNA was extracted, and the V3-V4 hypervariable regions of the 16S rRNA gene were amplified and sequenced.

  • Data Analysis: Alpha diversity was assessed using the Shannon and Simpson indices. Beta diversity and overall microbial composition were also analyzed.

Potential Long-Term Physiological Effects and Signaling Pathways

While direct long-term human data is unavailable, the known physiological effects of prucalopride on gut motility allow for the formulation of hypotheses regarding its long-term impact on the gut microbiome. The accelerated colonic transit time induced by prucalopride could alter the gut environment, thereby influencing microbial composition and function.

Altered Microbial Composition and Diversity

The reduction in alpha diversity observed in the preclinical study suggests that long-term prucalopride use could lead to a less diverse gut microbial ecosystem[5]. A decrease in microbial diversity is often associated with a less resilient gut environment. The faster transit time may favor the growth of microorganisms that can replicate quickly while potentially washing out slower-growing species.

Impact on Short-Chain Fatty Acid (SCFA) Production

Short-chain fatty acids (SCFAs), such as butyrate (B1204436), propionate, and acetate, are produced by the bacterial fermentation of dietary fibers and are crucial for gut health[6][7]. Changes in the gut microbiome composition could lead to altered SCFA production. For instance, a reduction in butyrate-producing bacteria could have implications for colonic epithelial health, as butyrate is the primary energy source for colonocytes[7].

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of prucalopride and its potential downstream effects on the gut microbiome.

Prucalopride_Microbiome_Pathway cluster_drug_action Prucalopride Action cluster_physiological_effect Physiological Effect cluster_microbiome_effect Potential Long-Term Microbiome Effects Prucalopride This compound Receptor 5-HT4 Receptor (Enteric Neurons) Prucalopride->Receptor ACh Acetylcholine Release Receptor->ACh Motility Increased Gut Motility & Peristalsis ACh->Motility Transit Decreased Colonic Transit Time Motility->Transit Environment Altered Gut Environment Transit->Environment Diversity Decreased Microbial Alpha Diversity Environment->Diversity Composition Altered Microbial Composition Environment->Composition SCFA Modified SCFA Production Composition->SCFA

Prucalopride's mechanism and potential microbiome impact.
Experimental Workflow for Future Studies

To elucidate the long-term effects of prucalopride on the human gut microbiome, dedicated clinical trials are necessary. The following diagram outlines a proposed experimental workflow.

Clinical_Trial_Workflow cluster_recruitment Patient Recruitment cluster_baseline Baseline Assessment cluster_intervention Intervention cluster_followup Follow-up Assessments cluster_analysis Data Analysis Recruitment Recruit Patients with Chronic Idiopathic Constipation Baseline_Stool Collect Baseline Stool Samples Recruitment->Baseline_Stool Baseline_Symptoms Assess Baseline Symptoms (e.g., PAC-SYM) Recruitment->Baseline_Symptoms Randomization Randomize to Prucalopride or Placebo Group Baseline_Stool->Randomization Baseline_Symptoms->Randomization Treatment Long-Term Treatment (e.g., 6-12 months) Randomization->Treatment Followup_Stool Collect Stool Samples at Multiple Time Points Treatment->Followup_Stool Followup_Symptoms Monitor Symptom Improvement Treatment->Followup_Symptoms Sequencing 16S rRNA and/or Shotgun Metagenomic Sequencing Followup_Stool->Sequencing Metabolomics Metabolomic Analysis (e.g., SCFAs) Followup_Stool->Metabolomics Correlation Correlate Microbiome Changes with Clinical Outcomes Followup_Symptoms->Correlation Sequencing->Correlation Metabolomics->Correlation

Proposed workflow for a long-term clinical trial.

Discussion and Future Directions

The current understanding of the long-term physiological effects of this compound on the gut microbiome is in its infancy and is primarily based on a single preclinical study[5]. The observed reduction in microbial diversity in mice warrants further investigation in human populations to determine its clinical relevance. It is plausible that the prokinetic effects of prucalopride, while beneficial for alleviating constipation, may create a selective pressure on the gut microbial community.

Future research should focus on long-term, placebo-controlled clinical trials in patients with chronic idiopathic constipation. These studies should incorporate multi-omics approaches, including metagenomics, metatranscriptomics, and metabolomics, to provide a comprehensive view of the structural and functional changes in the gut microbiome in response to prucalopride treatment. Key research questions to address include:

  • Does long-term prucalopride administration alter the diversity and composition of the human gut microbiome?

  • Are there specific microbial taxa that are enriched or depleted following prolonged prucalopride use?

  • How does prucalopride affect the production of microbial metabolites, such as SCFAs, and what are the physiological consequences?

  • Do baseline microbiome characteristics predict a patient's response to prucalopride?

Conclusion

This compound is an effective prokinetic agent for the management of chronic idiopathic constipation. While its mechanism of action on gut motility is well-established, its long-term impact on the gut microbiome remains an important area for future research. The limited preclinical evidence suggests a potential for prucalopride to reduce microbial diversity. Rigorous, long-term clinical studies are imperative to fully characterize the physiological effects of prucalopride on the human gut microbiome and to understand the clinical implications of these changes. This knowledge will be crucial for optimizing therapeutic strategies and for the continued development of drugs that target the gut-brain-microbiome axis.

References

Methodological & Application

Application Notes and Protocols: Electrophysiological Studies of Prucalopride Succinate on Isolated Human Atrial Myocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for investigating the electrophysiological effects of prucalopride (B966) succinate (B1194679) on isolated human atrial myocytes. The information is compiled from published research to guide in-vitro cardiac safety and efficacy studies.

Introduction

Prucalopride is a high-affinity, selective serotonin (B10506) 5-HT4 receptor agonist developed for the treatment of chronic constipation.[1][2] Unlike first-generation 5-HT4 agonists which were associated with adverse cardiovascular events due to off-target effects, prucalopride exhibits high selectivity, reducing the risk of significant cardiovascular side effects.[2][3] However, at supratherapeutic concentrations, interactions with cardiac ion channels, specifically the L-type Ca2+ channel and the human Ether-à-go-go-Related Gene (hERG) potassium channel, have been observed.[3][4] Understanding these interactions at the cellular level is crucial for a comprehensive cardiovascular safety assessment.

The following protocols and data are primarily based on studies investigating prucalopride's effects on the L-type Ca2+ current (ICaL) and action potential duration (APD) in isolated human atrial myocytes.[1]

Data Presentation

The following tables summarize the quantitative data on the electrophysiological effects of prucalopride on human atrial myocytes.

Table 1: Effect of Prucalopride on L-type Ca2+ Current (ICaL) Amplitude [1]

ConcentrationMean ICaL Amplitude (pA/pF)% Increase from Baseline
Baseline-5.3 ± 0.6N/A
10 µM Prucalopride-10.9 ± 1.598 ± 15%
10 µM 5-HT (for comparison)-17.7 ± 2.8233 ± 26%

Data presented as mean ± SEM. The increase in ICaL by prucalopride was concentration-dependent, with the maximum response observed at 10 µM.[1]

Table 2: Effect of Prucalopride on Action Potential Duration (APD) in Human Atrial Myocytes [1]

ParameterBaseline10 µM Prucalopride
APD50 (ms)12 ± 217 ± 3
APD75 (ms)UnaffectedUnaffected
APD90 (ms)UnaffectedUnaffected
Effective Refractory PeriodUnaffectedUnaffected

Data presented as mean ± SEM. Prucalopride significantly increased the action potential duration at 50% repolarization (APD50) but had no effect on later repolarization phases or the effective refractory period.[1]

Table 3: Comparative Inhibitory Effects on hERG K+ Channels

CompoundIC50 for hERG Blockade
Prucalopride4.1 µM to 5.7 µM
Cisapride0.24 µM

IC50 values represent the concentration required to inhibit 50% of the hERG current. Prucalopride's potency for hERG blockade is significantly lower than that of cisapride.[5][6]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for prucalopride in human atrial myocytes and a typical experimental workflow for such studies.

Prucalopride Signaling Pathway in Atrial Myocytes Prucalopride Prucalopride HTR4 5-HT4 Receptor Prucalopride->HTR4 Binds to AC Adenylyl Cyclase HTR4->AC Activates cAMP cAMP AC->cAMP Catalyzes PKA Protein Kinase A cAMP->PKA Activates Ca_Channel L-type Ca2+ Channel PKA->Ca_Channel Phosphorylates Ca_Influx Increased Ca2+ Influx Ca_Channel->Ca_Influx APD50 Increased APD50 Ca_Influx->APD50

Caption: Prucalopride activates 5-HT4 receptors, leading to increased ICaL.

Experimental Workflow cluster_0 Myocyte Isolation cluster_1 Electrophysiology cluster_2 Data Analysis A Obtain Human Atrial Appendage B Enzymatic Digestion (Collagenase & Protease) A->B C Isolate Single Myocytes B->C D Perforated Patch-Clamp C->D E Record Baseline ICaL and AP D->E F Apply Prucalopride E->F G Record Post-Drug ICaL and AP F->G H Measure ICaL Amplitude G->H I Measure APD50, APD75, APD90 H->I J Statistical Analysis I->J

Caption: Workflow for electrophysiological analysis of prucalopride.

Experimental Protocols

Protocol 1: Isolation of Human Atrial Myocytes

This protocol is adapted from established methods for isolating viable human atrial myocytes suitable for patch-clamp studies.

1. Materials and Solutions:

  • Transport Solution (Ca2+-free): Contains components like NaCl, KCl, MgCl2, HEPES, glucose, and 2,3-butanedione (B143835) monoxime (BDM) to prevent contracture.

  • Digestion Solution: Transport solution containing Collagenase (Type II or V) and Protease (Type XXIV).

  • Storage Solution: Modified Tyrode's solution with a low Ca2+ concentration (e.g., 0.2 mM).

2. Procedure:

  • Obtain fresh human right atrial appendage tissue from patients undergoing cardiac surgery (with ethical approval and patient consent).

  • Immediately place the tissue in ice-cold, oxygenated transport solution.

  • In the lab, mince the tissue into small fragments (1-2 mm³).

  • Wash the tissue fragments in Ca2+-free transport solution to remove blood.

  • Incubate the tissue in the digestion solution at 37°C with gentle agitation. Monitor the dissociation process regularly.

  • After sufficient digestion (when the solution becomes cloudy with dissociated cells), gently triturate the tissue fragments with a wide-bore pipette to release more myocytes.

  • Filter the cell suspension through a nylon mesh (e.g., 200 µm) to remove undigested tissue.

  • Centrifuge the filtrate at a low speed (e.g., 500-800 rpm) for a few minutes to pellet the myocytes.

  • Carefully resuspend the cell pellet in the storage solution. Gradually increase the Ca2+ concentration to the final desired level to prevent the "calcium paradox."

  • Allow the cells to stabilize at room temperature for at least 30-60 minutes before use. Viable myocytes should be rod-shaped with clear striations.

Protocol 2: Perforated Patch-Clamp Recording

This protocol describes the measurement of ICaL and action potentials using the perforated patch-clamp technique, which preserves the intracellular environment.

1. Materials and Solutions:

  • External (Bath) Solution for ICaL: Typically contains NaCl, CsCl (to block K+ currents), CaCl2, MgCl2, HEPES, and glucose. pH adjusted to 7.4.

  • Pipette (Internal) Solution for ICaL: Contains CsCl or Cs-aspartate, MgCl2, HEPES, EGTA, and Mg-ATP. pH adjusted to 7.2.

  • External (Bath) Solution for AP Recording: Standard Tyrode's solution containing NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose. pH adjusted to 7.4.

  • Pipette (Internal) Solution for AP Recording: K+-based solution (e.g., K-aspartate or KCl), MgCl2, HEPES, EGTA, and Mg-ATP. pH adjusted to 7.2.

  • Perforating Agent: Amphotericin B or Nystatin stock solution (e.g., in DMSO), freshly diluted into the pipette solution.

2. Procedure:

  • Place the isolated myocytes in a recording chamber on the stage of an inverted microscope and perfuse with the appropriate external solution at 35-37°C.

  • Prepare patch pipettes from borosilicate glass capillaries with a resistance of 2-4 MΩ when filled with the internal solution.

  • To prepare the pipette for perforated patch, first, dip the tip into the perforating agent-free internal solution, then backfill with the solution containing Amphotericin B (e.g., 240 µg/mL).

  • Approach a myocyte and form a high-resistance (GΩ) seal.

  • Monitor the access resistance. It will gradually decrease as the perforating agent forms pores in the cell membrane. The experiment can begin when the access resistance is stable and sufficiently low (typically < 30 MΩ).

3. Voltage-Clamp Protocol for ICaL:

  • Hold the cell at a potential of -40 mV to inactivate Na+ and T-type Ca2+ channels.

  • Apply depolarizing voltage steps (e.g., 300 ms (B15284909) duration) to a range of potentials (e.g., from -30 mV to +60 mV in 10 mV increments) to elicit ICaL.

  • Record the current-voltage (I-V) relationship.

  • After obtaining a stable baseline recording, perfuse the chamber with the external solution containing prucalopride at the desired concentrations.

  • Repeat the voltage-clamp protocol to determine the effect of the drug on ICaL amplitude and kinetics.

4. Current-Clamp Protocol for Action Potential Recording:

  • Switch the amplifier to current-clamp mode.

  • Record the resting membrane potential.

  • Elicit action potentials by injecting short (e.g., 2-4 ms) suprathreshold depolarizing current pulses at a constant frequency (e.g., 1 Hz).

  • Record stable baseline action potentials.

  • Perfuse the chamber with the external solution containing prucalopride.

  • Record action potentials after drug application to measure changes in APD at 50%, 75%, and 90% repolarization.

Conclusion

At supratherapeutic concentrations, prucalopride acts as a partial agonist on L-type Ca2+ channels in human atrial myocytes, leading to a modest increase in ICaL and a prolongation of the early phase of the action potential (APD50).[1] Importantly, it does not affect the later stages of repolarization (APD75, APD90) or the effective refractory period, and it has not been shown to induce arrhythmic activity in these cells.[1] Furthermore, its affinity for the hERG channel is substantially lower than that of older prokinetic agents, suggesting a wider safety margin.[5][6] These findings are consistent with the overall cardiovascular safety profile of prucalopride observed in clinical studies.[7] The protocols provided herein offer a framework for further non-clinical investigation into the electrophysiological properties of prucalopride and other 5-HT4 receptor agonists.

References

Application Notes and Protocols for In Vitro Contractility Assays of Prucalopride Succinate on Guinea-Pig Colon Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to conducting in vitro contractility assays using prucalopride (B966) succinate (B1194679) on guinea-pig colon tissue. The protocols detailed below are designed to assess the prokinetic activity of prucalopride, a selective, high-affinity 5-HT4 receptor agonist, and to confirm its mechanism of action.

Introduction

Prucalopride is a gastrointestinal prokinetic agent used in the treatment of chronic constipation. Its primary mechanism of action is the stimulation of 5-HT4 receptors in the enteric nervous system, which enhances the release of acetylcholine (B1216132) and other prokinetic neurotransmitters.[1] This, in turn, stimulates peristalsis and accelerates intestinal transit.[1][2] The guinea-pig colon is a well-established model for studying the effects of 5-HT4 receptor agonists on intestinal motility due to the presence of these receptors in the myenteric plexus.[3]

This document outlines the necessary materials, equipment, and step-by-step procedures for tissue preparation, organ bath setup, and the execution of contractility experiments to generate robust and reproducible data.

Data Presentation

Table 1: Pharmacological Characteristics of Prucalopride Succinate on Guinea-Pig Colon
ParameterValueReference
AgonistThis compound[3]
TissueGuinea-Pig Colon (Longitudinal Muscle)[3]
Receptor Target5-HT4 Receptor[3]
pEC507.48 ± 0.06[3]
Antagonist (Selective)GR113808 (5-HT4 antagonist)
Antagonists (for selectivity confirmation)Ketanserin (5-HT2A antagonist), Granisetron (5-HT3 antagonist)

pEC50 : The negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Table 2: Reagents and Solutions
ReagentFinal Concentration in Krebs Solution (mM)
NaCl118
KCl4.7
CaCl₂2.5
MgSO₄1.2
KH₂PO₄1.2
NaHCO₃25
Glucose11

Note: The Krebs solution should be freshly prepared and continuously gassed with 95% O₂ / 5% CO₂.

Experimental Protocols

Preparation of Guinea-Pig Colon Tissue (Longitudinal Muscle-Myenteric Plexus Preparation)

This protocol is adapted from standard methods for preparing intestinal smooth muscle strips.

Materials:

  • Male Dunkin Hartley guinea pigs (200–350 g)

  • Krebs-Henseleit solution (see Table 2)

  • Dissection instruments (scissors, forceps)

  • Petri dish

  • Carbogen (B8564812) gas (95% O₂ / 5% CO₂)

Procedure:

  • Humanely euthanize the guinea pig via CO₂ asphyxiation.

  • Immediately perform a laparotomy to expose the abdominal cavity.

  • Carefully excise the distal colon and place it in a Petri dish containing cold, carbogen-gassed Krebs solution.

  • Gently flush the lumen of the colon segment with Krebs solution to remove any remaining fecal content.

  • Isolate a section of the distal colon approximately 4-5 cm in length.

  • To prepare the longitudinal muscle-myenteric plexus (LMMP) strips, gently slide a glass rod into the lumen of the colonic segment.

  • Using a cotton swab, gently stroke the serosal surface along the longitudinal axis to peel away the longitudinal muscle layer, which contains the attached myenteric plexus.

  • Cut the resulting LMMP sheet into strips approximately 2-3 cm long and 0.5 cm wide.

  • Store the prepared tissue strips in carbogen-gassed Krebs solution at room temperature until mounting in the organ bath.

Organ Bath Setup and Tissue Equilibration

Materials:

  • Isolated organ bath system with a water jacket for temperature control (37°C)

  • Isotonic force transducer

  • Data acquisition system (e.g., PowerLab with LabChart software)

  • Tissue hooks

  • Carbogen gas supply

Procedure:

  • Fill the organ bath chambers with Krebs solution and maintain the temperature at 37°C.

  • Continuously bubble the Krebs solution with carbogen gas.

  • Mount the prepared guinea-pig colon strips in the organ bath chambers. Attach one end of the tissue to a fixed hook at the bottom of the chamber and the other end to an isotonic force transducer.

  • Apply an initial resting tension of 1 gram to the tissue strips.

  • Allow the tissues to equilibrate for at least 60 minutes. During this period, wash the tissues with fresh Krebs solution every 15-20 minutes and re-adjust the tension to 1 gram as needed.

Experiment 1: this compound Dose-Response Curve

Objective: To determine the contractile effect of prucalopride and its potency (pEC50).

Procedure:

  • Following the equilibration period, record a stable baseline of contractile activity.

  • Prepare stock solutions of this compound.

  • Add prucalopride to the organ bath in a cumulative, concentration-dependent manner. Start with a low concentration (e.g., 1 nM) and increase in logarithmic increments (e.g., 3 nM, 10 nM, 30 nM, 100 nM, 300 nM, 1 µM, 3 µM, 10 µM).

  • Allow the tissue to respond to each concentration until a stable plateau is reached before adding the next concentration.

  • After the highest concentration, wash the tissue with fresh Krebs solution three times to return to baseline.

  • Analyze the data by plotting the contractile response (as a percentage of the maximum response) against the logarithm of the prucalopride concentration to determine the pEC50.

Experiment 2: Confirmation of 5-HT4 Receptor Selectivity

Objective: To confirm that the contractile effect of prucalopride is mediated by 5-HT4 receptors.

Procedure:

  • After obtaining a control dose-response curve for prucalopride, wash the tissue thoroughly and allow it to return to a stable baseline.

  • Introduce a selective 5-HT4 receptor antagonist, GR113808 (e.g., at a concentration of 0.1 µM), into the organ bath.

  • Incubate the tissue with the antagonist for 20-30 minutes.

  • In the continued presence of the antagonist, repeat the cumulative prucalopride dose-response curve as described in Experiment 1.

  • A rightward shift in the prucalopride dose-response curve in the presence of GR113808 indicates competitive antagonism at the 5-HT4 receptor.

  • To further confirm selectivity, separate experiments can be performed by pre-incubating the tissue with a 5-HT2A antagonist (e.g., ketanserin) or a 5-HT3 antagonist (e.g., granisetron). The lack of a significant shift in the prucalopride dose-response curve in the presence of these antagonists confirms the selectivity for the 5-HT4 receptor.

Visualizations

Signaling Pathway of Prucalopride in Enteric Neurons

Caption: Prucalopride activates 5-HT4 receptors on enteric neurons, leading to acetylcholine release and smooth muscle contraction.

Experimental Workflow for In Vitro Contractility Assay

Experimental_Workflow cluster_prep Preparation cluster_setup Organ Bath Setup cluster_exp Experimentation cluster_analysis Data Analysis A1 Euthanize Guinea Pig & Excise Distal Colon A2 Prepare Longitudinal Muscle- Myenteric Plexus Strips A1->A2 B1 Mount Tissue Strips in Organ Bath A2->B1 B2 Apply 1g Tension & Equilibrate for 60 min with Washes B1->B2 C1 Record Baseline Activity B2->C1 C3 (Optional) Pre-incubate with Antagonist (e.g., GR113808) B2->C3 C2 Cumulative Addition of This compound C1->C2 D1 Construct Dose-Response Curves C2->D1 C4 Repeat Prucalopride Dose-Response C3->C4 C4->D1 D2 Calculate pEC50 D1->D2 D3 Compare Curves with and without Antagonist D1->D3

Caption: Workflow for assessing prucalopride's contractile effects on guinea-pig colon tissue.

References

Application Notes and Protocols: Inducing and Measuring the Prokinetic Activity of Prucalopride in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prucalopride (B966) is a high-affinity, selective serotonin (B10506) (5-HT) receptor 4 (5-HT4) agonist with potent prokinetic properties.[1][2] It is utilized in the treatment of chronic constipation by enhancing gastrointestinal motility.[3][4] These application notes provide detailed protocols for inducing and measuring the prokinetic effects of prucalopride in rat models, a crucial step in preclinical drug development and physiological research. The methodologies outlined below are based on established in vivo assays.

Mechanism of Action and Signaling Pathway

Prucalopride selectively binds to and activates 5-HT4 receptors located on presynaptic cholinergic enteric neurons within the gastrointestinal tract.[3] This activation stimulates the release of acetylcholine (B1216132) (ACh), a key neurotransmitter that promotes muscle contractions.[5] The increased ACh levels lead to enhanced peristalsis, the coordinated wave-like muscle contractions that propel food through the digestive system.[5] This targeted action on the enteric nervous system underlies prucalopride's ability to accelerate gastric emptying and colonic transit.[3][6]

Prucalopride_Signaling_Pathway cluster_neuron Presynaptic Cholinergic Enteric Neuron cluster_muscle Smooth Muscle Cell Prucalopride Prucalopride HTR4 5-HT4 Receptor Prucalopride->HTR4 Binds & Activates AC Adenylyl Cyclase HTR4->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Ca_channel Voltage-gated Ca²⁺ Channel PKA->Ca_channel Phosphorylates Ca_ion Ca_channel->Ca_ion Influx ACh_vesicle ACh Vesicle Ca_ion->ACh_vesicle Triggers fusion ACh Acetylcholine (ACh) ACh_vesicle->ACh Release M_receptor Muscarinic Receptor ACh->M_receptor Binds Contraction Muscle Contraction (Peristalsis) M_receptor->Contraction Leads to

Figure 1: Prucalopride's signaling pathway in enteric neurons.

Experimental Protocols

Animal Models
  • Species: Sprague-Dawley (SD) rats[1]

  • Sex: Male[1]

  • Weight: 200-250 g[1]

  • Acclimation: House rats in standard cages at 22-25°C with free access to standard rat pellet food and water for at least one week before the experiment.[1]

  • Fasting: Fast the rats for 24-48 hours with free access to water prior to the experiment to ensure an empty gastrointestinal tract.[1]

Drug and Reagent Preparation
  • Prucalopride: Dissolve prucalopride in physiological saline to the desired concentrations (e.g., 1 mg/mL and 2 mg/mL for 1 mg/kg and 2 mg/kg doses, respectively).

  • Control: Use physiological saline as the vehicle control.[1]

  • Reference Drug (Optional): A solution of cisapride (B12094) (e.g., 1 mg/kg) can be used as a positive control.[1]

  • Charcoal Meal: Prepare a 5% suspension of activated charcoal in a 10% aqueous solution of gum arabic. Ensure the suspension is homogenous before administration.[7]

Experimental Procedure for Measuring Gastrointestinal Transit

The charcoal meal method is a widely used and reliable technique to assess gastrointestinal motility.[8][9]

  • Animal Grouping: Randomly divide the fasted rats into experimental groups (e.g., control, prucalopride 1 mg/kg, prucalopride 2 mg/kg, and cisapride 1 mg/kg).[1] A minimum of 6-8 animals per group is recommended.

  • Drug Administration: Administer the prepared solutions (prucalopride, cisapride, or saline) via intravenous (IV) injection.[1] Other routes like oral (p.o.), intraperitoneal (i.p.), or subcutaneous (s.c.) can also be used depending on the study's objective.

  • Charcoal Meal Administration: At a predetermined time after drug administration (e.g., 60 minutes), administer the charcoal meal (typically 2 mL per animal) via oral gavage.[7]

  • Euthanasia and Tissue Collection: At specific time points after charcoal administration (e.g., 15, 30, 60, 120, or 240 minutes), euthanize the animals using an approved method (e.g., CO2 inhalation followed by cervical dislocation).[1][7]

  • Measurement: Immediately after euthanasia, carefully dissect the abdomen and expose the gastrointestinal tract from the pyloric sphincter to the cecum. Measure the total length of the small intestine. Then, measure the distance traveled by the charcoal meal from the pyloric sphincter to the most distal point of the charcoal column.[7]

  • Calculation of Gastrointestinal Propulsion Rate: Calculate the gastrointestinal propulsion rate as a percentage using the following formula:

    Gastrointestinal Propulsion Rate (%) = (Distance traveled by charcoal / Total length of the small intestine) x 100

Experimental_Workflow start Start: Acclimated & Fasted Rats grouping Randomly Assign to Groups (Control, Prucalopride, etc.) start->grouping drug_admin Administer Drug/Vehicle (e.g., IV injection) grouping->drug_admin wait1 Wait (e.g., 60 minutes) drug_admin->wait1 charcoal_admin Administer Charcoal Meal (Oral Gavage) wait1->charcoal_admin wait2 Wait for Transit (e.g., 15-240 minutes) charcoal_admin->wait2 euthanasia Euthanize Animals wait2->euthanasia dissection Dissect & Expose GI Tract euthanasia->dissection measurement Measure Intestinal Length & Charcoal Travel Distance dissection->measurement calculation Calculate GI Propulsion Rate (%) measurement->calculation analysis Statistical Analysis calculation->analysis end End: Report Results analysis->end

Figure 2: Experimental workflow for measuring prokinetic activity.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between different experimental groups.

Table 1: Experimental Groups and Dosages

GroupTreatmentDosage (mg/kg)Route of Administration
1Control-Intravenous
2Prucalopride1Intravenous
3Prucalopride2Intravenous
4Cisapride1Intravenous

Table 2: Gastrointestinal Propulsion Rates at Different Time Points

Treatment Group2 Hours Post-Injection (%)[1]4 Hours Post-Injection (%)[1]
Control (Saline)70.5 ± 9.286.8 ± 2.6
Prucalopride (1 mg/kg)83.2 ± 5.5 91.2 ± 2.2
Prucalopride (2 mg/kg)81.7 ± 8.5 91.3 ± 3.9
Cisapride (1 mg/kg)75.4 ± 5.988.6 ± 3.5

*Data are presented as mean ± standard deviation. *P < 0.01 compared to the control group.

Expected Outcomes

  • Prucalopride is expected to significantly increase the gastrointestinal propulsion rate compared to the vehicle control group.[1][8]

  • The prokinetic effect of prucalopride is often observed to be more potent than that of cisapride at comparable doses.[1][8]

  • In some studies, the effect of prucalopride may not be dose-dependent within a certain range (e.g., 1 mg/kg and 2 mg/kg).[1][8]

Troubleshooting and Considerations

  • Animal Stress: Minimize handling and environmental stressors as they can affect gastrointestinal motility.

  • Fasting Period: Ensure a consistent fasting period across all animals to reduce variability in baseline motility.

  • Charcoal Suspension: Thoroughly mix the charcoal suspension before each administration to ensure a uniform concentration.

  • Measurement Accuracy: Perform careful and consistent measurements of intestinal length and charcoal migration to ensure data reliability.

  • Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test like Dunnett's) to compare the means of the different treatment groups.[7]

By following these detailed protocols, researchers can effectively induce and measure the prokinetic activity of prucalopride in rat models, generating robust and reproducible data for preclinical evaluation and mechanistic studies.

References

Application Notes and Protocols: Preparation of Prucalopride Succinate Stock Solutions for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prucalopride (B966) succinate (B1194679) is a selective, high-affinity serotonin (B10506) (5-HT₄) receptor agonist.[1][2][3] It is a crucial tool in gastrointestinal motility research and is also investigated for its potential in other areas, such as its anticancer activity by blocking the PI3K/AKT/mTor signaling pathway.[2][4] Accurate and consistent preparation of stock solutions is fundamental to achieving reproducible and reliable results in in vitro experiments. These application notes provide detailed protocols for the solubilization, storage, and handling of prucalopride succinate for research use.

Data Presentation: Solubility and Storage

Proper solvent selection and storage are critical for maintaining the integrity and activity of this compound. The following tables summarize the solubility and recommended storage conditions.

Table 1: Solubility of this compound

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO 97 mg/mL[1][4]199.6 mM[1][4]Use fresh, anhydrous DMSO as moisture can reduce solubility.[1] Sonication or gentle warming may be needed to fully dissolve the compound.[2]
Water 97 mg/mL[4]199.6 mM[4]For aqueous stock solutions, it is recommended to filter and sterilize with a 0.22 µm filter before use.[2]
Ethanol Insoluble or ~10 mg/mL[1][5]-Conflicting reports exist; solubility may be limited.
Dimethylformamide (DMF) ~20 mg/mL[5]-Can be used as an alternative to DMSO.
DMF:PBS (pH 7.2) (1:9) ~0.1 mg/mL[5]-For direct preparation of a low-concentration aqueous solution, dissolve in DMF first. Aqueous solutions are not recommended for storage beyond one day.[5]

Table 2: Storage and Stability of this compound

FormStorage TemperatureDurationNotes
Powder -20°C3 years[4]Store sealed and protected from moisture.
4°C2 years[4]For shorter-term storage.
In Solvent (e.g., DMSO) -80°C1 year[1] (or 3 months[4])Recommended for long-term storage to ensure stability.
-20°C1 month[1] (or 2 weeks[4])Suitable for short-term storage.

Note: To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes before freezing.[1]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration DMSO Stock Solution (e.g., 100 mM)

This protocol describes the preparation of a concentrated stock solution in DMSO, which is the most common solvent for in vitro studies.

Materials:

  • This compound powder (MW: 485.96 g/mol )[4]

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Pipettes and sterile tips

  • Vortex mixer

  • Optional: Sonicator bath

Procedure:

  • Calculation: Determine the mass of this compound needed.

    • Formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Example for 1 mL of 100 mM (0.1 M) stock: Mass (mg) = 0.1 mol/L × 0.001 L × 485.96 g/mol × 1000 mg/g = 48.6 mg

  • Weighing: Accurately weigh the calculated amount of this compound powder and transfer it to a sterile vial.

  • Dissolution:

    • Add the desired volume of fresh, anhydrous DMSO to the vial containing the powder.

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the vial for 5-10 minutes.[2][6] Gentle warming can also be applied if necessary.

    • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -80°C for long-term stability (up to 1 year).[1]

Protocol 2: Preparation of Aqueous Working Solutions

Working solutions are typically prepared by diluting the high-concentration stock solution into a cell culture medium or physiological buffer.

Materials:

  • This compound DMSO stock solution (from Protocol 1)

  • Sterile cell culture medium or buffer (e.g., PBS, HBSS)

  • Sterile tubes and pipette tips

Procedure:

  • Thawing: Thaw a single aliquot of the DMSO stock solution at room temperature.

  • Dilution:

    • Perform serial dilutions to reach the final desired concentration. This is crucial to prevent precipitation of the compound in the aqueous medium.

    • Ensure the final concentration of DMSO in the working solution is low (typically ≤ 0.1% v/v) to avoid solvent-induced cellular toxicity.

    • Example: To prepare 1 mL of a 10 µM working solution from a 100 mM stock:

      • First dilution: Add 1 µL of 100 mM stock to 999 µL of medium (results in 100 µM).

      • Second dilution: Add 100 µL of the 100 µM intermediate solution to 900 µL of medium (results in 10 µM). The final DMSO concentration is 0.1%.

  • Use: Use the freshly prepared working solution immediately for your in vitro experiment. Do not store aqueous working solutions for extended periods.[5]

Visualizations

The following diagrams illustrate the experimental workflow for stock solution preparation and the signaling pathway activated by prucalopride.

G cluster_prep Preparation cluster_storage Storage weigh 1. Weigh Prucalopride Succinate Powder add_solvent 2. Add Anhydrous DMSO weigh->add_solvent Calculate Mass dissolve 3. Vortex / Sonicate for Complete Dissolution add_solvent->dissolve Target Volume aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot Clear Solution store 5. Store at -80°C aliquot->store Label Clearly

Caption: Workflow for this compound Stock Solution Preparation.

G cluster_membrane Cell Membrane receptor 5-HT4 Receptor g_protein Gs Protein Activation receptor->g_protein prucalopride Prucalopride Succinate prucalopride->receptor Agonist Binding ac Adenylate Cyclase g_protein->ac camp ↑ cAMP ac->camp ATP to cAMP pka PKA Activation camp->pka response Cellular Response (e.g., Neuronal Excitation, Smooth Muscle Contraction) pka->response

Caption: Simplified 5-HT₄ Receptor Agonist Signaling Pathway.

References

Application Notes and Protocols for Population Pharmacokinetic Modeling of Prucalopride Succinate in Pediatric Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Prucalopride (B966) succinate (B1194679) is a high-affinity, selective serotonin (B10506) type 4 (5-HT4) receptor agonist that promotes gastrointestinal motility.[1][2][3] It is indicated for the treatment of chronic idiopathic constipation (CIC) in adults.[1][2] The evaluation of prucalopride in pediatric populations is crucial for establishing safe and effective dosing regimens for children with functional constipation. Population pharmacokinetic (PopPK) modeling is a vital tool in this process, as it allows for the characterization of drug disposition in a target population, identifies sources of variability, and enables dose simulations to optimize therapy.[4][5] These notes provide an overview of the protocols and data involved in the PopPK modeling of prucalopride in pediatric research.

Mechanism of Action

Prucalopride selectively stimulates 5-HT4 receptors located on enteric neurons in the gastrointestinal tract.[1][2] This activation enhances the release of acetylcholine, a key excitatory neurotransmitter, which in turn stimulates colonic peristalsis, including high-amplitude propagating contractions (HAPCs), thereby increasing bowel motility and facilitating defecation.[1][6] Its high selectivity for the 5-HT4 receptor minimizes the cardiovascular risks associated with previous, less selective agents.[2]

cluster_0 Prucalopride Action Prucalopride Prucalopride Receptor 5-HT4 Receptor (on Enteric Neurons) Prucalopride->Receptor Binds & Activates ACh Acetylcholine (ACh) Release Receptor->ACh Stimulates Contraction Smooth Muscle Contraction ACh->Contraction Induces Motility Increased Colonic Motility (HAPCs) Contraction->Motility Results in Start Patient Screening (Rome III Criteria) Enroll Informed Consent & Enrollment Start->Enroll Dose Administer Prucalopride (e.g., 0.04 mg/kg QD) Enroll->Dose Sample Pharmacokinetic Blood Sampling Dose->Sample Process Sample Processing (Centrifugation) Sample->Process Store Plasma Storage (≤ -20°C) Process->Store Analyze Bioanalysis (LC-MS/MS) Store->Analyze Data Data Collation (Concentrations, Doses, Covariates) BaseModel Base Model Development (e.g., 2-Compartment) Data->BaseModel Covariate Covariate Analysis (e.g., Body Weight, Age) BaseModel->Covariate FinalModel Final Model Selection Covariate->FinalModel Validation Model Validation FinalModel->Validation Sim Dose Simulation & Optimization FinalModel->Sim VPC Visual Predictive Check (VPC) Validation->VPC Bootstrap Bootstrap Analysis Validation->Bootstrap

References

Application Notes and Protocols for In-Silico Molecular Docking Studies of Prucalopride Succinate with Ionophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prucalopride (B966) succinate (B1194679) is a high-affinity, selective serotonin (B10506) 5-HT4 receptor agonist that is primarily used for the treatment of chronic idiopathic constipation.[1] Its prokinetic activity is mediated through the activation of 5-HT4 receptors in the gastrointestinal tract, which stimulates colonic peristalsis.[2][3][4] Beyond its effects on gut motility, prucalopride has also been shown to modulate the PI3K/AKT/mTor signaling pathway, suggesting potential applications in other therapeutic areas, such as oncology.[5][6] Ionophores are lipid-soluble molecules that can transport ions across cell membranes and are being explored for their potential as drug delivery vehicles and therapeutic agents.[7][8]

This document provides a detailed protocol for in-silico molecular docking studies to investigate the potential interactions between prucalopride succinate and various ionophores. The primary aim of such studies would be to assess the feasibility of using ionophores as carriers for prucalopride or to understand any potential synergistic or antagonistic interactions at a molecular level. As a primary example, the docking of this compound with its known target, the human 5-HT4 receptor, will be detailed. Subsequently, a protocol for docking this compound with selected ionophores will be presented. These computational methods allow for the prediction of binding affinities and interaction modes, providing valuable insights for drug formulation and development.

Signaling Pathway of this compound

Prucalopride, through its agonistic action on the 5-HT4 receptor, can influence intracellular signaling cascades. One such pathway is the PI3K/AKT/mTor pathway, which is crucial in cell proliferation, survival, and growth. The diagram below illustrates the putative signaling cascade initiated by prucalopride binding to the 5-HT4 receptor, leading to the modulation of this pathway.

Prucalopride_Signaling Prucalopride This compound HT4R 5-HT4 Receptor Prucalopride->HT4R Binds to AC Adenylyl Cyclase HT4R->AC Activates cAMP cAMP AC->cAMP Catalyzes PKA PKA cAMP->PKA Activates PI3K PI3K PKA->PI3K Modulates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Docking_Workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation PDB Download Receptor (e.g., 7XT8 from PDB) Clean Clean Receptor (Remove water, ligands) PDB->Clean Hydrogens Add Polar Hydrogens Clean->Hydrogens Charges Assign Charges (Gasteiger) Hydrogens->Charges PDBQT_R Save as PDBQT Charges->PDBQT_R Docking Molecular Docking (AutoDock Vina) PDBQT_R->Docking PubChem Download Ligand (e.g., Prucalopride from PubChem) Energy Energy Minimization PubChem->Energy Torsions Define Rotatable Bonds Energy->Torsions PDBQT_L Save as PDBQT Torsions->PDBQT_L PDBQT_L->Docking Analysis Analysis of Results Docking->Analysis Logical_Relationship Start Define Research Question Data_Collection Gather Structural Data (PDB, PubChem) Start->Data_Collection Preparation Prepare Receptor and Ligands Data_Collection->Preparation Docking_Setup Set Up Docking Parameters (Grid Box, Configuration) Preparation->Docking_Setup Execution Run Docking Simulation Docking_Setup->Execution Analysis Analyze Results (Binding Energy, Interactions) Execution->Analysis Interpretation Interpret Findings Analysis->Interpretation Conclusion Draw Conclusions Interpretation->Conclusion

References

Application of Prucalopride Succinate in Parkinson's Disease Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prucalopride (B966), a high-affinity, selective serotonin (B10506) 5-HT4 receptor agonist, is currently approved for the treatment of chronic constipation, a common non-motor symptom in Parkinson's disease (PD).[1][2][3] Emerging preclinical evidence suggests that prucalopride's therapeutic potential in PD may extend beyond its prokinetic effects, encompassing neuroprotective and symptomatic motor benefits.[4][5] Studies in rodent models of Parkinson's disease indicate that prucalopride can modulate dopamine (B1211576) levels, improve motor function, and protect neurons from oxidative stress.[4][5][6] This document provides detailed application notes and experimental protocols based on published research for utilizing prucalopride succinate (B1194679) in animal models of PD.

Mechanism of Action

Prucalopride's primary mechanism of action is the activation of 5-HT4 receptors. In the context of Parkinson's disease, this activation is hypothesized to confer benefits through several pathways:

  • Dopaminergic Modulation: In a 6-hydroxydopamine (6-OHDA) rat model, prucalopride was shown to enhance L-DOPA-stimulated dopamine release in the substantia nigra pars reticulata (SNr) and the prefrontal cortex (PFC).[6] This suggests a potential role in augmenting the efficacy of standard PD therapies.

  • Neuroprotection: Prucalopride has demonstrated neuroprotective effects against oxidative stress in human enteric neurons in vitro, a mechanism that may be relevant to the progressive neurodegeneration seen in PD.[1][5][7] This protection is mediated by the 5-HT4 receptor and involves the reduction of pro-apoptotic caspase activation.[5][7]

  • Gastrointestinal Function: As a prokinetic agent, prucalopride improves gut motility, which is often impaired in PD.[1][3] In an MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model, prucalopride treatment was found to ameliorate intestinal barrier impairment.[4]

While some research has explored the impact of prucalopride on inflammatory markers like IL-6, it appears to act independently of the JAK2/STAT3 pathway.[4] The direct effects of prucalopride on alpha-synuclein (B15492655) aggregation, a key pathological hallmark of PD, have not yet been extensively reported in animal models.[8][9][10]

Quantitative Data Summary

The following tables summarize quantitative data from key studies on the application of prucalopride in animal models of Parkinson's disease.

Table 1: Prucalopride Effects on Neurochemistry and Motor Function in PD Animal Models

Animal ModelPrucalopride Dosage & RouteTreatment DurationKey Quantitative OutcomesReference
MPTP-induced MiceNot Specified (Intraperitoneal)7 daysIncreased dopamine levels and decreased dopamine turnover in the striatum. Improved motor deficits (specific metrics not detailed).[4]
6-OHDA-induced Hemiparkinsonian Rats5 mg/kg (Intraperitoneal)Single DoseSelectively enhanced L-DOPA (12 mg/kg, i.p.)-stimulated dopamine release in the SNr and PFC.[6]

Table 2: Prucalopride Effects on Gastrointestinal and Cellular Parameters

Model SystemPrucalopride Concentration/DosageTreatment DurationKey Quantitative OutcomesReference
MPTP-induced MiceNot Specified (Intraperitoneal)7 daysAmeliorated intestinal barrier impairment.[4]
Human Enteric Neurospheres (in vitro)1 nMPre-treatmentProtected against H₂O₂-induced injury, increasing neuronal survival from 33.3% to 73.5%.[5][7]

Experimental Protocols

Protocol 1: Evaluation of Prucalopride on Motor Function in an MPTP Mouse Model

This protocol is based on methodologies suggested by studies investigating the effects of prucalopride on motor deficits in MPTP-induced Parkinson's disease models.[4]

1. Animal Model Induction (MPTP Model)

  • Animals: Male C57BL/6 mice, 8-10 weeks old.
  • Reagent: MPTP-HCl (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride).
  • Procedure: Administer MPTP-HCl at a dose of 20-30 mg/kg via intraperitoneal (i.p.) injection, once daily for 4-5 consecutive days.[11] This induces a significant and selective loss of dopaminergic neurons in the substantia nigra.[11]
  • Confirmation: Confirm the development of the parkinsonian phenotype through behavioral testing (e.g., rotarod, pole test) 7-10 days after the final MPTP injection.

2. Prucalopride Administration

  • Drug: Prucalopride succinate dissolved in sterile saline.
  • Dosage: Based on related studies, a starting dose could be in the range of 1-5 mg/kg.[6]
  • Route: Intraperitoneal (i.p.) injection.
  • Regimen: Administer prucalopride daily for a period of 7 to 14 days, beginning after the parkinsonian phenotype has been established.

3. Behavioral Assessment (Rotarod Test)

  • Apparatus: An accelerating rotarod treadmill for mice.
  • Acclimatization: Train mice on the rotarod for 3 consecutive days prior to MPTP induction. Each training session should consist of 3-5 trials with the rod accelerating from 4 to 40 rpm over 5 minutes.
  • Testing: Conduct the test at baseline (before MPTP), after MPTP induction (before prucalopride treatment), and at the end of the prucalopride treatment period.
  • Data Collection: Record the latency to fall from the rod for each mouse in three separate trials per testing day. The average latency is used for analysis.

4. Neurochemical Analysis (Post-Mortem)

  • Sample Collection: At the end of the treatment period, euthanize the animals and rapidly dissect the striatum.
  • Analysis: Use High-Performance Liquid Chromatography (HPLC) with electrochemical detection to quantify the levels of dopamine and its metabolites (DOPAC and HVA) in striatal tissue homogenates.

Protocol 2: Assessment of Prucalopride's Effect on L-DOPA-Induced Dopamine Release

This protocol is adapted from the methodology used to study dopamine release in the 6-OHDA rat model.[6]

1. Animal Model Induction (6-OHDA Model)

  • Animals: Male Sprague-Dawley rats.
  • Reagent: 6-hydroxydopamine (6-OHDA).
  • Procedure: Perform stereotaxic surgery to unilaterally inject 6-OHDA into the medial forebrain bundle. This creates a lesion in the nigrostriatal dopamine pathway, resulting in a hemiparkinsonian model.[12]
  • Confirmation: Assess the lesion's effectiveness 2-3 weeks post-surgery by measuring rotational behavior induced by apomorphine (B128758) or amphetamine.

2. Intracerebral Microdialysis

  • Surgery: Implant microdialysis guide cannulae stereotaxically, targeting brain regions of interest such as the striatum, substantia nigra pars reticulata (SNr), and prefrontal cortex (PFC).[6]
  • Procedure: One to two days after cannula implantation, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
  • Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine levels.

3. Drug Administration and Sample Analysis

  • Treatment Groups:
  • Vehicle + L-DOPA
  • Prucalopride (5 mg/kg, i.p.) + L-DOPA (12 mg/kg, i.p.)[6]
  • Procedure: After collecting baseline samples, administer prucalopride or vehicle. After a set period (e.g., 30-60 minutes), administer L-DOPA. Continue collecting dialysate samples for at least 2-3 hours.
  • Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection. Express the results as a percentage change from the baseline dopamine level.

Visualizations: Diagrams and Workflows

G cluster_0 Experimental Workflow: Prucalopride in MPTP Mice A Induce Parkinsonism (MPTP Injections) B Confirm Motor Deficits (e.g., Rotarod Test) A->B C Administer Prucalopride (Daily i.p. Injections) B->C D Final Behavioral Assessment (Rotarod Test) C->D E Neurochemical Analysis (Striatal Dopamine - HPLC) D->E

Caption: Experimental workflow for testing prucalopride in MPTP mice.

G cluster_1 Proposed Neuroprotective Signaling Pathway of Prucalopride Prucalopride Prucalopride Receptor 5-HT4 Receptor Prucalopride->Receptor Binds & Activates AC Adenylate Cyclase Receptor->AC Stimulates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Activation PKA->CREB Phosphorylates Neuroprotection Neuroprotection (Anti-apoptosis, Neuronal Survival) CREB->Neuroprotection Promotes G cluster_2 Logical Relationship: Prucalopride's Dual Action in PD Models Prucalopride Prucalopride Treatment Central Central Nervous System Action (5-HT4R Activation) Prucalopride->Central Enteric Enteric Nervous System Action (5-HT4R Activation) Prucalopride->Enteric Dopamine Enhanced Dopamine Release Central->Dopamine GI_Motility Improved GI Motility & Barrier Function Enteric->GI_Motility Motor Improved Motor Function Dopamine->Motor NonMotor Reduced Non-Motor Symptoms (e.g., Constipation) GI_Motility->NonMotor

References

Troubleshooting & Optimization

Troubleshooting solubility issues of prucalopride succinate for cell-based assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered when using prucalopride (B966) succinate (B1194679) in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of prucalopride succinate?

A1: this compound is highly soluble in both Dimethyl Sulfoxide (DMSO) and water.[1] For cell-based assays, preparing a high-concentration stock solution in DMSO is a common practice.

Q2: What is the solubility of this compound in common solvents?

A2: The solubility of this compound in various solvents is summarized in the table below. It is important to note that using fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[1]

Q3: How should I store this compound powder and stock solutions?

A3: this compound powder should be stored at -20°C for long-term stability (up to 3 years). Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[1]

Q4: What is the mechanism of action of this compound?

A4: this compound is a high-affinity, selective agonist for the serotonin (B10506) 4 (5-HT4) receptor.[1] Activation of the 5-HT4 receptor, a Gs-protein coupled receptor, initiates a signaling cascade that primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.

Q5: Is this compound known to be cytotoxic?

A5: this compound has been shown to inhibit the proliferation of certain cancer cell lines, such as ovarian cancer cells (SKOV3 and OVCAR3), in a dose- and time-dependent manner, with significant effects observed at a concentration of 10 µM after 48 and 72 hours of treatment.[2] For other cell types, it is always recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and assay conditions.

Solubility Data

SolventSolubility (mg/mL)Molar Concentration (mM)Notes
Water97199.6[1]
DMSO97199.6Use fresh, anhydrous DMSO.[1]
EthanolInsoluble-[1]

Signaling Pathway

Activation of the 5-HT4 receptor by this compound initiates a downstream signaling cascade. The primary pathway involves the Gαs subunit of the G-protein, which activates adenylyl cyclase (AC) to produce cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac). Both PKA and Epac can lead to the phosphorylation and activation of the Extracellular signal-regulated kinase (ERK). Additionally, the 5-HT4 receptor can signal through a G-protein-independent pathway by directly activating Src tyrosine kinase, which can also lead to ERK activation.

This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Prucalopride Prucalopride 5-HT4R 5-HT4 Receptor Prucalopride->5-HT4R Binds to Gs Gαs 5-HT4R->Gs Activates Src Src 5-HT4R->Src Activates (G-protein independent) AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates ERK ERK PKA->ERK Phosphorylates/ Activates Epac->ERK Activates Src->ERK Activates CREB CREB ERK->CREB Phosphorylates/ Activates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

This compound signaling pathway via the 5-HT4 receptor.

Troubleshooting Guide

Issue 1: this compound precipitates out of solution when added to cell culture medium.

Potential Cause Explanation Recommended Solution
High Final DMSO Concentration While this compound is soluble in DMSO, a high final concentration of DMSO in the aqueous cell culture medium can cause the compound to precipitate.Keep the final DMSO concentration in the cell culture medium below 0.5%, and ideally below 0.1%. This can be achieved by preparing a more concentrated stock solution in DMSO and using a smaller volume to dose the cells.
Rapid Dilution Adding a concentrated DMSO stock solution directly and quickly into the cell culture medium can lead to localized high concentrations and cause the compound to "crash out" of solution.Perform a serial dilution of the DMSO stock solution in pre-warmed (37°C) cell culture medium. Add the this compound solution dropwise to the medium while gently swirling or vortexing.
Low Temperature of Medium The solubility of many compounds, including this compound, can decrease at lower temperatures.Always use pre-warmed (37°C) cell culture medium when preparing your final working solution.
Interaction with Media Components Although not specifically documented for this compound, some compounds can interact with components in complex cell culture media, such as salts or proteins, leading to precipitation.If precipitation persists, consider preparing the final working solution in a simpler, serum-free medium or a balanced salt solution (e.g., PBS) immediately before adding it to the cells. You could also test different basal media formulations.
pH of the Medium This compound's stability can be affected by pH. While it is stable in neutral and basic conditions, it degrades in acidic conditions. A significant drop in the pH of your cell culture medium could potentially affect its stability and solubility.Ensure your cell culture medium is properly buffered and the pH is within the optimal range for your cells (typically pH 7.2-7.4).

Issue 2: No significant effect of this compound is observed in the cell-based assay.

Potential Cause Explanation Recommended Solution
Sub-optimal Concentration The concentration of this compound used may be too low to elicit a measurable response.Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. Concentrations used in the literature for in vitro studies often range from the nanomolar to the low micromolar range.[1][2]
Low Receptor Expression The cell line being used may not express the 5-HT4 receptor at a high enough level to produce a detectable signal.Confirm the expression of the 5-HT4 receptor in your cell line using techniques such as RT-qPCR, Western blotting, or immunofluorescence. Consider using a cell line known to express the 5-HT4 receptor or a recombinant cell line overexpressing the receptor.
Assay Sensitivity The assay being used may not be sensitive enough to detect the changes induced by this compound.For Gs-coupled receptors like 5-HT4, a cAMP accumulation assay is a common and sensitive method. Ensure your assay is properly optimized, including cell number, incubation time, and the use of a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
Compound Degradation Improper storage or handling of the this compound powder or stock solution may have led to its degradation.Ensure that the compound and stock solutions have been stored according to the recommended conditions. Prepare fresh dilutions from a new stock solution if degradation is suspected.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial.

  • Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound is 485.96 g/mol . For 1 mL of a 10 mM stock, you will need 4.86 mg.

  • Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).

Stock Solution Preparation Workflow start Start weigh Weigh Prucalopride Succinate Powder start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex until Completely Dissolved dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Workflow for preparing a this compound stock solution.
Protocol 2: cAMP Accumulation Assay for 5-HT4 Receptor Activation

This protocol provides a general framework for measuring the activation of the 5-HT4 receptor by this compound in a cell-based cAMP assay. This protocol should be optimized for your specific cell line and assay kit.

Materials:

  • Cells expressing the 5-HT4 receptor (e.g., HEK293 cells stably expressing the human 5-HT4 receptor)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed the 5-HT4 receptor-expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified incubator with 5% CO2.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer (e.g., serum-free medium or PBS) containing a PDE inhibitor such as IBMX (typically at a final concentration of 100-500 µM). The final DMSO concentration in the highest concentration of this compound should be ≤ 0.1%.

  • Cell Stimulation:

    • Carefully remove the culture medium from the wells.

    • Wash the cells once with pre-warmed PBS.

    • Add the this compound dilutions to the respective wells. Include a vehicle control (assay buffer with DMSO and IBMX) and a positive control (e.g., a known 5-HT4 receptor agonist or forskolin, a direct activator of adenylyl cyclase).

    • Incubate the plate at 37°C for the time recommended by the cAMP assay kit manufacturer (typically 15-30 minutes).

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the instructions provided with the cAMP assay kit.

    • Perform the cAMP detection steps as per the manufacturer's protocol.

  • Data Analysis:

    • Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the concentration of cAMP in each well based on the standard curve.

    • Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

cAMP Assay Workflow start Start seed_cells Seed 5-HT4R-expressing cells in a 96-well plate start->seed_cells prepare_compounds Prepare serial dilutions of this compound with PDE inhibitor seed_cells->prepare_compounds stimulate_cells Wash cells and add compound dilutions prepare_compounds->stimulate_cells incubate Incubate at 37°C stimulate_cells->incubate lyse_cells Lyse cells according to kit protocol incubate->lyse_cells detect_cAMP Perform cAMP detection lyse_cells->detect_cAMP analyze_data Analyze data and determine EC50 detect_cAMP->analyze_data end End analyze_data->end

References

Technical Support Center: High-Performance Liquid Chromatography (HPLC) Analysis of Prucalopride Succinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the sensitivity and troubleshooting HPLC methods for the detection of prucalopride (B966) succinate (B1194679).

Frequently Asked Questions (FAQs)

Q1: What is the typical UV maximum absorbance wavelength (λmax) for prucalopride succinate?

A1: The UV maximum absorbance for this compound is typically observed around 225 nm, 226 nm, 276 nm, or 277 nm.[1][2][3][4] The choice of wavelength can depend on the mobile phase composition and the desired sensitivity. It is always recommended to determine the λmax experimentally by scanning a standard solution of this compound in the mobile phase.[2][3][4]

Q2: Which type of HPLC column is most suitable for this compound analysis?

A2: Reversed-phase columns, particularly C8 and C18, are commonly used and have been shown to provide good separation and peak shape for this compound.[1][2][3][4] C18 columns generally offer higher retention and may be suitable for complex matrices, while C8 columns can provide shorter analysis times.[1][4]

Q3: How can I improve the peak shape of my this compound chromatogram?

A3: Poor peak shape, such as tailing or fronting, can be caused by several factors. To improve peak shape:

  • Mobile Phase pH: Adjusting the pH of the mobile phase can suppress the ionization of silanol (B1196071) groups on the column, which can cause peak tailing.[5] The use of buffers like phosphate (B84403) or formate (B1220265) is common.[2][3][4]

  • Organic Modifier: The choice and proportion of the organic solvent (e.g., methanol (B129727) or acetonitrile) in the mobile phase can significantly impact peak shape.[1][3]

  • Column Condition: Ensure the column is not degraded or contaminated. If issues persist, replacing the column may be necessary.[6]

  • Sample Solvent: Dissolve the sample in the mobile phase to avoid peak distortion.[6]

Q4: What are the key parameters to consider for improving the sensitivity of my HPLC method for this compound?

A4: To enhance sensitivity and achieve lower limits of detection (LOD) and quantification (LOQ):

  • Detector Wavelength: Ensure the detection wavelength is set at the λmax of this compound for maximum signal intensity.[2][3][4]

  • Mobile Phase Composition: Optimize the mobile phase to achieve sharp, symmetrical peaks, which will improve the signal-to-noise ratio.

  • Injection Volume: Increasing the injection volume can increase the signal, but be mindful of potential peak broadening.

  • Sample Preparation: A clean sample extract, free from interfering substances, is crucial. Techniques like protein precipitation for plasma samples can minimize matrix effects.[1]

  • Detector Type: While UV detection is common, more sensitive detectors like mass spectrometry (MS) can be employed for trace-level analysis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
Symptom Potential Cause Recommended Solution
Peak Tailing Interaction with active silanol groups on the column.Use a mobile phase with a pH that suppresses silanol ionization (e.g., adding formic or phosphoric acid).[1][2][5] Consider using an end-capped column.
Column overload.Reduce the sample concentration or injection volume.[5]
Peak Fronting Sample solvent is stronger than the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.[6]
Column collapse or void.Replace the column.[6]
Broad Peaks High dead volume in the HPLC system.Check and minimize the length and diameter of tubing. Ensure all fittings are secure.
Column contamination or degradation.Flush the column with a strong solvent or replace it if necessary.[6]
Inappropriate mobile phase flow rate.Optimize the flow rate; a lower flow rate can sometimes improve peak shape.
Issue 2: Low Sensitivity / Poor Signal-to-Noise Ratio
Symptom Potential Cause Recommended Solution
Low peak intensity Incorrect detection wavelength.Verify the λmax of this compound and set the detector accordingly.[2][3][4]
Low sample concentration.Increase the sample concentration or injection volume if possible.
Sample degradation.Ensure proper sample storage and handling. Prepare fresh standards and samples.
High baseline noise Contaminated mobile phase or detector cell.Use high-purity solvents and filter the mobile phase.[4] Flush the detector cell.
Air bubbles in the system.Degas the mobile phase thoroughly.
Detector lamp issue.Check the lamp's energy and replace it if it's nearing the end of its lifespan.
Issue 3: Retention Time Variability
Symptom Potential Cause Recommended Solution
Shifting retention times Inconsistent mobile phase composition.Prepare fresh mobile phase daily and ensure accurate mixing. Use a bottle cap that prevents solvent evaporation.
Fluctuation in column temperature.Use a column oven to maintain a constant temperature.[3]
Pump malfunction or leaks.Check the pump for leaks and ensure it delivers a consistent flow rate.[5]
Column equilibration.Ensure the column is fully equilibrated with the mobile phase before injecting samples.

Quantitative Data Summary

The following tables summarize quantitative data from various validated HPLC methods for this compound.

Table 1: HPLC Method Parameters for this compound Analysis

Parameter Method 1 Method 2 Method 3 Method 4
Column BDS Hypersil C8 (250 x 4.6 mm, 5 µm)[1]KROMASIL 150 C18[2]Grace C18 (150 x 4.6 mm, 5 µm)[3]Inertsil ODS C18 (250 x 4.6 mm, 5 µm)[4]
Mobile Phase Methanol: 0.1% Formic Acid (80:20 v/v)[1]Potassium dihydrogen orthophosphate buffer (pH 3.7): Methanol (60:40 v/v)[2]Acetonitrile: 0.02 M Potassium dihydrogen phosphate (20:80 v/v)[3]0.01M Ammonium formate (pH 5.0): Acetonitrile (77:23 v/v)[4]
Flow Rate 1.0 mL/min[1]1.0 mL/min[2]1.0 mL/min[3]1.0 mL/min[4]
Detection Wavelength 276 nm[1]225 nm[2]277 nm[3]226 nm[4]
Retention Time 3.692 min[1]3.24 min[2]5.416 min[3]5.8 min[4]

Table 2: Sensitivity and Linearity Data for this compound HPLC Methods

Parameter Method 1 Method 2 Method 3 Method 4
Linearity Range (µg/mL) 0.05 - 0.5[1]50 - 150[2]2 - 12[3]Not specified, but linearity checked.[4]
Correlation Coefficient (R²) Not specified, but linear.[1]0.999[2]0.999[3]0.9987[4]
LOD (µg/mL) Not specifiedNot specified0.367[3]0.2[4]
LOQ (µg/mL) 0.05[1]Not specified1.111[3]0.8[4]

Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification in Human Plasma

This protocol is adapted from a validated method for determining this compound in biological samples.[1]

1. Sample Preparation (Protein Precipitation) a. To 0.1 mL of human plasma, add 0.8 mL of methanol. b. Vortex the mixture for 3 minutes. c. Centrifuge at 5000 rpm for 10 minutes. d. Collect the supernatant for HPLC injection.

2. Chromatographic Conditions

  • HPLC System: Agilent HPLC with UV detector

  • Column: BDS Hypersil C8 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol: 0.1% Formic Acid (80:20 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 276 nm

3. Standard Preparation a. Prepare a stock solution of this compound (1000 µg/mL) in methanol. b. Perform serial dilutions with methanol to obtain working standards. c. For calibration curve standards, spike blank plasma with the working standards to achieve final concentrations in the range of 0.05 - 0.5 µg/mL.

Protocol 2: RP-HPLC Method for Bulk and Tablet Dosage Forms

This protocol is based on a method developed for the quantification of this compound in pharmaceutical formulations.[2]

1. Sample Preparation (Tablet) a. Weigh and finely powder 20 tablets. b. Accurately weigh a portion of the powder equivalent to 25 mg of this compound and transfer it to a 25 mL volumetric flask. c. Add about 15 mL of methanol, sonicate for 15 minutes, and then make up the volume with methanol. d. Centrifuge the solution at 2000 rpm for 15 minutes and filter through a 0.45 µm filter. e. Dilute 1 mL of the filtrate to 10 mL with the mobile phase to get a final concentration of 100 µg/mL.

2. Chromatographic Conditions

  • Column: KROMASIL 150 C18

  • Mobile Phase: Potassium dihydrogen orthophosphate buffer (pH 3.7): Methanol (60:40% v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 225 nm

3. Standard Preparation a. Prepare a stock solution of this compound (1000 µg/mL) in methanol. b. Prepare a working standard of 100 µg/mL by diluting the stock solution with the mobile phase.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample (Bulk/Plasma) Extraction Extraction / Dilution Sample->Extraction Standard This compound Standard Standard->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC System (Pump, Injector, Column) Filtration->HPLC Injection Detector UV Detector HPLC->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration & Analysis Chromatogram->Integration Report Result Reporting Integration->Report Troubleshooting_Sensitivity Start Low Sensitivity Issue CheckWavelength Is λmax correct? Start->CheckWavelength CheckPeakShape Is peak shape optimal (sharp & symmetrical)? CheckWavelength->CheckPeakShape Yes AdjustWavelength Adjust to λmax CheckWavelength->AdjustWavelength No CheckInjection Can injection volume be increased? CheckPeakShape->CheckInjection Yes OptimizeMobilePhase Optimize mobile phase (pH, organic ratio) CheckPeakShape->OptimizeMobilePhase No CheckSamplePrep Is sample preparation effective? CheckInjection->CheckSamplePrep No IncreaseVolume Increase injection volume (monitor peak shape) CheckInjection->IncreaseVolume Yes RefineSamplePrep Refine sample prep to reduce matrix effects CheckSamplePrep->RefineSamplePrep No ConsiderDetector Consider a more sensitive detector (e.g., MS) CheckSamplePrep->ConsiderDetector Yes AdjustWavelength->CheckPeakShape OptimizeMobilePhase->CheckInjection IncreaseVolume->CheckSamplePrep RefineSamplePrep->ConsiderDetector

References

Best practices for the long-term storage of prucalopride succinate and its solutions.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides best practices for the long-term storage of prucalopride (B966) succinate (B1194679) and its solutions. It includes frequently asked questions (FAQs) and troubleshooting guides to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

1. What are the recommended long-term storage conditions for solid prucalopride succinate?

For long-term storage, solid this compound should be stored at 4°C.[1] Short-term storage at room temperature is also acceptable.[1] For optimal product recovery, it is recommended to centrifuge the vial before opening.[1]

2. How should I prepare a stock solution of this compound?

This compound is soluble in several common laboratory solvents. For a stock solution, accurately weigh the desired amount of this compound and dissolve it in an appropriate solvent such as methanol (B129727), DMSO, or water.[2][3] Sonication may be used to aid dissolution.[3] It is important to use high-purity solvents to avoid introducing contaminants.

3. What are the recommended solvents and their concentrations for stock solutions?

This compound is freely soluble in water and dimethyl sulfoxide (B87167) (DMSO), soluble in methanol, and slightly soluble in acetonitrile (B52724).[2] Stock solutions are commonly prepared in methanol or DMSO at concentrations up to 1000 µg/mL.[4][5]

4. How stable are this compound solutions, and how should they be stored?

The stability of this compound solutions depends on the solvent and storage conditions. Aqueous solutions are not recommended for storage for more than one day. For longer-term storage of solutions, it is advisable to prepare aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles. Solutions of this compound in mobile phase (a mixture of buffer and methanol) have been found to be stable for at least 3 hours at room temperature.[6]

5. Under what conditions is this compound known to degrade?

This compound is susceptible to degradation under acidic and oxidative conditions.[4] Forced degradation studies have shown degradation in the presence of strong acids (e.g., HCl) and oxidizing agents (e.g., H₂O₂).[4] It is relatively stable under basic, neutral, thermal, and photolytic stress conditions.[4]

Data Presentation: Storage and Stability

Table 1: Recommended Storage Conditions for this compound

FormConditionRecommended TemperatureDurationReference(s)
SolidShort-termRoom TemperatureUndefined[1]
SolidLong-term4°CUndefined[1]
Solution (in DMSO)Long-term-80°C or -20°CUp to 1 year (-80°C)[7]
Aqueous SolutionShort-termRoom TemperatureNot more than one day

Table 2: Summary of Forced Degradation Studies of this compound

Stress ConditionReagent/MethodTimeTemperatureDegradation (%)Reference(s)
Acid Hydrolysis0.1 N HCl30 min60°C19.04[2]
Base Hydrolysis0.1 N NaOH30 min60°C20.65[2]
Oxidative6% H₂O₂12 hoursRoom Temperature8.2[1]
ThermalDry Heat6 hours70°C7.90[2]
PhotolyticSunlight30 minRoom Temperature10.6[1]
Neutral HydrolysisWater30 min60°C12.10[2]

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution in Methanol

Materials:

  • This compound powder

  • HPLC-grade methanol

  • Calibrated analytical balance

  • Volumetric flask (e.g., 10 mL)

  • Pipettes

  • Sonicator

Methodology:

  • Accurately weigh 10 mg of this compound powder using a calibrated analytical balance.

  • Transfer the weighed powder into a 10 mL volumetric flask.

  • Add approximately 5 mL of HPLC-grade methanol to the flask.

  • Sonicate the flask for 10-15 minutes to ensure complete dissolution of the powder.

  • Once dissolved, add methanol to the flask up to the 10 mL mark.

  • Invert the flask several times to ensure the solution is homogeneous.

  • This solution is now a 1 mg/mL (1000 µg/mL) stock solution.

  • For long-term storage, dispense into smaller aliquots in amber vials and store at -20°C or -80°C.

Protocol 2: Stability-Indicating RP-HPLC Method for this compound

This protocol is based on a validated method for the determination of this compound and its degradation products.[8]

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (B84403)

  • Orthophosphoric acid

  • HPLC-grade water

  • This compound standard and test samples

Chromatographic Conditions:

  • Mobile Phase: A mixture of 0.02 M potassium dihydrogen phosphate buffer (pH adjusted to 3.7 with orthophosphoric acid) and acetonitrile in a 60:40 v/v ratio.[6]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection Wavelength: 225 nm[6]

  • Injection Volume: 20 µL

Methodology:

  • Mobile Phase Preparation:

    • Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC-grade water to prepare a 0.02 M solution.

    • Adjust the pH of the buffer to 3.7 using orthophosphoric acid.

    • Mix the buffer and acetonitrile in a 60:40 ratio.

    • Degas the mobile phase by sonication for 15 minutes before use.

  • Standard Solution Preparation:

    • Prepare a 100 µg/mL standard solution of this compound in the mobile phase.

  • Sample Preparation:

    • Dilute the test samples with the mobile phase to a concentration within the linear range of the assay (e.g., 10-50 µg/mL).

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution to determine the retention time and peak area.

    • Inject the sample solutions.

    • Monitor the chromatogram for the appearance of any new peaks, which may indicate degradation products. The retention time for prucalopride is approximately 3.24 minutes under these conditions.[6]

  • Quantification:

    • Calculate the amount of this compound in the samples by comparing the peak areas with that of the standard solution.

    • The percentage of degradation can be calculated by comparing the peak area of the degraded sample to that of an undegraded control.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Prucalopride Prucalopride Succinate Receptor 5-HT4 Receptor Prucalopride->Receptor Binds G_Protein Gαs Protein Receptor->G_Protein Activates Src Src Kinase Receptor->Src Activates (Alternative Pathway) AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Modulates ERK ERK Pathway Src->ERK Activates

Caption: this compound Signaling Pathway.

Experimental_Workflow start Start: Stability Study Setup prep_sample Prepare Prucalopride Succinate Solution start->prep_sample stress_cond Apply Stress Conditions (e.g., Acid, Oxidative) prep_sample->stress_cond control_sample Prepare Control Sample (No Stress) prep_sample->control_sample hplc_analysis Perform RP-HPLC Analysis stress_cond->hplc_analysis control_sample->hplc_analysis data_acq Data Acquisition: Chromatograms hplc_analysis->data_acq data_analysis Data Analysis: Compare Peak Areas data_acq->data_analysis end End: Determine Degradation Percentage data_analysis->end

Caption: Stability Testing Experimental Workflow.

Troubleshooting_Guide start Problem Encountered solubility Solubility Issues? start->solubility hplc Unexpected HPLC Peaks? solubility->hplc No sol_yes Action: - Use fresh, high-purity solvent - Try sonication or gentle warming - Consider alternative solvent (e.g., DMSO) solubility->sol_yes Yes activity Inconsistent/No Biological Activity? hplc->activity No hplc_yes Action: - Check for degradation (acidic/oxidative) - Verify mobile phase pH - Run a blank (solvent only) - Check for impurities in starting material hplc->hplc_yes Yes act_yes Action: - Confirm compound integrity with fresh stock - Verify cell line/receptor expression - Check for solvent effects on cells - Ensure proper storage of solutions activity->act_yes Yes no_issue Consult further literature or technical support activity->no_issue No

Caption: Troubleshooting Decision Tree.

Troubleshooting Guide

1. Issue: this compound powder is not dissolving completely.

  • Possible Cause: The solvent may be of insufficient purity or the compound may require more energy to dissolve.

  • Troubleshooting Steps:

    • Ensure you are using a high-purity, anhydrous solvent. Water absorption by solvents like DMSO can affect solubility.

    • Try sonicating the solution for a longer period (e.g., 20-30 minutes).

    • Gentle warming of the solution can also aid dissolution, but be mindful of potential degradation at elevated temperatures.

    • If solubility issues persist, consider using an alternative recommended solvent. For example, if you are having trouble with methanol, try DMSO.[2]

2. Issue: Unexpected peaks are observed in the HPLC chromatogram.

  • Possible Cause: These peaks could be due to degradation of the compound, impurities in the solvent or starting material, or contamination of the HPLC system.

  • Troubleshooting Steps:

    • Check for Degradation: this compound degrades in acidic and oxidative conditions.[4] Ensure your mobile phase is not acidic if you are not intending to perform a degradation study. If the sample has been stored for a prolonged period, degradation may have occurred.

    • Run a Blank: Inject a sample of your solvent (blank) to see if the unexpected peaks are coming from the solvent itself.

    • Verify Starting Material Purity: If possible, check the certificate of analysis for your this compound to see if any impurities are expected.

    • Clean the HPLC System: If you suspect system contamination, follow your laboratory's procedure for cleaning the injector, column, and detector.

3. Issue: Inconsistent or no biological activity is observed in cell-based assays.

  • Possible Cause: This could be due to degradation of the compound, issues with the cell line, or interference from the solvent.

  • Troubleshooting Steps:

    • Confirm Compound Integrity: Prepare a fresh solution of this compound from a solid stock that has been stored correctly. Run a quick analytical check (e.g., HPLC) to confirm its purity.

    • Verify Cell Line: Ensure that your cell line expresses the 5-HT4 receptor. The lack of receptor expression will result in no biological response.

    • Check for Solvent Effects: High concentrations of solvents like DMSO can be toxic to cells. Ensure the final concentration of the solvent in your cell culture media is low (typically <0.5%) and run a vehicle control (media with solvent only) to assess for any solvent-induced effects.

    • Optimize Incubation Time: The timing of your assay can be critical. Ensure you are measuring the cellular response at an appropriate time point after treatment with this compound.

4. Issue: Batch-to-batch variability is observed in experimental results.

  • Possible Cause: This can be due to inconsistencies in the purity of the this compound, variations in experimental conditions, or differences in cell passage number.

  • Troubleshooting Steps:

    • Qualify New Batches: Before using a new batch of this compound in a large-scale experiment, perform a small-scale pilot study to compare its activity to a previous, trusted batch.

    • Standardize Protocols: Ensure that all experimental parameters, including solution preparation, incubation times, and cell densities, are kept consistent between experiments.

    • Control Cell Passage Number: Use cells within a consistent and narrow range of passage numbers for your experiments, as cellular responses can change as cells are cultured for extended periods.

References

Mitigating off-target binding in prucalopride succinate receptor affinity studies.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Prucalopride (B966) Succinate (B1194679) Receptor Affinity Studies

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to mitigate off-target binding and ensure high-quality data in prucalopride succinate receptor affinity studies.

Frequently Asked Questions (FAQs)

Q1: What is prucalopride and what is its primary molecular target?

A1: Prucalopride is a high-affinity, selective serotonin (B10506) 5-HT₄ receptor agonist.[1][2] It is a gastrointestinal prokinetic agent used for the symptomatic treatment of chronic constipation.[3][4] Its therapeutic effect is mediated by stimulating 5-HT₄ receptors in the gastrointestinal tract, which enhances peristalsis and promotes bowel motility.[2][5]

Q2: Why is it critical to mitigate off-target binding in my experiments?

A2: Off-target binding, or non-specific binding (NSB), occurs when a ligand (e.g., radiolabeled prucalopride) binds to entities other than the intended receptor, such as other proteins, lipids, or the assay apparatus itself.[6] High non-specific binding reduces the signal-to-noise ratio of the assay, making it difficult to accurately distinguish and quantify the specific binding to the 5-HT₄ receptor.[7] An ideal assay should have specific binding that accounts for at least 80% of the total binding.[8]

Q3: Is prucalopride truly selective? What are its known off-targets?

A3: Yes, prucalopride is considered highly selective for the 5-HT₄ receptor. Comprehensive binding studies show that its affinity for a wide range of other receptors and monoamine transporters is significantly lower, often by a factor of 150 to over 10,000.[9] Weak interactions have been noted at micromolar concentrations with receptors such as dopamine (B1211576) D₄, 5-HT₂ₑ, and 5-HT₃, but these are generally not considered physiologically relevant at therapeutic doses.[9]

Q4: What is the basic principle of a competitive binding assay used to determine prucalopride's affinity?

A4: A competitive binding assay measures the ability of an unlabeled compound (prucalopride) to compete with a fixed quantity of a radiolabeled ligand (the "hot" ligand) for binding to the target receptor. As the concentration of prucalopride increases, it displaces more of the radioligand from the receptor. By measuring the decrease in bound radioactivity, an inhibition curve can be generated to calculate the IC₅₀ (the concentration of prucalopride that displaces 50% of the radioligand), which can then be used to determine the binding affinity (Kᵢ).[10][11]

Troubleshooting Guides

This section provides step-by-step solutions to common problems encountered during receptor affinity studies.

Guide 1: High Non-Specific Binding (NSB)

High NSB is one of the most common challenges. If the signal in your non-specific binding wells is greater than 20-30% of the total binding, your assay window is compromised. Follow this workflow to diagnose and resolve the issue.

G start Problem: High Non-Specific Binding (NSB) q1 Is radioligand concentration optimal (~Kd)? start->q1 a1_yes Optimize Buffer Composition q1->a1_yes Yes a1_no Reduce radioligand concentration. Lower concentrations decrease NSB. q1->a1_no No q2 Does buffer contain a blocking agent? a1_yes->q2 a1_no->q2 a2_yes Optimize Washing Procedure q2->a2_yes Yes a2_no Add 0.1% - 0.5% Bovine Serum Albumin (BSA) to block binding to surfaces. q2->a2_no No q3 Are wash steps sufficiently stringent? a2_yes->q3 a2_no->q3 a3_yes Consider filter pre-treatment or alternative filter type. q3->a3_yes Yes a3_no Increase number of washes (e.g., 3 to 5). Use ice-cold wash buffer. Ensure rapid filtration. q3->a3_no No end_node Re-evaluate NSB. If still high, consider alternative radioligand or assay format. a3_yes->end_node a3_no->end_node

Detailed Steps:

  • Optimize Radioligand Concentration : Using a radioligand concentration significantly above its dissociation constant (Kₑ) will increase NSB. The ideal concentration is typically at or below the Kₑ.[8][12] Lowering the concentration is often the most effective first step.[13]

  • Adjust Buffer Composition :

    • Blocking Agents : The addition of a protein like Bovine Serum Albumin (BSA) at 0.1-1% (w/v) can saturate non-specific sites on assay tubes and filters.[14][15]

    • Ionic Strength : Increasing the salt concentration (e.g., with NaCl) can reduce electrostatic interactions that contribute to NSB.[14][15]

    • Detergents : If hydrophobic interactions are suspected, adding a low concentration of a non-ionic surfactant like Tween-20 (e.g., 0.05%) can be beneficial.[14][15][16]

  • Refine Washing Procedure : Inadequate washing can leave unbound radioligand trapped in the filter, artificially inflating both total and non-specific counts.

    • Increase the number and/or volume of washes with ice-cold wash buffer.[7][14]

    • Ensure the filtration and washing process is rapid to prevent dissociation of the specifically bound ligand.[12]

  • Pre-treat Filters : Glass fiber filters can be a source of NSB. Pre-soaking filters in a solution like 0.3-0.5% polyethyleneimine (PEI) can reduce non-specific adherence of the radioligand.[17]

Guide 2: Low or No Specific Binding

If specific binding (Total Binding - Non-Specific Binding) is too low, the assay lacks the sensitivity to produce reliable data.

  • Verify Receptor Integrity : Ensure the membrane preparation containing the 5-HT₄ receptors has been stored correctly and has not degraded. Confirm receptor presence via Western Blot or by testing with a known positive control ligand.[18]

  • Check Reagent Activity : Confirm the radioligand has not degraded and is at the correct concentration. Verify the concentration and purity of your this compound stock solution.[18]

  • Optimize Incubation Time : The binding reaction must reach equilibrium. Perform a time-course experiment to determine the optimal incubation time where specific binding has plateaued.[18] Lower ligand concentrations require longer incubation times to reach equilibrium.[8]

  • Review Buffer Conditions : The buffer's pH and ionic composition must be optimal for the receptor. For 5-HT receptors, a Tris-based buffer at pH 7.4 is standard.[17][19]

Data Presentation: Prucalopride Binding Affinity Profile

Prucalopride demonstrates high selectivity for the 5-HT₄ receptor. The following table summarizes its binding affinities (Kᵢ). Lower Kᵢ values indicate higher binding affinity.

ReceptorSpecies / IsoformKᵢ (nM)Approximate Selectivity (Fold vs. 5-HT₄ₐ)
5-HT₄ Human (4a) 2.5 -
5-HT₄ Human (4b) 8.0 ~3x lower
Dopamine D₄Human1,600 - 2,400> 640x lower
5-HT₂ₑHuman2,200> 880x lower
5-HT₃Mouse3,500 - 3,800> 1400x lower
Data sourced from in vitro receptor binding studies.[9][20][21]

Experimental Protocols

Protocol: Competitive Radioligand Binding Assay for 5-HT₄ Receptors

This protocol provides a representative methodology for determining the binding affinity (Kᵢ) of this compound at the human 5-HT₄ receptor.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare Cell Membranes (Expressing h5-HT4 receptors) a1 Set up Assay Tubes/Plate: 1. Total Binding 2. Non-Specific Binding (NSB) 3. Competition (Prucalopride) p1->a1 p2 Prepare Buffers & Reagents (Assay Buffer, Wash Buffer, Prucalopride dilutions, Radioligand) p2->a1 a2 Add Reagents: Membranes, Radioligand, Buffer, Competitor a1->a2 a3 Incubate to Equilibrium (e.g., 60 min at Room Temp) a2->a3 a4 Terminate via Rapid Filtration (e.g., through PEI-soaked GF/C filter) a3->a4 a5 Wash Filters with Ice-Cold Buffer a4->a5 d1 Quantify Radioactivity (Scintillation Counting) a5->d1 d2 Calculate Specific Binding (Total cpm - NSB cpm) d1->d2 d3 Plot % Inhibition vs. [Prucalopride] d2->d3 d4 Determine IC50 and calculate Ki d3->d4

1. Materials and Reagents:

  • Membrane Preparation : Cell membranes from a stable cell line expressing recombinant human 5-HT₄ receptors.

  • Assay Buffer : 50 mM Tris-HCl, 5 mM MgCl₂, 0.5 mM EDTA, pH 7.4.[17]

  • Wash Buffer : Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Radioligand : [³H]-GR113808 (a 5-HT₄ antagonist), used at a final concentration near its Kₑ (e.g., 1-2 nM).[17]

  • Non-specific Competitor : 10 µM GR113808 or another high-affinity 5-HT₄ ligand (e.g., SDZ 205,557).[17]

  • Test Compound : this compound, serially diluted.

  • Filters : Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).[17]

  • Scintillation Cocktail .

2. Assay Procedure:

  • Set up assay tubes in triplicate for each condition:

    • Total Binding : Assay Buffer + Radioligand + Membrane Preparation.

    • Non-Specific Binding (NSB) : Assay Buffer + Radioligand + Non-specific Competitor + Membrane Preparation.

    • Competition : Assay Buffer + Radioligand + Serial Dilutions of Prucalopride + Membrane Preparation.

  • Initiate the binding reaction by adding the membrane preparation (e.g., 20-50 µg protein/well). The final assay volume is typically 200-250 µL.

  • Incubate the reaction at room temperature for 60 minutes to allow binding to reach equilibrium.[17]

  • Terminate the reaction by rapid filtration over the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters quickly with 3-5 volumes of ice-cold Wash Buffer to remove unbound radioligand.[7]

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

3. Data Analysis:

  • Calculate Specific Binding: Specific Binding (CPM) = Mean Total Binding (CPM) - Mean NSB (CPM).

  • For each prucalopride concentration, calculate the percent inhibition of specific binding.

  • Plot percent inhibition against the log concentration of prucalopride and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

  • Calculate the inhibitor dissociation constant (Kᵢ) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Prucalopride Signaling Pathway

Understanding the downstream signaling of the 5-HT₄ receptor can inform the design of functional assays to complement binding studies. Prucalopride is an agonist, meaning it activates the receptor to initiate a cellular response. The primary pathway is through the Gₛ protein, leading to cAMP production.

G Prucalopride Prucalopride Receptor Receptor Prucalopride->Receptor Binds Gs Gs Receptor->Gs Activates AC AC Gs->AC Activates cAMP cAMP AC->cAMP Converts PKA PKA cAMP->PKA Activates ATP ATP ATP->AC Effect Effect PKA->Effect Phosphorylates Targets

The 5-HT₄ receptor is a G-protein coupled receptor (GPCR).[22] Upon binding of an agonist like prucalopride, it primarily couples to the stimulatory G-protein, Gαs.[23] This activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[24][25] Increased intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.[24] Other signaling pathways, including G₁₃ and Src-dependent activation, have also been reported, highlighting the complexity of 5-HT₄ receptor signaling.[25][26]

References

Addressing and explaining variability in prucalopride succinate experimental outcomes.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address and explain variability in experimental outcomes with prucalopride (B966) succinate (B1194679). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of prucalopride succinate?

Prucalopride is a high-affinity, selective serotonin (B10506) 5-HT₄ receptor agonist.[1][2][3][4] Its prokinetic effects are primarily due to the activation of 5-HT₄ receptors on enteric neurons, which enhances the release of acetylcholine.[1] This, in turn, stimulates colonic peristalsis and motility.[1][5]

Q2: What are the known off-target effects of prucalopride?

Prucalopride is highly selective for the 5-HT₄ receptor.[2] At therapeutic concentrations, it shows minimal affinity for other receptors, including other serotonin receptor subtypes (5-HT₁, 5-HT₂, 5-HT₃) and the hERG channel, which is a key differentiator from previous generations of 5-HT₄ agonists that were associated with cardiovascular side effects.[2][6] However, at supratherapeutic concentrations (micromolar ranges), weak interactions with D₄, 5-HT₂ₑ, and 5-HT₃ receptors have been observed in vitro.[7]

Q3: Can 5-HT₄ receptors desensitize or exhibit tachyphylaxis with repeated prucalopride exposure in vitro?

Yes, like many G-protein coupled receptors, 5-HT₄ receptors can undergo desensitization upon prolonged or repeated exposure to an agonist.[8][9][10] This is a potential source of variability in in-vitro experiments. The mechanism can involve receptor phosphorylation by G-protein coupled receptor kinases (GRKs) and subsequent binding of β-arrestins, leading to receptor internalization and a diminished response.[9][10] The extent and rate of desensitization can vary between different 5-HT₄ receptor isoforms and the specific cell or tissue model being used.[8][9]

Q4: How stable is this compound in solution?

This compound is generally stable in aqueous solutions. One study found it to be stable in a mobile phase for up to 3 hours at room temperature.[11] For longer-term storage of stock solutions, it is advisable to store them at -20°C. The stability can be influenced by pH, with potential for degradation under strongly acidic or basic conditions.

Q5: Does the formulation of this compound impact experimental outcomes?

Yes, the formulation can impact in vivo experimental outcomes. Different formulations may have different dissolution profiles and excipients, which can affect the rate and extent of absorption, and consequently, the pharmacokinetic and pharmacodynamic profiles.[12][13] For in vitro studies, it is crucial to ensure that the vehicle used to dissolve the this compound is inert and does not interfere with the assay.

Troubleshooting Guides

In Vitro Assay Variability
Observed Issue Potential Cause Troubleshooting Steps
Diminishing response with repeated drug application (Tachyphylaxis) 5-HT₄ receptor desensitization or internalization.[8][9][10]- Increase the washout period between drug applications. - Use a lower concentration of prucalopride if possible. - Pre-incubate with a phosphodiesterase inhibitor (e.g., IBMX) to amplify the downstream cAMP signal, which may be less susceptible to desensitization.[3] - Consider using a cell line with a higher receptor expression or a different 5-HT₄ receptor isoform.
High variability between replicate wells/tissues - Inconsistent cell seeding density. - Edge effects in multi-well plates. - Inconsistent tissue dissection or mounting in organ baths.[14]- Ensure homogenous cell suspension before seeding. - Avoid using the outer wells of plates or fill them with a buffer to maintain humidity. - Standardize tissue preparation and handling procedures. Ensure consistent tension is applied to tissues in organ baths.[14]
No or weak response to prucalopride - Low 5-HT₄ receptor expression in the cell line or tissue. - Degraded prucalopride stock solution. - Presence of a 5-HT₄ antagonist in the media or buffer.- Confirm 5-HT₄ receptor expression using RT-PCR, Western blot, or radioligand binding. - Prepare a fresh stock solution of this compound. - Ensure all reagents and media are free from potential antagonists.
Inconsistent dose-response curves - Issues with serial dilutions. - Receptor desensitization at higher concentrations.- Prepare fresh serial dilutions for each experiment. - Reduce the incubation time with the drug. - Analyze the dose-response curve for signs of a biphasic response, which could indicate off-target effects at higher concentrations.
In Vivo Model Variability
Observed Issue Potential Cause Troubleshooting Steps
Inconsistent effects on gastrointestinal motility - Variability in the animal's baseline gut motility. - Differences in drug administration (e.g., gavage technique). - Influence of anesthesia on gut motility.[15]- Acclimatize animals to the experimental procedures to reduce stress. - Standardize the fasting period before the experiment. - Ensure consistent and accurate drug administration. - If using anesthesia, choose an agent with minimal effects on GI motility and keep the duration consistent.
Lack of expected prokinetic effect - Insufficient dose for the animal model. - Poor oral bioavailability in the chosen species. - Pathophysiological state of the animal model (e.g., severity of induced constipation).- Perform a dose-response study to determine the optimal dose. - Consider alternative routes of administration (e.g., subcutaneous or intravenous) to bypass first-pass metabolism. - Characterize the disease model thoroughly to ensure it is appropriate for testing a 5-HT₄ agonist.
High inter-animal variability in response - Genetic differences within the animal strain. - Differences in gut microbiome. - Age and sex differences.- Use a well-characterized, inbred animal strain. - House animals under identical conditions to minimize variations in the microbiome. - Use animals of the same age and sex, or account for these variables in the experimental design and data analysis.

Data Presentation

Table 1: In Vitro Receptor Binding Affinity and Functional Activity of Prucalopride

ReceptorSpeciesAssay TypeValueReference
5-HT₄ₐHumanBinding Affinity (pKᵢ)8.6[3]
5-HT₄ₑHumanBinding Affinity (pKᵢ)8.1[3]
5-HT₄ₐHumanFunctional Agonism (pEC₅₀)7.8 (cAMP accumulation)[7]
5-HT₄Guinea PigFunctional Agonism (pEC₅₀)7.5 (colon contraction)[3]
D₄HumanBinding Affinity (pKᵢ)5.63[7]
5-HT₃MouseBinding Affinity (pKᵢ)5.41[7]
sigma₁HumanBinding Affinity (pKᵢ)5.43[7]

Table 2: Pharmacokinetic Parameters of Prucalopride (2 mg oral dose in humans)

ParameterValueReference
Tₘₐₓ (hours)2-3[1]
Bioavailability>90%[1]
Terminal half-life (hours)~24[1]
Plasma protein binding~30%

Experimental Protocols

Protocol 1: Isolated Guinea Pig Colon Contraction Assay

Objective: To assess the contractile response of guinea pig colonic tissue to this compound.

Materials:

  • Male Dunkin-Hartley guinea pigs (250-350 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)

  • This compound

  • Carbogen (B8564812) gas (95% O₂ / 5% CO₂)

  • Isolated organ bath system with isometric force transducers

Methodology:

  • Humanely euthanize the guinea pig and excise the distal colon.

  • Clean the colon by gently flushing with Krebs-Henseleit solution.

  • Cut the colon into segments approximately 2 cm in length.

  • Suspend the segments in the organ baths containing Krebs-Henseleit solution at 37°C and continuously bubble with carbogen gas.

  • Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • After equilibration, elicit a reference contraction with a high concentration of KCl (e.g., 80 mM) to assess tissue viability.

  • Wash the tissue and allow it to return to baseline.

  • Construct a cumulative concentration-response curve for this compound by adding increasing concentrations of the drug to the bath at regular intervals.

  • Record the contractile responses using an isometric force transducer and data acquisition software.

Protocol 2: Quantification of Prucalopride in Plasma by HPLC-UV

Objective: To determine the concentration of prucalopride in plasma samples.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Methanol (B129727) (HPLC grade)

  • Formic acid

  • Human plasma

  • This compound standard

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase of Methanol: 0.1% Formic Acid (80:20 v/v).[16]

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking blank human plasma with the stock solution to achieve final concentrations ranging from 0.05 to 0.5 µg/mL.[16]

  • Sample Preparation:

    • To 100 µL of plasma sample (or standard), add 800 µL of methanol to precipitate proteins.[16]

    • Vortex for 3 minutes.

    • Centrifuge at 5000 rpm for 10 minutes.

    • Collect the supernatant for analysis.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Flow rate: 1.0 mL/min.[16]

    • Detection wavelength: 276 nm.[16]

    • Injection volume: 20 µL.

  • Analysis: Inject the prepared samples and standards into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of prucalopride in the unknown samples from the calibration curve.

Mandatory Visualizations

Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Smooth Muscle Cell Prucalopride Prucalopride HTR4 5-HT4 Receptor Prucalopride->HTR4 binds & activates AC Adenylyl Cyclase HTR4->AC activates cAMP cAMP AC->cAMP converts ATP to PKA PKA cAMP->PKA activates Ca_channel Voltage-gated Ca²⁺ Channel PKA->Ca_channel phosphorylates Ca_ion Ca_channel->Ca_ion influx ACh_vesicle ACh Vesicle Ca_ion->ACh_vesicle triggers fusion ACh Acetylcholine ACh_vesicle->ACh releases ACh_receptor Muscarinic Receptor Contraction Muscle Contraction ACh_receptor->Contraction initiates ACh->ACh_receptor binds to

Caption: Signaling pathway of prucalopride-induced muscle contraction.

Experimental_Workflow cluster_0 Tissue Preparation cluster_1 Organ Bath Setup cluster_2 Data Acquisition cluster_3 Analysis start Euthanize Guinea Pig dissect Dissect Distal Colon start->dissect prepare Prepare Colon Segments dissect->prepare mount Mount Tissue in Organ Bath prepare->mount equilibrate Equilibrate (60 min) mount->equilibrate viability Assess Viability (KCl) equilibrate->viability dose Cumulative Dosing of Prucalopride viability->dose record Record Contractile Response dose->record analyze Analyze Dose-Response Curve record->analyze end Determine EC₅₀ analyze->end Troubleshooting_Logic cluster_invitro In Vitro Assays cluster_invivo In Vivo Models start Inconsistent Experimental Results invitro_q1 Is the response diminishing with repeated applications? start->invitro_q1 invivo_q1 Is the prokinetic effect inconsistent? start->invivo_q1 invitro_a1_yes Potential Tachyphylaxis. - Increase washout time. - Lower agonist concentration. invitro_q1->invitro_a1_yes Yes invitro_a1_no Check other factors. invitro_q1->invitro_a1_no No invitro_q2 Is there high variability between replicates? invitro_a1_no->invitro_q2 invitro_a2_yes Review Assay Technique. - Cell seeding consistency. - Tissue preparation. invitro_q2->invitro_a2_yes Yes invitro_a2_no Check drug stability and receptor expression. invitro_q2->invitro_a2_no No invivo_a1_yes Review Animal Model. - Standardize baseline conditions. - Consistent drug administration. invivo_q1->invivo_a1_yes Yes invivo_a1_no Check other factors. invivo_q1->invivo_a1_no No invivo_q2 Is there high inter-animal variability? invivo_a1_no->invivo_q2 invivo_a2_yes Control for Biological Variables. - Use inbred strains. - Control for age and sex. invivo_q2->invivo_a2_yes Yes invivo_a2_no Consider dose-response and bioavailability. invivo_q2->invivo_a2_no No

References

Validation & Comparative

Comparative Efficacy of Prucalopride and Tegaserod in Irritable Bowel Syndrome Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the preclinical efficacy of prucalopride (B966) and tegaserod (B130379), two prominent 5-HT4 receptor agonists, in models relevant to Irritable Bowel Syndrome (IBS). The following sections present a comprehensive overview of their receptor binding profiles, effects on visceral hypersensitivity and gastrointestinal motility, and the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Prucalopride and tegaserod are selective serotonin (B10506) 5-HT4 receptor agonists that have been investigated for the treatment of IBS, particularly the constipation-predominant subtype (IBS-C). Their primary mechanism of action involves the activation of 5-HT4 receptors on enteric neurons, leading to the release of acetylcholine (B1216132) and subsequent stimulation of gastrointestinal motility.[1] However, their pharmacological profiles and efficacy in preclinical models exhibit notable differences. Prucalopride is characterized by its high selectivity for the 5-HT4 receptor, whereas tegaserod interacts with other serotonin receptor subtypes, which may contribute to a different overall biological effect.[1][2]

Receptor Binding Affinity and Selectivity

The selectivity of a 5-HT4 receptor agonist is a critical determinant of its therapeutic window and potential off-target effects. Prucalopride demonstrates a significantly higher selectivity for the 5-HT4 receptor compared to tegaserod.

Table 1: Comparative Receptor Binding Affinity (pKi / Ki) of Prucalopride and Tegaserod

Receptor SubtypePrucalopride (pKi / Ki)Tegaserod (pKi / Ki)Reference
Human 5-HT4a 8.60-[3]
Human 5-HT4b 8.10-[3]
Human 5-HT4(c) -8.4[4]
Human 5-HT1B <5-[2]
Human 5-HT1D <5-[2]
Human 5-HT2A <57.5[4]
Human 5-HT2B 5.65 (Ki: 2.2 μM)8.4[4][5]
Human 5-HT2C <57.0[4]
Mouse 5-HT3 5.41 (Ki: 3.8 μM)-[5]
Human Dopamine D4 5.63 (Ki: 2.4 μM)-[5]

Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity. Ki values are provided where pKi was not available.

Signaling Pathway

Both prucalopride and tegaserod exert their primary effects through the activation of the 5-HT4 receptor, a Gs-protein coupled receptor. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[6] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately leading to the release of acetylcholine from enteric neurons and promoting gastrointestinal motility.

G cluster_0 5-HT4 Receptor Agonist cluster_1 Cellular Signaling Cascade cluster_2 Neuronal and Physiological Response Prucalopride Prucalopride Receptor 5-HT4 Receptor (Gs-coupled) Prucalopride->Receptor Binds to Tegaserod Tegaserod Tegaserod->Receptor Binds to AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ACh Acetylcholine Release PKA->ACh Phosphorylates targets leading to Motility Increased GI Motility ACh->Motility

Figure 1: Simplified signaling pathway of 5-HT4 receptor agonists.

Comparative Efficacy in Preclinical Models

Direct head-to-head preclinical studies comparing prucalopride and tegaserod in the same IBS animal model are limited. The following data is compiled from separate studies, and caution should be exercised when making direct comparisons due to variations in experimental design.

Visceral Hypersensitivity

Visceral hypersensitivity, a key feature of IBS, is often assessed in rodent models using colorectal distension (CRD) to measure the visceromotor response (VMR).

Table 2: Effect on Visceral Hypersensitivity in Rodent Models

DrugAnimal ModelKey FindingsReference
Tegaserod Rat (TNBS-induced colitis)Significantly reduced the number of Fos-labeled neurons in the lumbosacral spinal cord, an indicator of neuronal activation in response to noxious stimuli. Also decreased the expression of Substance P, a key neurotransmitter in pain signaling.
Prucalopride -No direct comparative data found in a validated visceral hypersensitivity model.-
Gastrointestinal Motility

The prokinetic effects of these agents are evaluated by measuring parameters such as gastric emptying, small bowel transit, and colonic transit time.

Table 3: Effect on Gastrointestinal Motility in Animal Models

DrugAnimal ModelKey FindingsReference
Prucalopride Dog (Constipation model)Significantly accelerated colonic transit time (CTT) and improved stool consistency.[3]
Prucalopride RatAccelerated intestinal motility in fasted rats.[7]
Tegaserod Guinea PigEvoked a 5-HT4 receptor-mediated increase in colonic transit in conscious guinea pigs.[4]

Experimental Protocols

Receptor Binding Assays
  • Objective: To determine the binding affinity of the compounds to various receptor subtypes.

  • Methodology: Radioligand binding assays are performed using cell membranes from cell lines (e.g., CHO-K1, HEK-293) recombinantly expressing the human receptor of interest. A radiolabeled ligand with known affinity for the receptor is incubated with the cell membranes in the presence of varying concentrations of the test compound (prucalopride or tegaserod). The amount of radioligand displaced by the test compound is measured, and the inhibition constant (Ki) is calculated. The pKi is then derived as the negative logarithm of the Ki.[4][6]

Visceral Hypersensitivity Assessment (Colorectal Distension)
  • Objective: To assess visceral pain in response to a mechanical stimulus.

  • Animal Model: Typically, male Sprague-Dawley rats are used. Visceral hypersensitivity can be induced by intracolonic administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS).

  • Procedure: A balloon catheter is inserted into the distal colon of the anesthetized rat. The balloon is inflated to various pressures, and the visceromotor response (VMR), characterized by abdominal muscle contractions, is quantified using electromyography (EMG) or visual scoring. The effect of the test compound on the VMR is assessed by administering it prior to the CRD procedure.[8]

G cluster_0 Model Induction cluster_1 Treatment cluster_2 Data Acquisition cluster_3 Analysis Induction Induce Visceral Hypersensitivity (e.g., TNBS) Treatment Administer Test Compound (Prucalopride or Tegaserod) or Vehicle Induction->Treatment CRD Colorectal Distension (Graded Pressures) Treatment->CRD EMG Measure Visceromotor Response (VMR) via EMG CRD->EMG Analysis Compare VMR between Treatment Groups EMG->Analysis

Figure 2: General experimental workflow for visceral hypersensitivity testing.
Gastrointestinal Transit Measurement

  • Objective: To measure the rate at which a non-absorbable marker travels through the gastrointestinal tract.

  • Animal Model: Rats or dogs are commonly used. Constipation can be induced pharmacologically.

  • Procedure: Animals are fasted and then administered a non-absorbable marker (e.g., charcoal meal or radio-opaque markers). After a specific time, the animals are euthanized, and the distance traveled by the marker in the small intestine is measured. Alternatively, for colonic transit, radio-opaque markers are given, and their progression is monitored via X-ray over several days. The effect of the test compound is determined by administering it before the marker.[3][7]

Conclusion

Prucalopride is a highly selective 5-HT4 receptor agonist, whereas tegaserod exhibits affinity for other serotonin receptor subtypes, notably acting as a potent 5-HT2B receptor antagonist. Both agents demonstrate prokinetic effects in animal models, although direct comparative efficacy data in a single, validated IBS model is lacking. Tegaserod has shown efficacy in reducing neuronal activation associated with visceral pain in a rat model of colitis. The higher selectivity of prucalopride may offer a more favorable safety profile by minimizing off-target effects. Further head-to-head preclinical studies are warranted to provide a more definitive comparison of their efficacy in ameliorating both the motility and visceral pain components of IBS.

References

The Neuroprotective Potential of Prucalopride Succinate: A Comparative Analysis in SH-SY5Y Neuroblastoma Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential neuroprotective effects of prucalopride (B966) succinate (B1194679) in the context of established neuroprotective agents and common neurotoxicity models utilizing the SH-SY5Y human neuroblastoma cell line. While direct experimental data on prucalopride succinate's efficacy against specific neurotoxins in SH-SY5Y cells is limited in the current literature, this document aims to provide a framework for its evaluation by comparing its known mechanism to the demonstrated effects of other compounds.

Introduction to Neuroprotection in SH-SY5Y Cells

The SH-SY5Y neuroblastoma cell line is a widely used in vitro model in neuroscience research to investigate neurodegenerative diseases and screen for neuroprotective compounds.[1][2][3] These cells can be differentiated into a more mature neuronal phenotype, expressing markers relevant to diseases like Alzheimer's and Parkinson's disease.[4][5] Common experimental paradigms to assess neuroprotection involve inducing cytotoxicity with agents that mimic the pathological processes of these diseases, such as amyloid-beta (Aβ) peptides, oxidative stressors like hydrogen peroxide (H₂O₂), and the dopaminergic neurotoxin 1-methyl-4-phenylpyridinium (MPP+).

This compound: A Potential Neuroprotective Agent

This compound is a high-affinity, selective serotonin (B10506) 5-HT₄ receptor agonist. While primarily known for its prokinetic effects in the gastrointestinal tract, emerging evidence suggests a potential role in neuroprotection. One study has shown that prucalopride can induce the secretion of soluble amyloid precursor protein alpha (sAPPα) in SH-SY5Y cells. This is significant as sAPPα is a product of the non-amyloidogenic pathway of amyloid precursor protein (APP) processing and is known to have neuroprotective and neurotrophic properties. By promoting the non-amyloidogenic pathway, prucalopride could theoretically reduce the production of the neurotoxic Aβ peptide, a hallmark of Alzheimer's disease.

However, to validate its broader neuroprotective potential, it is crucial to assess its efficacy against various neurotoxic insults and compare it with compounds that have demonstrated protective effects in similar models.

Comparative Analysis of Neuroprotective Effects

This section compares the potential neuroprotective mechanism of this compound with the demonstrated effects of other neuroprotective agents against common neurotoxins in SH-SY5Y cells. The data presented below is collated from various studies and serves as a benchmark for the potential evaluation of this compound.

Models of Neurotoxicity and Neuroprotection

Three common in vitro models of neurodegeneration using SH-SY5Y cells are:

  • Amyloid-Beta (Aβ) Induced Toxicity: Mimics aspects of Alzheimer's disease pathology.

  • Oxidative Stress-Induced Toxicity (e.g., with H₂O₂): Represents a common pathway in many neurodegenerative disorders.

  • MPP+ Induced Toxicity: A model for Parkinson's disease, specifically targeting dopaminergic neurons.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data on the neuroprotective effects of various compounds in these models. It is important to note that direct comparative data for this compound in these specific toxicity models is not yet available in the reviewed literature. The purpose of these tables is to provide a reference for the level of protection that can be expected from established neuroprotective agents.

Table 1: Neuroprotection against Amyloid-Beta (Aβ) Induced Toxicity in SH-SY5Y Cells

CompoundConcentrationAβ Concentration & Duration% Increase in Cell Viability (Compared to Aβ alone)Reference
This compound Data Not AvailableData Not AvailableData Not Available
Salidroside (B192308)1-10 µM25 µM Aβ₂₅₋₃₅ for 24hDose-dependent increase[3]
Acteoside1, 5, 10 µM25 µM Aβ₂₅₋₃₅ for 24hSignificant, dose-dependent increase[5]
Allicin10, 50, 100 µM2.5 µM Aβ₁₋₄₂ for 24h~22-38%[6]
Pinocembrin (B1678385)1, 5, 10 µM25 µM Aβ₂₅₋₃₅ for 24hSignificant, dose-dependent increase[7]
Neuropeptide Y1 µMAβ₂₅₋₃₅Prevention of cell loss[8]

Table 2: Neuroprotection against Oxidative Stress (H₂O₂) Induced Toxicity in SH-SY5Y Cells

CompoundConcentrationH₂O₂ Concentration & Duration% Increase in Cell Viability (Compared to H₂O₂ alone)Reference
This compound Data Not AvailableData Not AvailableData Not Available
Liproxstatin-11 µM500 µM H₂O₂ for 2hSignificant restoration[1]
Liriope platyphylla extract50, 100, 200 µg/mL100 µM H₂O₂Significant, dose-dependent increase[9]
BikaverinPretreatment100 µM H₂O₂ for 24hRestoration to ~82% of control[10]
Polypeptide from Chlamys farreriPretreatmentH₂O₂Concentration-dependent inhibition of cell death[11]
Maclura tricuspidata Fruit ExtractPretreatmentH₂O₂Significant attenuation of damage[12]

Table 3: Neuroprotection against MPP+ Induced Toxicity in SH-SY5Y Cells

CompoundConcentrationMPP+ Concentration & Duration% Increase in Cell Viability (Compared to MPP+ alone)Reference
This compound Data Not AvailableData Not AvailableData Not Available
Andrographolide1.5 µM1.5 mM MPP+ for 24hSignificant amelioration[4]
Guanosine (B1672433)Pretreatment500 µM MPP+ for 48hDecrease in DNA fragmentation[13]
Δ⁹-TetrahydrocannabinolPretreatmentMPP+Restoration of mitochondrial content[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key experiments cited in the comparative tables.

Cell Culture and Differentiation
  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Culture Medium: A 1:1 mixture of Minimum Essential Medium (MEM) and Ham's F-12 Nutrient Mix, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% MEM Non-Essential Amino Acids Solution is a common formulation.

  • Culture Conditions: Cells are typically maintained in a humidified incubator at 37°C with 5% CO₂.

  • Differentiation (Optional but Recommended): For a more mature neuronal phenotype, cells can be differentiated by replacing the culture medium with a low-serum (e.g., 1% FBS) medium containing 10 µM all-trans-retinoic acid (RA) for 5-7 days.

Induction of Neurotoxicity
  • Amyloid-Beta (Aβ) Toxicity: Aβ peptide (e.g., Aβ₂₅₋₃₅ or Aβ₁₋₄₂) is dissolved and aggregated before being added to the cell culture medium at concentrations typically ranging from 2.5 µM to 25 µM for 24-48 hours.[3][5][6]

  • Oxidative Stress Toxicity: Hydrogen peroxide (H₂O₂) is added to the culture medium at concentrations ranging from 100 µM to 500 µM for durations of 2 to 24 hours.[1][9][10]

  • MPP+ Toxicity: MPP+ is added to the culture medium at concentrations ranging from 500 µM to 1.5 mM for 24 to 48 hours.[4][13]

Neuroprotection Assessment
  • Pre-treatment: To assess the protective effects of a compound, cells are typically pre-treated with various concentrations of the test agent (e.g., this compound or a comparator) for a period (e.g., 1-2 hours) before the addition of the neurotoxin.

Cell Viability Assay (MTT Assay)
  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Protocol:

    • After the treatment period, the culture medium is removed.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well.

    • The plate is incubated for 4 hours at 37°C.

    • The MTT solution is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan (B1609692) crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

    • Cell viability is calculated as a percentage of the untreated control cells.

Western Blot Analysis for Apoptosis-Related Proteins
  • Principle: This technique is used to detect and quantify specific proteins, such as the pro-apoptotic Bax and the anti-apoptotic Bcl-2.

  • Protocol:

    • After treatment, cells are lysed.

    • Protein concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is incubated with primary antibodies against proteins of interest (e.g., Bax, Bcl-2, and a loading control like β-actin).

    • The membrane is then incubated with a corresponding secondary antibody.

    • Protein bands are visualized and quantified.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_setup Cell Culture & Seeding cluster_treatment Treatment cluster_analysis Analysis culture SH-SY5Y Cell Culture seed Seed cells in plates culture->seed pretreat Pre-treatment with This compound or Comparator seed->pretreat toxin Induce Neurotoxicity (Aβ, H₂O₂, or MPP+) pretreat->toxin viability Cell Viability Assay (MTT) toxin->viability western Western Blot (Bax/Bcl-2) toxin->western ros ROS Measurement toxin->ros

Caption: Experimental workflow for assessing neuroprotective effects.

This compound's Putative Neuroprotective Signaling Pathway

G Prucalopride Prucalopride Succinate HTR4 5-HT₄ Receptor Prucalopride->HTR4 activates AC Adenylyl Cyclase HTR4->AC stimulates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates ADAM10 α-secretase (ADAM10) PKA->ADAM10 activates APP Amyloid Precursor Protein (APP) ADAM10->APP cleaves sAPPalpha sAPPα (Neuroprotective) APP->sAPPalpha Non-amyloidogenic pathway Abeta Aβ Peptide (Neurotoxic) APP->Abeta Amyloidogenic pathway

Caption: Putative neuroprotective signaling pathway of prucalopride.

Conclusion and Future Directions

The available evidence suggests that this compound may exert neuroprotective effects by promoting the non-amyloidogenic processing of APP, leading to the production of neuroprotective sAPPα. However, a comprehensive validation of its neuroprotective capabilities requires further investigation.

Future studies should aim to:

  • Directly assess the protective effects of this compound against Aβ, H₂O₂, and MPP+ induced toxicity in SH-SY5Y cells.

  • Quantify changes in cell viability, apoptosis markers, and reactive oxygen species production in the presence of this compound.

  • Compare the efficacy of this compound with other well-characterized neuroprotective agents in head-to-head studies.

By undertaking these investigations, a clearer understanding of the therapeutic potential of this compound in the context of neurodegenerative diseases can be achieved. This will be crucial for guiding further drug development efforts in this promising area of research.

References

Prucalopride Succinate Demonstrates Superior Prokinetic Activity Over Cisapride in Accelerating Gastrointestinal Propulsion in Rats

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of prucalopride (B966) succinate (B1194679) and cisapride (B12094), both selective serotonin (B10506) 5-HT4 receptor agonists, reveals that prucalopride exhibits a more potent effect in enhancing gastrointestinal motility in rats. Experimental data indicates that prucalopride significantly accelerates the gastrointestinal propulsion rate compared to both a control group and cisapride-treated groups.

Prucalopride succinate, a high-affinity, selective 5-HT4 receptor agonist, has been shown to be a potent prokinetic agent, stimulating gut motility both in vitro and in vivo.[1] Its mechanism of action involves the activation of 5-HT4 receptors in the gastrointestinal tract, which enhances the release of acetylcholine (B1216132) from enteric neurons.[2] This, in turn, promotes high-amplitude propagating contractions in the colon, leading to an accelerated transit time and facilitating bowel movements.[2] Cisapride also functions as a 5-HT4 receptor agonist, stimulating intestinal acetylcholine release to increase motility.[3] However, concerns over cardiovascular side effects associated with cisapride's interaction with hERG potassium channels led to its withdrawal from many markets.[1][4] Prucalopride, due to its high selectivity for the 5-HT4 receptor, does not exhibit these cardiac-related adverse effects.[1][5]

Comparative Efficacy on Gastrointestinal Propulsion

A key study directly comparing the two compounds in Sprague-Dawley rats demonstrated the superior efficacy of prucalopride.[6][7][8] In this research, the gastrointestinal propulsion rate was measured at 1, 2, and 4 hours following intravenous administration of physiological saline (control), prucalopride (1 mg/kg and 2 mg/kg), and cisapride (1 mg/kg).[6][7][8] The propulsion rate was assessed by measuring the transit of activated charcoal through the gastrointestinal tract.[6][7][8]

The results, as summarized in the tables below, indicate that both doses of prucalopride were significantly more effective than cisapride at all measured time points.[6][7]

Gastrointestinal Propulsion Rate at 1 Hour
Treatment GroupGastrointestinal Propulsion Rate (%)
Control (Saline)Not explicitly stated, but prucalopride showed no significant difference from control at 1h.
Cisapride (1 mg/kg)66.3 ± 13.6
Prucalopride (1 mg/kg)84.0 ± 11.7
Prucalopride (2 mg/kg)77.1 ± 11.9
Data presented as mean ± standard deviation.[6][7]

At the 1-hour mark, both 1 mg/kg and 2 mg/kg doses of prucalopride resulted in a significantly faster gastrointestinal propulsion rate compared to the 1 mg/kg dose of cisapride.[6]

Gastrointestinal Propulsion Rate at 2 Hours
Treatment GroupGastrointestinal Propulsion Rate (%)
Control (Saline)70.5 ± 9.2
Cisapride (1 mg/kg)75.4 ± 5.9
Prucalopride (1 mg/kg)83.2 ± 5.5
Prucalopride (2 mg/kg)81.7 ± 8.5
Data presented as mean ± standard deviation.[6][7]

Two hours post-administration, both prucalopride groups continued to show a significantly accelerated propulsion rate compared to both the control and cisapride groups.[6][7]

Gastrointestinal Propulsion Rate at 4 Hours
Treatment GroupGastrointestinal Propulsion Rate (%)
Control (Saline)86.8 ± 2.6
Cisapride (1 mg/kg)88.6 ± 3.5
Prucalopride (1 mg/kg)91.2 ± 2.2
Prucalopride (2 mg/kg)91.3 ± 3.9
Data presented as mean ± standard deviation.[6][7]

The enhanced prokinetic effect of prucalopride was sustained at the 4-hour time point, with both doses demonstrating a significantly greater propulsion rate than cisapride.[6][7] Notably, there was no significant dose-dependent effect observed between the 1 mg/kg and 2 mg/kg prucalopride groups at any of the time points.[6][7]

Experimental Protocols

The methodology employed in the comparative study provides a framework for understanding how these prokinetic agents are evaluated in a preclinical setting.

Animal Model: 120 male Sprague-Dawley rats were used for the experiment.[6][7][8] The animals were fasted for 16 hours prior to the study but had free access to water.[9]

Drug Administration: The rats were randomly divided into four groups and received an intravenous injection of one of the following:

  • Physiological saline (control group)

  • Prucalopride (1 mg/kg)

  • Prucalopride (2 mg/kg)

  • Cisapride (1 mg/kg)[6][7][8]

Measurement of Gastrointestinal Propulsion: The gastrointestinal propulsion rate was determined using the activated charcoal meal method.[6][7][8]

  • A suspension of 5% activated charcoal in a 10% gum arabic solution was administered orally (2 ml/animal) to the rats at 1, 2, or 4 hours after the intravenous drug administration.[9]

  • Fifteen minutes after the charcoal administration, the animals were sacrificed.[9]

  • The small intestine was carefully removed, from the pylorus to the cecum.

  • The total length of the small intestine and the distance traveled by the charcoal meal from the pylorus were measured.

  • The gastrointestinal propulsion rate was calculated as a percentage: (distance traveled by charcoal / total length of the small intestine) x 100.

Other methods for measuring intestinal transit in rats include the use of radioisotopes like radiochromium (51Cr), non-invasive breath tests that measure hydrogen produced from the fermentation of non-absorbable carbohydrates, and radiological visualization using contrast agents like barium sulfate.[10][11][12]

Signaling Pathways and Experimental Workflow

The prokinetic effects of both prucalopride and cisapride are mediated through the activation of 5-HT4 receptors, which are G-protein coupled receptors. Activation of these receptors leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn modulates downstream signaling pathways to enhance neuronal excitability and acetylcholine release.

Signaling_Pathway cluster_Prucalopride This compound cluster_Cisapride Cisapride cluster_Receptor Receptor Activation cluster_Downstream Downstream Signaling Prucalopride Prucalopride HTR4 5-HT4 Receptor Prucalopride->HTR4 Binds to Cisapride Cisapride Cisapride->HTR4 Binds to AC Adenylyl Cyclase HTR4->AC Activates cAMP ↑ cAMP AC->cAMP Catalyzes PKA Protein Kinase A cAMP->PKA Activates ACh ↑ Acetylcholine Release PKA->ACh Phosphorylates targets leading to Motility ↑ Gastrointestinal Motility ACh->Motility Stimulates

Caption: Signaling pathway of Prucalopride and Cisapride.

The experimental workflow for comparing the effects of these two drugs on gastrointestinal propulsion in rats can be visualized as follows:

Experimental_Workflow cluster_Animals Animal Preparation cluster_Grouping Randomization and Dosing cluster_Measurement Gastrointestinal Propulsion Measurement Animals 120 Sprague-Dawley Rats Fasting 16-hour Fasting (water ad libitum) Animals->Fasting Grouping Randomly Divide into 4 Groups Fasting->Grouping Dosing Intravenous Injection Grouping->Dosing Group1 Control (Saline) Dosing->Group1 Group2 Prucalopride (1 mg/kg) Dosing->Group2 Group3 Prucalopride (2 mg/kg) Dosing->Group3 Group4 Cisapride (1 mg/kg) Dosing->Group4 Timepoints Timepoints: 1h, 2h, 4h post-injection Group1->Timepoints Group2->Timepoints Group3->Timepoints Group4->Timepoints Charcoal Oral Administration of Activated Charcoal Meal Timepoints->Charcoal Sacrifice Sacrifice 15 min after Charcoal Meal Charcoal->Sacrifice Measurement Measure Intestinal Length and Charcoal Transit Distance Sacrifice->Measurement Calculation Calculate Propulsion Rate (%) Measurement->Calculation

Caption: Experimental workflow for comparison.

References

A Comparative Analysis of Receptor Selectivity: Prucalopride Succinate Versus Other 5-HT4 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the receptor selectivity of prucalopride (B966) succinate (B1194679) with other prominent 5-HT4 receptor agonists, supported by experimental data. The focus is on the newer generation of highly selective agonists, including velusetrag (B1683485) and naronapride (B1676966), contextualized by the profiles of older, less selective agents like cisapride (B12094) and tegaserod.

The landscape of 5-HT4 receptor agonists has evolved significantly, driven by the need to mitigate off-target effects observed with earlier compounds. Prucalopride, velusetrag, and naronapride represent a class of highly selective 5-HT4 agonists that have demonstrated improved safety profiles, particularly concerning cardiovascular risks. This enhanced safety is a direct consequence of their high affinity for the 5-HT4 receptor and markedly lower affinity for other serotonin (B10506) receptor subtypes and non-serotonergic targets, such as the hERG potassium channel.

Quantitative Comparison of Receptor Binding Affinities

The selectivity of a drug is quantitatively expressed by its binding affinity (Ki) for its target receptor compared to other receptors. A lower Ki value indicates a higher binding affinity. The following table summarizes the available data on the binding affinities of prucalopride and provides context with data for the less selective agonist, cisapride. While comprehensive, directly comparative data for velusetrag and naronapride from a single head-to-head study is limited, their high selectivity is well-documented.

Receptor SubtypePrucalopride Ki (nM)[1]Cisapride Ki (nM)
5-HT4 2.5 - 8.7 ~2.5
5-HT1A>10,000~1,500
5-HT1B>10,000~5,000
5-HT1D>10,000~2,000
5-HT2A>10,000~100
5-HT2B2,200~30
5-HT33,500 - 3,800~500
Dopamine (B1211576) D2>10,000~1,000
Dopamine D41,600 - 2,400-
hERG Channel>10,000~10
Sigma-1>10,000-

Prucalopride demonstrates a high affinity for the 5-HT4 receptor with Ki values in the low nanomolar range.[1] Its affinity for other serotonin receptor subtypes, dopamine receptors, and the hERG channel is significantly lower, with Ki values being at least 290-fold higher than for the 5-HT4 receptor, underscoring its high selectivity.[1]

Velusetrag (TD-5108) also exhibits high affinity for the 5-HT4 receptor, with a reported pKi of 7.7 (approximately 20 nM). It is reported to be over 500-fold selective for the 5-HT4 receptor compared to other 5-HT receptor subtypes and has been shown to have no effect on hERG channels at concentrations up to 3 µM.

Naronapride (ATI-7505) is described as having a 1000-fold greater affinity for the 5-HT4 receptor compared to other 5-HT receptors. Similar to prucalopride and velusetrag, it does not exhibit significant affinity for the hERG channel.

In contrast, older agonists like cisapride and tegaserod have appreciable affinity for other receptors, such as the hERG channel and other 5-HT subtypes (5-HT1 and 5-HT2), which has been linked to adverse cardiovascular events.[2]

Functional Potency at the 5-HT4 Receptor

Functional potency, measured as the half-maximal effective concentration (EC50), indicates the concentration of an agonist required to elicit 50% of its maximal effect. A lower EC50 value signifies greater potency.

Agonist5-HT4 Receptor EC50 (nM)
Prucalopride3 - 5
5HT4-LA2 (based on naronapride)18.8[3]
Velusetrag (TD-5108)~5

Prucalopride and velusetrag demonstrate potent agonist activity at the 5-HT4 receptor with EC50 values in the low nanomolar range. A luminally-acting agonist based on naronapride (5HT4-LA2) also shows potent activity.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway activated by 5-HT4 receptor agonists and a typical experimental workflow for determining receptor selectivity.

5-HT4_Signaling_Pathway cluster_cell Cell Membrane Agonist 5-HT4 Agonist (e.g., Prucalopride) Receptor 5-HT4 Receptor Agonist->Receptor Binds to G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., increased motility) PKA->Cellular_Response Phosphorylates targets leading to

5-HT4 Receptor Signaling Pathway

Receptor_Selectivity_Workflow cluster_workflow Experimental Workflow for Receptor Selectivity start Start: Test Compound (e.g., 5-HT4 Agonist) binding_assay Radioligand Binding Assay start->binding_assay functional_assay Functional Assay (e.g., cAMP accumulation) start->functional_assay target_receptor Target Receptor (5-HT4) binding_assay->target_receptor off_target_receptors Panel of Off-Target Receptors (e.g., other 5-HT, D2, hERG) binding_assay->off_target_receptors functional_assay->target_receptor functional_assay->off_target_receptors ki_values Determine Ki values (Binding Affinity) target_receptor->ki_values ec50_values Determine EC50/IC50 values (Functional Potency/Inhibition) target_receptor->ec50_values off_target_receptors->ki_values off_target_receptors->ec50_values selectivity_profile Establish Selectivity Profile ki_values->selectivity_profile ec50_values->selectivity_profile

References

A Comparative Guide to HPLC and UPLC Analytical Methods for Prucalopride Succinate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the quantitative analysis of prucalopride (B966) succinate (B1194679). The information is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data to aid in the selection of the most suitable analytical method.

Prucalopride succinate is a selective, high-affinity serotonin (B10506) (5-HT4) receptor agonist that is used for the treatment of chronic constipation.[1] Accurate and reliable quantification of this compound is crucial for quality control, pharmacokinetic studies, and therapeutic monitoring. Both HPLC and UPLC are powerful chromatographic techniques widely used for this purpose. This guide will delve into the experimental protocols for each method, present a comparative analysis of their performance based on validation data, and illustrate key concepts through diagrams.

Experimental Protocols

Detailed methodologies for both HPLC and UPLC analysis of this compound are outlined below. These protocols are synthesized from validated methods reported in the scientific literature.

High-Performance Liquid Chromatography (HPLC) Method

A common approach for the HPLC analysis of this compound involves a reversed-phase method.

Chromatographic Conditions:

  • Column: Symmetry C8 (4.6 mm x 100 mm, 5 µm) or equivalent.[2]

  • Mobile Phase: A mixture of 20 mM ammonium (B1175870) formate (B1220265) (pH adjusted to 3.0 with formic acid) and acetonitrile (B52724) in a ratio of 82:18 (v/v).[2] An alternative mobile phase consists of methanol (B129727) and 0.1% formic acid in an 80:20 (v/v) ratio.[3][4]

  • Flow Rate: 0.80 mL/min to 1.0 mL/min.[2][3]

  • Injection Volume: 10 µL to 20 µL.

  • Detection: UV detection at a wavelength of 276 nm or 226 nm.[2][3][5][6]

  • Column Temperature: Ambient or maintained at a constant temperature, for example, 30°C.[7]

  • Run Time: Typically around 10 minutes.

Ultra-Performance Liquid Chromatography (UPLC) Method

UPLC offers a significant advantage in terms of speed and efficiency due to the use of smaller particle size columns.

Chromatographic Conditions:

  • Column: Waters Acquity BEH C8 (2.1 mm x 100 mm, 1.7 µm) or equivalent.[2]

  • Mobile Phase: A mixture of 20 mM ammonium formate (pH adjusted to 3.0 with formic acid) and acetonitrile in a ratio of 75:25 (v/v).[2] Another reported mobile phase is a mixture of potassium dihydrogen orthophosphate and methanol in a 60:40 (%w/w) ratio.[8]

  • Flow Rate: 0.250 mL/min to 0.8 mL/min.[2][8]

  • Injection Volume: 2 µL.[8]

  • Detection: PDA detector at a wavelength of 225 nm or 276 nm.[2][8]

  • Column Temperature: Ambient.[8]

  • Run Time: Significantly shorter than HPLC, often around 1 minute.[8]

Performance Comparison: HPLC vs. UPLC

The choice between HPLC and UPLC often depends on the specific requirements of the analysis, such as sample throughput, sensitivity, and available instrumentation. The following tables summarize the quantitative performance data for both methods based on published validation studies.

ParameterHPLCUPLCReference(s)
Retention Time 2.9 - 5.8 min0.61 min[5][6][8]
Analysis Time LongerShorter[2]
Linearity Range 0.05 - 0.5 µg/mL; 1 - 3 µg/mL; 2 - 12 µg/mL; 10 - 50 µg/mL50 - 150 µg/mL[3][5][6][7][8]
Correlation Coefficient (r²) > 0.998> 0.999[2][5][7]
Accuracy (% Recovery) 98.575 - 100.173%99.93 - 100.19%[7][8]
Precision (% RSD) Intraday: < 1.32%, Interday: < 1.45%< 0.5066%[5][8]
Solvent Consumption HigherLower[2]

Visualizing Key Concepts

To further clarify the methodologies and concepts discussed, the following diagrams are provided.

experimental_workflow cluster_hplc HPLC Method cluster_uplc UPLC Method cluster_validation Cross-Validation hplc_prep Sample Preparation hplc_inject Injection (10-20 µL) hplc_prep->hplc_inject hplc_sep Symmetry C8 Column (4.6x100mm, 5µm) hplc_inject->hplc_sep hplc_detect UV Detection (276 nm) hplc_sep->hplc_detect hplc_data Data Analysis hplc_detect->hplc_data compare Compare Results: - Retention Time - Peak Area - Resolution - Validation Parameters hplc_data->compare uplc_prep Sample Preparation uplc_inject Injection (2 µL) uplc_prep->uplc_inject uplc_sep Acquity BEH C8 Column (2.1x100mm, 1.7µm) uplc_inject->uplc_sep uplc_detect PDA Detection (225 nm) uplc_sep->uplc_detect uplc_data Data Analysis uplc_detect->uplc_data uplc_data->compare validation_parameters method_validation Analytical Method Validation specificity Specificity method_validation->specificity linearity Linearity method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision robustness Robustness method_validation->robustness lod Limit of Detection (LOD) method_validation->lod loq Limit of Quantitation (LOQ) method_validation->loq repeatability Repeatability (Intra-day) precision->repeatability intermediate Intermediate Precision (Inter-day) precision->intermediate signaling_pathway prucalopride This compound receptor 5-HT4 Receptor prucalopride->receptor g_protein Gs Protein Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase camp Increased cAMP adenylyl_cyclase->camp pka Protein Kinase A (PKA) Activation camp->pka neurotransmitter Enhanced Acetylcholine Release pka->neurotransmitter motility Increased Gastrointestinal Motility neurotransmitter->motility

References

Efficacy comparison between prucalopride and linaclotide for constipation in Parkinson's models.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Constipation is a prevalent and burdensome non-motor symptom in Parkinson's disease (PD), significantly impacting patients' quality of life. The complex pathophysiology, involving α-synuclein aggregation in the enteric nervous system and dopaminergic dysregulation, presents a therapeutic challenge. This guide provides an objective comparison of two prominent prescription therapies, prucalopride (B966) and linaclotide (B608579), for the management of constipation in the context of Parkinson's disease models, drawing upon available clinical and preclinical data.

At a Glance: Key Efficacy and Mechanistic Differences

FeaturePrucaloprideLinaclotide
Primary Mechanism Selective 5-HT4 Receptor AgonistGuanylate Cyclase-C (GC-C) Agonist
Effect on Gut Prokinetic: Enhances motility and peristalsisSecretagogue: Increases intestinal fluid secretion
Clinical Efficacy Increased bowel movement frequency[1][2][3]Increased bowel movement frequency[1][4]
Patient Satisfaction Lower subjective satisfaction reported in one study[1]Higher subjective satisfaction reported in one study[1]
Preclinical PD Model Data Evidence of efficacy in MPTP mouse model[5]No direct efficacy data in a PD animal model found

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of prucalopride and linaclotide underpin their different approaches to alleviating constipation.

Prucalopride: As a selective 5-HT4 receptor agonist, prucalopride enhances gastrointestinal motility.[6][7] By binding to 5-HT4 receptors on enteric neurons, it facilitates the release of acetylcholine, a key neurotransmitter that stimulates colonic contractions and propulsive movements.[6]

Prucalopride_Pathway cluster_neuron Enteric Neuron cluster_muscle Smooth Muscle Cell Prucalopride Prucalopride Receptor 5-HT4 Receptor Prucalopride->Receptor binds AC_release Acetylcholine Release Receptor->AC_release activates Contraction Colonic Contraction (Peristalsis) AC_release->Contraction stimulates

Prucalopride's Prokinetic Signaling Pathway.

Linaclotide: Linaclotide functions as a secretagogue by activating guanylate cyclase-C (GC-C) receptors on the luminal surface of intestinal epithelial cells. This activation leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP), which in turn stimulates the cystic fibrosis transmembrane conductance regulator (CFTR). The result is an increased secretion of chloride and bicarbonate into the intestinal lumen, leading to increased intestinal fluid and accelerated transit.

Linaclotide_Pathway cluster_epithelium Intestinal Epithelial Cell cluster_lumen Intestinal Lumen Linaclotide Linaclotide GCC_Receptor GC-C Receptor Linaclotide->GCC_Receptor binds cGMP Increased cGMP GCC_Receptor->cGMP activates CFTR CFTR Activation cGMP->CFTR stimulates Secretion Chloride & Bicarbonate Secretion CFTR->Secretion promotes Fluid Increased Fluid & Accelerated Transit Secretion->Fluid leads to Clinical_Trial_Workflow cluster_retrospective Freitas et al. (2018) - Retrospective Study cluster_rct Trieu et al. (2023) - Randomized Controlled Trial Patient_Database Patient Database (Neurodegenerative Parkinsonism & Constipation - Rome III) Chart_Review Retrospective Chart Review Patient_Database->Chart_Review Data_Extraction Data Extraction: - Demographics - BM Frequency Chart_Review->Data_Extraction Subjective_Assessment Subjective Assessment (Telephone Interview - Likert Scale) Chart_Review->Subjective_Assessment Patient_Recruitment Recruitment of PD Patients with Chronic Constipation Randomization Randomization (Double-Blind) Patient_Recruitment->Randomization Treatment_Pru Prucalopride (2mg/day) (8 weeks) Randomization->Treatment_Pru Treatment_Pla Placebo (8 weeks) Randomization->Treatment_Pla Outcome_Assessment Outcome Assessment: - Primary: Change in SBMs/week - Secondary: Stool Consistency, Straining, PAC-SYM, PAC-QOL Treatment_Pru->Outcome_Assessment Treatment_Pla->Outcome_Assessment

References

A Comparative Analysis of the Cardiovascular Safety of Prucalopride and First-Generation 5-HT4 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of 5-hydroxytryptamine type 4 (5-HT4) receptor agonists for the treatment of gastrointestinal motility disorders has been marked by a significant evolution in cardiovascular safety profiles. First-generation agents, such as cisapride (B12094) and tegaserod, were withdrawn or restricted from the market due to concerns about serious cardiovascular adverse events.[1][2] In contrast, prucalopride (B966), a second-generation, high-affinity, selective 5-HT4 agonist, was developed with a focus on minimizing off-target effects and has demonstrated a favorable cardiovascular safety profile in extensive nonclinical and clinical investigations.[3][4] This guide provides an objective comparison of the cardiovascular safety of prucalopride versus the first-generation 5-HT4 agonists, supported by experimental data and detailed methodologies.

Executive Summary

First-generation 5-HT4 agonists, cisapride and tegaserod, have been associated with significant cardiovascular risks. Cisapride's primary liability is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to QT interval prolongation and an increased risk of life-threatening arrhythmias such as Torsades de Pointes.[1][5] Tegaserod's cardiovascular concerns are linked to a potential increase in ischemic events, hypothesized to be mediated through off-target effects at 5-HT1 receptors.[6][7]

Prucalopride, with its high selectivity for the 5-HT4 receptor, exhibits a markedly improved cardiovascular safety profile.[8] It has a significantly lower affinity for the hERG channel compared to cisapride and lacks significant affinity for other serotonin (B10506) receptor subtypes implicated in the adverse effects of tegaserod.[9][10] Extensive clinical trials and real-world observational studies have not shown an increased risk of major adverse cardiovascular events or clinically relevant QT prolongation with prucalopride.[3][4]

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data comparing the cardiovascular safety profiles of prucalopride, cisapride, and tegaserod.

Table 1: In Vitro Receptor and Ion Channel Affinity

Compound5-HT4 Receptor Affinity (pKi)hERG Channel Inhibition (IC50, µM)5-HT1 Receptor Affinity (pKi)5-HT2B Receptor Affinity (pKi)
Prucalopride ~8.1-8.6[10]4.1 - 5.7[9][11]<5.0[10]<5.0[10]
Cisapride ~7.6[10]0.24[9]5.7[10]6.4[10]
Tegaserod ~7.4[10]Low Affinity[6]~6.0[12]~6.5[10]

Table 2: Clinical Cardiovascular Safety Outcomes

CompoundEffect on QT IntervalIncidence of Major Adverse Cardiovascular Events (MACE)
Prucalopride No clinically significant prolongation observed in thorough QT studies.[3] ≤1.0%-2.0% of patients had prolonged QTc after placebo or prucalopride treatment in phase 3 studies.[3][13]No increased risk compared to polyethylene (B3416737) glycol (PEG). Pooled adjusted incidence rate ratio (IRR) of 0.64 (95% CI, 0.36–1.14).[3][4][14][15]
Cisapride Associated with significant QTc prolongation.[16][17] In a study of preterm infants, 32% developed QTc prolongation (≥0.450 seconds).[18]Associated with 341 reports of heart rhythm abnormalities, including 80 deaths, between 1993 and 1999.[5][18]
Tegaserod No significant effect on ECG parameters in initial randomized trials.[19]Initial pooled analysis showed 13 cardiac ischemic events in 11,614 treated patients versus 1 in 7,031 placebo-treated controls.[19] A later observational study found no increased risk of cardiovascular ischemic events (HR = 0.95, 95% CI 0.73-1.23).[20]

Experimental Protocols

In Vitro hERG Potassium Channel Assay (Patch-Clamp)

Objective: To determine the inhibitory effect of a compound on the hERG potassium channel current, a key indicator of potential for QT prolongation.

Methodology:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are commonly used.[1][2]

  • Technique: The whole-cell patch-clamp technique is the gold standard.[2]

  • Procedure:

    • A glass micropipette forms a high-resistance seal with the cell membrane.

    • The membrane patch is ruptured to allow electrical access to the cell's interior.

    • A voltage-clamp protocol is applied to the cell to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG.[21]

    • The baseline hERG current is recorded in the absence of the test compound.

    • The test compound is then perfused at various concentrations, and the hERG current is recorded at each concentration.

    • A positive control (e.g., E-4031, a known hERG blocker) and a vehicle control are also tested.[22]

  • Data Analysis: The percentage of hERG current inhibition at each compound concentration is calculated relative to the baseline. An IC50 value (the concentration at which 50% of the current is inhibited) is determined by fitting the concentration-response data to the Hill equation.[23]

Thorough QT/QTc Clinical Study

Objective: To assess the effect of a drug on the QT interval in humans in a controlled clinical setting.

Methodology:

  • Study Design: Typically a randomized, double-blind, placebo-controlled, crossover or parallel-group study in healthy volunteers.[24][25]

  • Treatment Arms:

    • Therapeutic dose of the investigational drug.

    • Supratherapeutic dose of the investigational drug.

    • Placebo.

    • Positive control (a drug with a known modest effect on QT prolongation, such as moxifloxacin).[24]

  • Procedure:

    • Baseline electrocardiograms (ECGs) are recorded before dosing.

    • After drug administration, multiple ECGs are recorded at predefined time points, often coinciding with the expected peak plasma concentration of the drug.

    • Blood samples are collected for pharmacokinetic analysis to correlate drug concentration with QT interval changes.

  • Data Analysis:

    • The QT interval is corrected for heart rate (QTc) using a standard formula (e.g., Bazett's or Fridericia's).

    • The primary endpoint is the time-matched, baseline-subtracted change in QTc for the drug compared to placebo.

    • The study must demonstrate "assay sensitivity" by showing a statistically significant QT prolongation with the positive control.[26]

Cardiovascular Telemetry in Conscious Animals

Objective: To continuously monitor cardiovascular parameters (ECG, heart rate, blood pressure) in conscious, freely moving animals following drug administration.

Methodology:

  • Animal Model: Commonly conducted in dogs.

  • Procedure:

    • A telemetry transmitter is surgically implanted in the animal.

    • After a recovery period, baseline cardiovascular data is continuously recorded.

    • The test drug is administered at various dose levels.

    • Cardiovascular parameters are monitored continuously for a specified period post-dosing.

  • Data Analysis: Changes in heart rate, blood pressure, and ECG intervals (including QT) from baseline are analyzed to identify any potential adverse cardiovascular effects.

Mandatory Visualizations

G cluster_membrane Cardiomyocyte Membrane cluster_cytosol Cytosol 5HT4R 5-HT4 Receptor Gs Gs Protein 5HT4R->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP Production LTCC L-type Ca2+ Channel KChannel K+ Channel PKA Protein Kinase A (PKA) cAMP->PKA Activation PKA->LTCC Phosphorylation (Activation) PKA->KChannel Phosphorylation (Modulation) PLB Phospholamban PKA->PLB Phosphorylation RyR Ryanodine Receptor PKA->RyR Phosphorylation

Caption: 5-HT4 Receptor Signaling Pathway in Cardiomyocytes.

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_clinical Clinical Assessment hERG hERG Channel Assay (Patch-Clamp) Telemetry Cardiovascular Telemetry (e.g., in Dogs) hERG->Telemetry Informs TQT Thorough QT/QTc Study (Healthy Volunteers) Telemetry->TQT Informs Phase3 Phase III Clinical Trials (Patient Population) TQT->Phase3 Guides

Caption: Cardiovascular Safety Assessment Workflow for 5-HT4 Agonists.

G Prucalopride Prucalopride HighSelectivity High Selectivity for 5-HT4 Prucalopride->HighSelectivity FirstGen First-Generation 5-HT4 Agonists LowSelectivity Low Selectivity FirstGen->LowSelectivity LowHERG Low hERG Affinity HighSelectivity->LowHERG No5HT1 No Significant 5-HT1 Affinity HighSelectivity->No5HT1 HighHERG High hERG Affinity (Cisapride) LowSelectivity->HighHERG 5HT1 5-HT1 Affinity (Tegaserod) LowSelectivity->5HT1 FavorableSafety Favorable Cardiovascular Safety Profile LowHERG->FavorableSafety AdverseEvents Adverse Cardiovascular Events HighHERG->AdverseEvents No5HT1->FavorableSafety 5HT1->AdverseEvents

Caption: Comparative Logic of Cardiovascular Safety Profiles.

References

A Comparative Analysis of Prucalopride's Binding Affinity for 5-HT4a and 5-HT4b Receptor Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinity of prucalopride (B966) and other selected 5-HT4 receptor agonists for the 5-HT4a and 5-HT4b receptor splice variants. The information is supported by experimental data and detailed protocols to assist in the validation and understanding of these interactions.

Introduction to 5-HT4 Receptor Isoforms and Prucalopride

The 5-HT4 receptor, a member of the G-protein coupled receptor (GPCR) family, plays a crucial role in regulating gastrointestinal motility. The receptor exists in multiple splice variants, with the 5-HT4a and 5-HT4b isoforms being well-characterized. Prucalopride is a high-affinity, selective 5-HT4 receptor agonist developed for the treatment of chronic constipation.[1][2][3][4] Its efficacy is attributed to its ability to stimulate peristalsis and colonic motility.[3] Understanding the binding affinity of prucalopride and other agonists to specific isoforms is critical for elucidating their pharmacological profiles and potential for therapeutic development.

Comparative Binding Affinity of 5-HT4 Receptor Agonists

The binding affinity of a ligand for its receptor is a key determinant of its potency. This is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity.

The following table summarizes the available quantitative data on the binding affinity of prucalopride and other comparator 5-HT4 receptor agonists for the human 5-HT4a and 5-HT4b receptor isoforms.

Compound5-HT4a Ki (nM)5-HT4b Ki (nM)Selectivity (a vs b)
Prucalopride 2.5[5]8[5]3.2-fold for 5-HT4a
Cisapride (B12094) Data not availableData not availableData not available
Tegaserod (B130379) Data not availableData not availableData not available
Velusetrag (B1683485) Data not availableData not availableData not available
Naronapride (B1676966) Data not availableData not availableData not available

Experimental Protocols

The determination of binding affinity is predominantly achieved through radioligand binding assays. Below is a detailed methodology for a typical competitive radioligand binding assay used to determine the Ki of a test compound for 5-HT4 receptors.

Radioligand Binding Assay Protocol

This protocol is a standard method for determining the binding affinity of compounds to specific receptor isoforms, such as 5-HT4a and 5-HT4b, expressed in cultured cells.

1. Membrane Preparation:

  • Cells stably expressing the human 5-HT4a or 5-HT4b receptor isoform are cultured to confluency.

  • The cells are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a suitable assay buffer.

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains:

    • A fixed concentration of a high-affinity radioligand for the 5-HT4 receptor (e.g., [3H]-GR113808).

    • Increasing concentrations of the unlabeled test compound (e.g., prucalopride).

    • A fixed amount of the prepared cell membranes.

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.

  • The plates are incubated at a specific temperature (e.g., 25°C) for a set duration to allow the binding to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

  • The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

4. Quantification of Radioactivity:

  • The filters are dried, and a scintillation cocktail is added.

  • The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

5. Data Analysis:

  • The data are analyzed using non-linear regression analysis.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway of 5-HT4 Receptor Activation

Activation of 5-HT4 receptors by an agonist like prucalopride initiates a downstream signaling cascade. The primary pathway involves the coupling to the stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent activation of Protein Kinase A (PKA).

Gs_Signaling_Pathway cluster_membrane Cell Membrane 5-HT4_Receptor 5-HT4 Receptor Gs_Protein Gs Protein (α, β, γ) 5-HT4_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts Prucalopride Prucalopride (Agonist) Prucalopride->5-HT4_Receptor Binds to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., increased motility) PKA->Cellular_Response Phosphorylates targets leading to Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (expressing 5-HT4a/b) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubation (Membranes + Radioligand + Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation ([3H]-GR113808) Radioligand_Prep->Incubation Compound_Prep Test Compound Preparation (Prucalopride, etc.) Compound_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Processing Data Processing (CPM to Specific Binding) Scintillation_Counting->Data_Processing Curve_Fitting Non-linear Regression (IC50 determination) Data_Processing->Curve_Fitting Ki_Calculation Ki Calculation (Cheng-Prusoff) Curve_Fitting->Ki_Calculation

References

A Head-to-Head Comparison of Prucalopride Succinate and Polyethylene Glycol in the Management of Chronic Constipation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of treatments for chronic constipation, two agents with distinct mechanisms of action, prucalopride (B966) succinate (B1194679) and polyethylene (B3416737) glycol (PEG), are frequently considered. This guide provides a comprehensive comparative analysis of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Executive Summary

Prucalopride succinate, a high-affinity 5-HT4 receptor agonist, primarily acts as a prokinetic agent, stimulating colonic peristalsis and promoting bowel motility.[1][2] In contrast, polyethylene glycol is an osmotic laxative that works by retaining water in the stool, leading to softer stool consistency and increased frequency of bowel movements. A head-to-head clinical trial by Cinca R. et al. demonstrated that while both treatments are effective in increasing the number of spontaneous complete bowel movements (SCBMs), PEG 3350 with electrolytes (PEG 3350+E) was at least as effective as and generally better tolerated than prucalopride.

Data Presentation

The following tables summarize the key efficacy and safety data from comparative clinical trials.

Table 1: Efficacy of this compound vs. Polyethylene Glycol 3350+E in Chronic Constipation

Efficacy OutcomePrucalopride (1-2 mg/day)Polyethylene Glycol 3350+E (26 g/day )
Primary Endpoint
Patients with ≥3 SCBMs/week (Week 4, PP population)56.52%66.67%
Secondary Endpoints (mITT population)
Mean number of SBMs/week (Week 4)5.56.7
Mean number of SCBMs/week (Week 4)3.54.4
Patients with normal stool consistency (%)48.762.9
Patients with straining <25% of the time (%)43.556.5
Patients with a sense of complete evacuation >75% of the time (%)20.933.9

Data sourced from Cinca R, et al. Aliment Pharmacol Ther. 2013. SBM: Spontaneous Bowel Movement; SCBM: Spontaneous Complete Bowel Movement; PP: Per-Protocol; mITT: modified Intent-to-Treat.

Table 2: Safety and Tolerability Profile

Adverse EventPrucalopride (%)Polyethylene Glycol 3350+E (%)
Headache32.710.7 (Bloating)
Nausea15.910.2 (Cramps)
Diarrhea14.010.2 (Nausea)
Abdominal Pain6.59.6 (Gas)
DizzinessNot Reported7.3 (Diarrhea)

Data from user-reported side effects on Drugs.com and may not be directly from head-to-head clinical trials.[2]

Mechanisms of Action

This compound: As a selective 5-HT4 receptor agonist, prucalopride binds to 5-HT4 receptors on enteric neurons.[1] This activation enhances the release of acetylcholine, a key neurotransmitter in the gastrointestinal tract, which in turn stimulates colonic peristalsis and increases bowel motility.[1][3]

Polyethylene Glycol: PEG is a non-absorbable, non-metabolized osmotic agent.[4] By forming hydrogen bonds with water molecules in the colon, it increases the water content of the stool, leading to a softer consistency and larger volume, which facilitates easier passage.

Signaling Pathway and Experimental Workflow

To visualize the underlying mechanisms and experimental design, the following diagrams are provided in the DOT language.

PrucaloprideSignaling cluster_neuron Enteric Neuron cluster_effect Physiological Effect Prucalopride Prucalopride HTR4 5-HT4 Receptor Prucalopride->HTR4 Binds to AC Adenylyl Cyclase HTR4->AC Activates cAMP cAMP AC->cAMP Catalyzes conversion of ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates ACh_release Acetylcholine Release PKA->ACh_release Promotes Peristalsis Increased Colonic Peristalsis ACh_release->Peristalsis Stimulates

Caption: Prucalopride's 5-HT4 Receptor Agonist Signaling Pathway.

ClinicalTrialWorkflow cluster_screening Screening & Run-in cluster_randomization Randomization cluster_treatment Treatment Arms (28 days, Double-Dummy) cluster_assessment Efficacy & Safety Assessment Patients Patients with Chronic Constipation (Rome III criteria, <3 SCBMs/week) RunIn 14-day Run-in Period (Baseline Data Collection) Patients->RunIn Randomization Randomization (n=240) RunIn->Randomization PrucaloprideArm Prucalopride (1-2 mg/day) + Placebo for PEG Randomization->PrucaloprideArm PEGArm PEG 3350+E (26 g/day) + Placebo for Prucalopride Randomization->PEGArm Efficacy Primary Endpoint: Proportion of patients with ≥3 SCBMs/week (Week 4) PrucaloprideArm->Efficacy Secondary Secondary Endpoints: SBMs, stool consistency, straining, etc. PrucaloprideArm->Secondary Safety Adverse Events Monitoring PrucaloprideArm->Safety PEGArm->Efficacy PEGArm->Secondary PEGArm->Safety

Caption: Experimental Workflow of the Cinca et al. (2013) Clinical Trial.

Experimental Protocols

The pivotal head-to-head comparison was a single-center, randomized, double-blind, double-dummy study conducted by Cinca R. et al. and published in Alimentary Pharmacology & Therapeutics in 2013.

Study Population: The study enrolled female patients with chronic constipation, defined by the Rome III criteria as having less than three spontaneous complete bowel movements per week.

Study Design:

  • Run-in Period: A 14-day run-in period was conducted to establish baseline bowel function for all participants.

  • Randomization: A total of 240 patients were randomized into two treatment groups.

  • Intervention:

    • Prucalopride Group: Received 1-2 mg of prucalopride daily, along with a placebo matching the polyethylene glycol sachet.

    • Polyethylene Glycol Group: Received a 26 g split dose of PEG 3350 with electrolytes daily, along with a placebo tablet matching prucalopride.

  • Duration: The treatment period was 28 days.

  • Blinding: A double-dummy design was employed to maintain blinding, where each patient received one active drug and one placebo.

Outcome Measures:

  • Primary Endpoint: The proportion of patients achieving a weekly average of three or more spontaneous complete bowel movements during the final week of treatment.

  • Secondary Endpoints: Included the mean number of spontaneous and complete spontaneous bowel movements per week, stool consistency (assessed using the Bristol Stool Form Scale), straining, and the sensation of complete evacuation.

  • Safety Assessment: Adverse events were monitored and recorded throughout the study.

Conclusion

Both this compound and polyethylene glycol are effective treatments for chronic constipation, albeit through different pharmacological pathways. The available head-to-head clinical trial data suggest that PEG 3350+E is at least as effective as prucalopride and may be better tolerated by some patients. The choice of treatment should be individualized based on patient characteristics, preference, and the specific symptomatology of their chronic constipation. Further research, including larger multi-center trials, would be beneficial to confirm these findings and to explore the long-term comparative efficacy and safety of these two agents.

References

Safety Operating Guide

Proper Disposal of Prucalopride Succinate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds like Prucalopride Succinate are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This document provides essential, step-by-step guidance for the proper disposal of this compound, aligning with best practices for laboratory and pharmaceutical waste management.

Core Principles of this compound Disposal

The disposal of this compound must adhere to local, state, and federal regulations.[1][2][3] It is crucial to manage this compound as a chemical waste, not as common trash or wastewater. The primary directive is to prevent its release into the environment.[2][4] Flushing pharmaceuticals down the drain is prohibited by the EPA in many cases, as wastewater treatment facilities may not effectively remove such compounds, potentially leading to ecological harm.[5][6]

Safety and Handling Precautions

Before beginning any disposal-related activities, it is imperative to handle this compound in accordance with good industrial hygiene and safety practices.[1][4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves.[1][7]

  • Ventilation: Ensure adequate ventilation, such as working in a fume hood, especially when handling powders to avoid dust formation.[2][7][8]

  • Spill Management: In case of a spill, prevent further leakage if safe to do so. For powder spills, cover with a plastic sheet to minimize spreading, then mechanically take up the material into a suitable container for disposal.[1] Avoid creating dust.[1] Clean the contaminated surface thoroughly.[1]

Data Presentation: Hazard and Waste Profile

While specific quantitative limits for disposal are determined by regulations rather than the compound's intrinsic properties, the following table summarizes key characteristics of this compound relevant to its hazard profile and waste management.

PropertyValue / InformationCitation
Chemical Stability Stable under recommended storage conditions.[1]
Incompatible Materials Strong oxidizing agents.[1]
Hazardous Decomposition Under fire conditions, may produce carbon oxides and nitrogen oxides.[1]
Ecotoxicity May cause long-lasting harmful effects to aquatic life. Avoid release to the environment.[1][2]
Regulatory Framework Disposal is governed by regulations from agencies such as the EPA under the Resource Conservation and Recovery Act (RCRA).[9][10] State and local regulations also apply.[1][2]

Experimental Protocol: Step-by-Step Disposal Procedures

This protocol outlines the detailed methodology for the safe segregation, collection, and disposal of this compound waste in a laboratory setting.

Objective:

To ensure the safe, compliant, and environmentally responsible disposal of all forms of this compound waste.

Materials:
  • Designated, leak-proof, and compatible solid chemical waste container.

  • Designated, sealed, and compatible liquid chemical waste container.

  • Puncture-resistant sharps container (for contaminated needles, etc.).

  • Hazardous waste labels.

  • Personal Protective Equipment (PPE): lab coat, safety glasses, gloves.

Procedure:

1. Waste Identification and Segregation:

  • Unused or Expired Product: Pure, unused, or expired this compound must be disposed of as chemical waste. Do not discard it in the regular trash or down the drain.[11]

  • Contaminated Solids: All non-sharp solid materials that have come into contact with this compound (e.g., gloves, absorbent paper, weighing boats, contaminated vials) must be collected as solid chemical waste.[3][11]

  • Contaminated Sharps: Needles, syringes, or other sharp objects contaminated with this compound should be placed in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps.[12]

  • Liquid Waste: Solutions containing this compound must be collected in a designated, sealed, and compatible liquid chemical waste container.[3]

2. Waste Collection and Labeling:

  • Place segregated waste into the appropriate containers.

  • Ensure all waste containers are kept closed except when adding waste.[13]

  • Clearly label each container with "Hazardous Waste" and the full chemical name, "this compound."[11][13] Do not use abbreviations.

  • Indicate the date when waste was first added to the container.[12]

3. Decontamination of Empty Containers:

  • To be considered non-hazardous, chemical containers must be thoroughly emptied.[13]

  • The first rinse of a container that held this compound must be collected and disposed of as hazardous liquid waste.[13] For highly toxic materials, the first three rinses must be collected.[13]

  • After the initial hazardous rinse(s) are collected, the container can be rinsed multiple times with water or an appropriate solvent before being discarded or recycled according to institutional policy.

4. Storage of Chemical Waste:

  • Store all waste containers in a designated, secure, and well-ventilated area.[11]

  • Ensure that the storage area is away from incompatible materials.[13]

  • Use secondary containment for all liquid waste containers to prevent spills.[13]

5. Final Disposal:

  • Arrange for the disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[8][11]

  • The most common and required method for pharmaceutical waste is incineration at a permitted treatment facility.[2][8][9]

  • Complete all necessary waste manifest forms as required by your institution and the disposal vendor.[3]

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Prucalopride_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Collection & Labeling cluster_2 Storage & Disposal A This compound Waste Generated B Solid Waste (Gloves, Vials, Paper) A->B C Liquid Waste (Solutions, Rinsate) A->C D Sharps Waste (Needles, etc.) A->D E Collect in Labeled Solid Waste Container B->E F Collect in Labeled Liquid Waste Container C->F G Collect in Labeled Sharps Container D->G H Store in Secure Designated Area E->H F->H G->H I Contact EHS for Pickup H->I J Disposal via Licensed Vendor (Incineration) I->J

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Prucalopride Succinate
Reactant of Route 2
Prucalopride Succinate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.